molecular formula C15H8O10S B15592164 Demethylwedelolactone sulfate

Demethylwedelolactone sulfate

Cat. No.: B15592164
M. Wt: 380.3 g/mol
InChI Key: PHQCOGFAQDXAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylwedelolactone sulfate is a useful research compound. Its molecular formula is C15H8O10S and its molecular weight is 380.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQCOGFAQDXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Demethylwedelolactone Sulfate: A Technical Guide to Natural Sources, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (B190455) sulfate (B86663), a sulfated coumestan (B1194414) found in Eclipta prostrata L., is a polar derivative of the well-studied demethylwedelolactone. The addition of a sulfate group significantly increases its water solubility, which may alter its bioavailability and pharmacological activities compared to its parent compound. This technical guide provides a comprehensive overview of the natural sources of demethylwedelolactone sulfate, detailed experimental protocols for the extraction of its precursor, a proposed method for its isolation, and an exploration of the known signaling pathways associated with demethylwedelolactone and related coumestans. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources

The primary and most well-documented natural source of demethylwedelolactone and its sulfated form is the medicinal plant Eclipta prostrata L. (synonym: Eclipta alba (L.) Hassk.), a member of the Asteraceae family.[1][2][3] This herb, commonly known as false daisy, has a long history of use in traditional medicine systems. While this compound is confirmed to be a natural constituent of Eclipta prostrata, the concentration of the sulfated form in the plant has not been extensively quantified in the available literature. Research has more commonly focused on the quantification of its non-sulfated precursor, demethylwedelolactone, and the related compound, wedelolactone (B1682273).

Quantitative Data

Demethylwedelolactone Content in Eclipta prostrata

The concentration of demethylwedelolactone can vary depending on the part of the plant used, the solvent, and the extraction method. The following table summarizes quantitative data for the precursor compound, demethylwedelolactone.

Plant PartExtraction SolventDemethylwedelolactone Yield (% w/w of dry plant material)Reference
Whole PlantMethanol (B129727)0.159[4]
StemsMethanol0.395[4]
LeavesMethanol0.021[4]
RootsMethanol0.003[4]
This compound Content in Eclipta prostrata

Extraction and Isolation Protocols

Extraction and Isolation of Demethylwedelolactone (Precursor)

A common approach for obtaining demethylwedelolactone involves solvent extraction followed by chromatographic purification.

Experimental Protocol:

  • Plant Material Preparation: Air-dry the whole plant of Eclipta prostrata and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 24 hours for each extraction.[7]

    • Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.

  • Fractionation:

    • Suspend the crude methanol extract in water and partition sequentially with petroleum ether and then ethyl acetate (B1210297).[7]

    • The ethyl acetate fraction will contain demethylwedelolactone and wedelolactone. Concentrate the ethyl acetate fraction to dryness.

  • Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of solvents, for example, a mixture of toluene, ethyl acetate, and formic acid (e.g., 6:3.5:0.5, v/v/v).[8]

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing demethylwedelolactone.

    • Further purify the combined fractions containing the target compound by recrystallization or semi-preparative HPLC to obtain pure demethylwedelolactone.[9]

Workflow for Demethylwedelolactone Extraction and Isolation

G plant Powdered E. prostrata extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, Water) crude_extract->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction Collect Ethyl Acetate Layer column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom pure_dwl Pure Demethylwedelolactone column_chrom->pure_dwl

Caption: Workflow for the extraction and isolation of demethylwedelolactone.

Proposed Protocol for the Isolation of this compound

As a specific protocol for the isolation of this compound is not detailed in the current literature, the following proposed workflow is based on the known chemistry of sulfated compounds and general phytochemical isolation techniques. This compound, being highly polar, is expected to be found in the more aqueous fractions.

Proposed Experimental Protocol:

  • Initial Extraction: Follow steps 1 and 2 as for the extraction of demethylwedelolactone to obtain a crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in water and partition with ethyl acetate.

    • Crucially, retain the aqueous fraction , as this is where the more polar sulfated compounds are likely to be concentrated.

  • Initial Purification of Aqueous Fraction:

    • Pass the aqueous fraction through a column of a macroporous resin (e.g., Diaion HP-20) to remove highly polar impurities like sugars and salts.

    • Wash the column with water, then elute the retained compounds with an increasing gradient of methanol in water.

  • Chromatographic Separation:

    • Concentrate the methanol-eluted fractions and subject them to repeated column chromatography on Sephadex LH-20, which is effective for separating polar compounds.

    • Use a mobile phase such as methanol or a methanol-water mixture.

  • Final Purification:

    • Further purify the fractions containing this compound using semi-preparative reversed-phase HPLC (C18 column) with a water-methanol or water-acetonitrile gradient containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Identification: Characterize the purified compound using LC-MS and NMR to confirm its identity as this compound.

Proposed Workflow for this compound Isolation

G crude_extract Crude Methanol Extract partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partition aqueous_fraction Aqueous Fraction partition->aqueous_fraction Collect Aqueous Layer resin_chrom Macroporous Resin Chromatography aqueous_fraction->resin_chrom sephadex_chrom Sephadex LH-20 Chromatography resin_chrom->sephadex_chrom hplc Semi-Preparative HPLC sephadex_chrom->hplc pure_dwls Pure this compound hplc->pure_dwls

Caption: Proposed workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound are not yet well-defined, the biological activities of its precursor, demethylwedelolactone, and the closely related wedelolactone have been investigated. The sulfation is expected to increase water solubility and may modulate these activities.[10]

Anti-Cancer Activity

Demethylwedelolactone has been shown to inhibit the growth of cancer cells and reduce metastasis in preclinical models.[11]

Inhibition of Breast Cancer Cell Invasion and Metastasis:

Demethylwedelolactone has been reported to inhibit the motility and invasion of MDA-MB-231 breast cancer cells.[11] This is thought to occur through the modulation of signaling pathways that regulate cell migration and the expression of matrix metalloproteinases (MMPs).

G DWL Demethylwedelolactone CellMotility Cell Motility DWL->CellMotility inhibits CellInvasion Cell Invasion DWL->CellInvasion inhibits Metastasis Metastasis CellInvasion->Metastasis

Caption: Demethylwedelolactone's inhibitory effect on cancer cell motility and invasion.

Anti-Inflammatory Activity

Wedelolactone, structurally similar to demethylwedelolactone, has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory signaling.[7] PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.

G WDL Wedelolactone PDE4 PDE4 WDL->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades ProInflammatoryCytokines Pro-inflammatory Cytokines cAMP->ProInflammatoryCytokines suppresses

Caption: Anti-inflammatory mechanism of wedelolactone via PDE4 inhibition.

Conclusion

This compound is a naturally occurring polar coumestan from Eclipta prostrata. While its direct isolation and quantification pose challenges, likely due to its instability, its presence in this traditional medicinal plant suggests a potential role in the plant's overall therapeutic effects. The biological activities of its precursor, demethylwedelolactone, particularly in the areas of cancer and inflammation, provide a strong rationale for further investigation into the specific pharmacological properties of the sulfated form. The increased water solubility of this compound may offer advantages in terms of bioavailability, making it an interesting candidate for future drug development research. The proposed isolation protocol and the summarized signaling pathways of related compounds in this guide offer a foundational framework for researchers to advance the study of this unique natural product.

References

Demethylwedelolactone Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1318240-80-0 Molecular Formula: C₁₅H₈O₁₀S Molecular Weight: 380.28 g/mol

This technical guide provides a comprehensive overview of Demethylwedelolactone (B190455) sulfate (B86663), a coumestan (B1194414) isolated from the medicinal plant Eclipta prostrata L.[1][2]. Due to the limited availability of specific experimental data for the sulfated form, this document also extensively covers the known biological activities, mechanisms of action, and experimental protocols for its parent compound, demethylwedelolactone, and the closely related wedelolactone (B1682273). This information serves as a critical reference point for researchers and drug development professionals interested in the potential therapeutic applications of Demethylwedelolactone sulfate.

Chemical and Physical Properties

This compound is a sulfated derivative of demethylwedelolactone, a naturally occurring coumestan. The addition of a sulfate group is known to enhance the water solubility of the compound, which may influence its pharmacokinetic properties and biological activity[1].

PropertyValueSource
CAS Number1318240-80-0[1][2]
Molecular FormulaC₁₅H₈O₁₀S[1][2]
Molecular Weight380.28[1][2]
Botanical SourceEclipta prostrata L.[2]
Compound TypeCoumarin[1]

Biological Activities and Potential Therapeutic Applications

While specific biological activity data for this compound is not extensively available in current literature, the activities of its parent compound, demethylwedelolactone, and the related coumestan, wedelolactone, have been studied. These compounds, also found in Eclipta prostrata, are known to possess a range of pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects[3][4]. The general biological activities of coumestans are wide-ranging and include estrogenic, anti-osteoporotic, neuroprotective, and antioxidant effects[5][6]. The sulfation of flavonoids can modulate their biological activity[7].

Anti-Cancer Activity

Demethylwedelolactone has demonstrated potential anti-cancer properties. In vitro studies have shown that it can inhibit the motility and invasiveness of MDA-MB-231 breast cancer cells[3]. Furthermore, it has been observed to suppress the metastasis and lung colonization of these tumor cells in nude mice[3].

Anti-Inflammatory Activity

Both demethylwedelolactone and wedelolactone have been reported to attenuate inflammation induced by cigarette smoke extract by blocking autophagy flux in respiratory epithelial cells[3].

Trypsin Inhibition

Demethylwedelolactone is a known inhibitor of trypsin, a serine protease.

CompoundActivityIC₅₀Source
DemethylwedelolactoneTrypsin Inhibition3.0 µg/ml[4]

Mechanism of Action & Signaling Pathways

Detailed signaling pathway information for this compound is not yet elucidated. However, studies on wedelolactone provide insights into the potential mechanisms.

Wedelolactone has been shown to modulate several key signaling pathways:

  • PI3K/AKT/NRF2 and SLC7A11/GPX4 Signaling Pathways: Wedelolactone is suggested to alleviate oxidative stress and ferroptosis by activating these pathways.

  • NF-κB Signaling Pathway: Wedelolactone can inhibit the abnormal proliferation of human renal mesangial cells by regulating this pathway.

  • c-Myc Oncogenic Signaling: This compound has been observed to interrupt c-Myc signaling in prostate cancer cells.

Below is a diagram illustrating the potential signaling pathway of wedelolactone in mitigating sepsis-induced liver injury.

Wedelolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Sepsis Sepsis Oxidative_Stress Oxidative Stress Sepsis->Oxidative_Stress Ferroptosis Ferroptosis Sepsis->Ferroptosis PI3K PI3K AKT AKT PI3K->AKT NRF2 NRF2 AKT->NRF2 GPX4 GPX4 NRF2->GPX4 SLC7A11 SLC7A11 SLC7A11->GPX4 GPX4->Oxidative_Stress Inhibits GPX4->Ferroptosis Inhibits Liver_Injury Liver Injury Oxidative_Stress->Liver_Injury Ferroptosis->Liver_Injury Wedelolactone Wedelolactone Wedelolactone->PI3K Wedelolactone->SLC7A11

Caption: Potential mechanism of Wedelolactone in mitigating liver injury.

Experimental Protocols

Specific experimental protocols for this compound are not available. However, protocols for the extraction of its parent compound and general methods for sulfation of flavonoids are described below.

Extraction of Demethylwedelolactone from Eclipta prostrata

A general workflow for the isolation of coumestans from Eclipta prostrata would typically involve the following steps:

Extraction_Workflow Plant_Material Eclipta prostrata (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Isolated_Compound Demethylwedelolactone Purification->Isolated_Compound

Caption: General workflow for isolating Demethylwedelolactone.

Chemical Synthesis of this compound

A plausible synthetic route is outlined below:

Synthesis_Workflow Demethylwedelolactone Demethylwedelolactone Reaction Sulfation Reaction Demethylwedelolactone->Reaction Workup Reaction Work-up & Purification Reaction->Workup Sulfating_Agent Sulfating Agent (e.g., SO₃-Pyridine) Sulfating_Agent->Reaction Solvent Anhydrous Solvent (e.g., Pyridine (B92270), DMF) Solvent->Reaction Product Demethylwedelolactone sulfate Workup->Product

Caption: A plausible synthetic workflow for this compound.

Future Research Directions

The existing literature indicates a significant knowledge gap regarding the specific biological activities and mechanisms of this compound. Future research should focus on:

  • Quantitative Biological Assays: Determining the IC₅₀ or EC₅₀ values of this compound in various cancer cell lines and inflammatory models to compare its potency with demethylwedelolactone.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the sulfated compound.

  • Development of a Standardized Synthesis Protocol: Establishing a reproducible and scalable method for the synthesis of this compound to ensure a consistent supply for research purposes.

Conclusion

This compound is a naturally derived coumestan with potential for therapeutic applications, inferred from the known activities of its parent compound. The enhanced solubility due to sulfation may offer advantages in terms of bioavailability. However, a lack of direct experimental data necessitates further investigation to fully characterize its pharmacological profile. This guide provides a foundational understanding for researchers to explore the therapeutic potential of this promising compound.

Disclaimer: The information provided in this technical guide is for research purposes only and is not intended for medical advice.

References

The Biological Activity of Demethylwedelolactone: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the biological activity of Demethylwedelolactone (B190455) sulfate (B86663) is markedly limited in publicly available scientific literature. This document provides a comprehensive overview of the biological activity of its parent compound, Demethylwedelolactone (DWL). The addition of a sulfate moiety, a common step in xenobiotic metabolism, typically increases water solubility and may alter the pharmacokinetic profile and biological activity of the parent compound.[1] The information presented herein on Demethylwedelolactone should be considered as a foundational reference for inferring the potential, yet unverified, activities of its sulfated form.

Executive Summary

Demethylwedelolactone (DWL) is a naturally occurring coumestan, a type of polyphenol, predominantly isolated from the plant Eclipta prostrata L. (also known as Eclipta alba).[2][3] It has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, hepatoprotective, and anticancer activities.[3] This technical guide synthesizes the current understanding of DWL's biological activities, focusing on its mechanisms of action, quantitative data from key experimental assays, and the methodologies employed in these studies. The aim is to provide researchers, scientists, and drug development professionals with a detailed resource to support further investigation and potential therapeutic applications.

Core Biological Activities and Mechanisms of Action

Demethylwedelolactone exhibits a range of biological effects, primarily centered around the modulation of inflammatory pathways and the inhibition of cancer cell proliferation and metastasis.

Anti-Inflammatory Activity

DWL's anti-inflammatory properties are attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses.[6] Wedelolactone (B1682273), a closely related compound, has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5][7] It is plausible that DWL acts through a similar mechanism.

Anticancer Activity

DWL has demonstrated notable anticancer effects, particularly in breast cancer models. It has been shown to inhibit the motility and invasiveness of MDA-MB-231 breast cancer cells and suppress lung metastasis in xenograft models.[3][8] The proposed mechanisms for its anticancer activity include:

  • Inhibition of Trypsin: DWL is an inhibitor of trypsin, a serine protease.[8][9] While trypsin is primarily known for its role in digestion, its activity has also been implicated in cancer progression and metastasis.

  • Modulation of Signaling Pathways: DWL likely interferes with cellular signaling pathways that are critical for tumor growth and metastasis.[9]

Hepatoprotective Effects

Demethylwedelolactone has shown protective effects against liver damage in preclinical models. It can reduce the cytotoxicity induced by hepatotoxins like carbon tetrachloride (CCl4) and galactosamine in rat hepatocytes in a dose-dependent manner.[8] The hepatoprotective mechanism is likely linked to its anti-inflammatory and antioxidant properties.[7]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of Demethylwedelolactone.

Activity Assay/Model Target Metric Value Reference
AnticancerAnchorage-independent cell growthMDA-MB-231 breast cancer cellsInhibitionDecreases cell growth[8]
AnticancerXenograft model in nude miceMDA-MB-231 breast cancer cellsInhibitionDecreases lung metastases[8]
Enzyme InhibitionIn vitro enzyme assayTrypsinIC503.0 µg/ml[8]
HepatoprotectiveCCl4-induced cytotoxicityRat hepatocytesReduction of cytotoxicityDose-dependent[8]
HepatoprotectiveGalactosamine-induced cytotoxicityRat hepatocytesReduction of cytotoxicityDose-dependent[8]

Pharmacokinetic Profile of Demethylwedelolactone

A pharmacokinetic study in rats provides insights into the absorption, distribution, metabolism, and excretion of demethylwedelolactone following oral administration.[10][11]

Parameter Value (Mean ± SD) Reference
Cmax (Maximum Plasma Concentration)41.3 ± 9.57 ng/mL[10][11]
Tmax (Time to Maximum Concentration)0.800 h[10][11]
AUC0-t (Area Under the Curve)127.4 ± 52.7 ng·h/mL[10][11]
t1/2 (Terminal Elimination Half-life)2.08 ± 0.69 h[10][11]

Experimental Methodologies

UPLC-MS/MS for Pharmacokinetic Analysis

This method was developed for the simultaneous quantification of wedelolactone and demethylwedelolactone in rat plasma.[10][11]

  • Sample Preparation: Protein precipitation from rat plasma using acetonitrile.

  • Chromatography: Venusil C18 column (50 mm × 2.1 mm, 5 μm) with isocratic elution.

  • Mobile Phase: Acetonitrile-0.1% formic acid in water (55:45, v/v) at a flow rate of 0.3 mL/min.

  • Detection: Electrospray ionization in negative mode with selected reaction monitoring (SRM).

  • Transitions: m/z 299.1→270.6 for demethylwedelolactone.

  • Linear Range: 0.25-100 ng/mL.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Rat Plasma Rat Plasma Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Rat Plasma->Protein Precipitation\n(Acetonitrile) Supernatant Supernatant Protein Precipitation\n(Acetonitrile)->Supernatant UPLC Separation\n(C18 Column) UPLC Separation (C18 Column) Supernatant->UPLC Separation\n(C18 Column) Mass Spectrometry\n(SRM, Negative ESI) Mass Spectrometry (SRM, Negative ESI) UPLC Separation\n(C18 Column)->Mass Spectrometry\n(SRM, Negative ESI) Quantification Quantification Mass Spectrometry\n(SRM, Negative ESI)->Quantification

UPLC-MS/MS Workflow for Pharmacokinetic Analysis

Signaling Pathway Analysis

NF-κB Signaling Pathway Inhibition

Based on studies of the closely related wedelolactone, DWL is hypothesized to inhibit the canonical NF-κB signaling pathway. This pathway is a key driver of inflammation.

G cluster_pathway Canonical NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Demethylwedelolactone Demethylwedelolactone Demethylwedelolactone->IKK Complex Inhibits

Hypothesized Inhibition of NF-κB Pathway by DWL

Conclusion and Future Directions

Demethylwedelolactone is a promising natural product with a multifaceted biological profile, demonstrating anti-inflammatory, anticancer, and hepatoprotective activities in preclinical studies. Its mechanism of action appears to be centered on the inhibition of key inflammatory pathways such as NF-κB and the modulation of processes involved in cancer metastasis.

Significant research gaps remain, particularly concerning the biological activity of its sulfated metabolite, Demethylwedelolactone sulfate. Future research should focus on:

  • Direct evaluation of this compound: Conducting in vitro and in vivo studies to determine if the sulfated form retains, enhances, or loses the biological activities of the parent compound.

  • Mechanism of action studies: Further elucidation of the specific molecular targets of DWL and its sulfated form to better understand their effects on signaling pathways.

  • Pharmacokinetic and bioavailability studies: Comparative studies of DWL and this compound to understand how sulfation impacts its absorption, distribution, metabolism, and excretion, which is critical for determining its therapeutic potential.

Addressing these areas will be crucial for the potential development of Demethylwedelolactone and its derivatives as therapeutic agents for inflammatory diseases, cancer, and liver disorders.

References

Demystifying Demethylwedelolactone Sulfate: A Technical Examination of Its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lhasa, Tibet – Researchers and drug development professionals now have access to a detailed technical guide on the potential mechanism of action of demethylwedelolactone (B190455) sulfate (B86663), a coumestan (B1194414) isolated from the plant Eclipta prostrata L.. While direct research on the sulfated form is limited, this whitepaper extrapolates its function based on the activities of its parent compound, demethylwedelolactone, and the closely related coumestan, wedelolactone (B1682273).

Demethylwedelolactone sulfate is characterized by the addition of a sulfate group, a modification that enhances its water solubility and is likely to influence its biological activity and pharmacokinetic properties.[1] It is presumed to possess anti-inflammatory and antioxidant activities.[1] The sulfate moiety may also alter its interaction with biological systems, including protein binding and cellular uptake.[1]

This document provides a comprehensive overview of the known biological activities of related compounds to infer the potential signaling pathways and molecular targets of this compound.

Core Biological Activities of Related Coumestans

Demethylwedelolactone, the parent compound, is a known potent inhibitor of trypsin.[2] In the realm of oncology, it has been shown to impede the motility and invasive properties of breast cancer cells.[2][3]

Wedelolactone, another key coumestan from Eclipta prostrata L., offers a broader view of the potential mechanisms at play. Research has demonstrated its ability to modulate several critical signaling pathways involved in inflammation and cancer. Notably, wedelolactone has been found to suppress breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway.[4] Furthermore, it can act as a phytoestrogen, stimulating estrogen receptor (ER) signaling.[5] Its anti-inflammatory properties are partly attributed to its ability to inhibit the NLRP3 inflammasome and suppress the NF-κB signaling pathway.[6][7][8] Additionally, wedelolactone can enhance interferon-γ signaling by inhibiting the dephosphorylation of the STAT1 protein.[9]

Quantitative Data

The available quantitative data primarily pertains to the parent compound, demethylwedelolactone.

CompoundTargetActivityValueReference
DemethylwedelolactoneTrypsinInhibitionIC50: 3.0 µg/ml[2]

Postulated Signaling Pathways

Based on the known activities of wedelolactone, the following signaling pathways are likely to be influenced by this compound.

TGF_beta_Signaling This compound This compound TGF-β Receptor TGF-β Receptor This compound->TGF-β Receptor Inhibits Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates EMT Epithelial-Mesenchymal Transition Gene Transcription->EMT Promotes

Postulated inhibition of the TGF-β/Smad pathway.

NF_kB_Signaling Inflammatory Stimuli Inflammatory Stimuli IKK IκB Kinase Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB p65/p50 IκBα->NF-κB Binds and sequesters in cytoplasm p-IκBα p-IκBα IκBα->p-IκBα Nucleus Nucleus NF-κB->Nucleus Translocates This compound This compound This compound->IKK Inhibits p-IκBα->NF-κB Releases Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces

Hypothesized suppression of the NF-κB signaling cascade.

Experimental Protocols

General Workflow for Investigating Anti-Inflammatory Activity:

Experimental_Workflow step1 Cell Culture (e.g., RAW 264.7 Macrophages) step2 Treatment - LPS (Lipopolysaccharide) - this compound step1->step2 step3 Analysis of Inflammatory Mediators - Nitric Oxide (Griess Assay) - Pro-inflammatory Cytokines (ELISA) step2->step3 step4 Western Blot Analysis - NF-κB pathway proteins (p65, IκBα) - NLRP3 inflammasome components step2->step4 step5 Data Analysis and Interpretation step3->step5 step4->step5

Workflow for assessing anti-inflammatory effects.

Cell Culture and Treatment: RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be pre-treated with varying concentrations of this compound for a specified duration before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Measurement of Inflammatory Mediators: The production of nitric oxide (NO) in the culture supernatants would be quantified using the Griess reagent. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) would be measured by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

Western Blot Analysis: To investigate the effect on specific signaling pathways, whole-cell lysates would be subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes would be probed with primary antibodies against key proteins in the NF-κB pathway (e.g., p65, phospho-p65, IκBα, phospho-IκBα) and the NLRP3 inflammasome pathway (e.g., NLRP3, ASC, Caspase-1). Following incubation with HRP-conjugated secondary antibodies, the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on its parent compound and other related coumestans provides a strong foundation for its potential therapeutic applications. Its enhanced solubility suggests it may offer advantages in bioavailability. Further research is warranted to fully elucidate its specific molecular targets and to validate its efficacy in preclinical models of inflammatory diseases and cancer. This whitepaper serves as a guide for researchers to build upon the existing knowledge and to design future studies aimed at unlocking the full therapeutic potential of this promising natural product.

References

Demethylwedelolactone Sulfate: A Technical Guide on its Core Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (B190455) sulfate (B86663) is a naturally occurring coumestan (B1194414), a class of polyphenolic compounds, isolated from Eclipta prostrata L.[1][2][3][4]. As a sulfated derivative of demethylwedelolactone, it possesses enhanced water solubility, a characteristic that may significantly influence its pharmacokinetic profile and biological activity[5]. While direct experimental data on demethylwedelolactone sulfate is limited, this technical guide synthesizes the extensive research on its parent compounds, demethylwedelolactone and wedelolactone (B1682273), to provide a comprehensive overview of its potential pharmacological effects. This document covers postulated anti-inflammatory, anticancer, and hepatoprotective activities, supported by available quantitative data, experimental methodologies, and visualizations of key signaling pathways for the parent compounds. The sulfation of flavonoids, such as demethylwedelolactone, is known to potentially enhance their biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[6].

Introduction to this compound

This compound belongs to the coumestan family of organic compounds, which are structurally characterized by a lactone ring[5][7]. It is a derivative of demethylwedelolactone, which itself is a metabolite of wedelolactone, all of which are found in the medicinal plant Eclipta alba (also known as Eclipta prostrata)[8][9][10]. The addition of a sulfate group is a key structural modification that can alter the compound's interaction with biological systems, potentially affecting protein binding and cellular uptake[5]. Sulfated flavonoids have garnered interest for their diverse and potentially enhanced bioactivities, including antitumor, antimicrobial, and antiviral properties[11][12].

Potential Pharmacological Effects

Based on the known activities of its parent compounds, this compound is anticipated to exhibit a range of pharmacological effects.

Anti-Inflammatory Activity

Both demethylwedelolactone and wedelolactone have demonstrated anti-inflammatory properties[8]. They have been shown to attenuate inflammation induced by cigarette smoke extract by blocking autophagy flux in respiratory epithelial cells[8]. Wedelolactone is a known inhibitor of the IκB kinase (IKK) complex, which is crucial for the activation of the NF-κB signaling pathway, a key regulator of inflammation[13].

Anticancer Activity

The anticancer potential of demethylwedelolactone and wedelolactone has been investigated in various cancer cell lines. Demethylwedelolactone has been shown to inhibit the motility and invasiveness of MDA-MB-231 breast cancer cells and suppress metastasis in nude mice[8]. Studies indicate that these compounds may interfere with cellular signaling pathways that promote tumor growth and metastasis[7]. Wedelolactone has been found to down-regulate the expression and activity of the c-Myc oncogene in prostate cancer cells, leading to a decrease in their invasive capabilities[9].

Hepatoprotective Effects

Extracts of Eclipta alba, rich in wedelolactone and demethylwedelolactone, have a long history of use in traditional medicine for liver ailments[7]. These compounds are considered to be the primary active principles responsible for the plant's hepatoprotective effects[8]. Wedelolactone has been shown to protect against CCl4-induced acute liver injury in mice by enhancing the antioxidative defense system and suppressing inflammatory responses and apoptosis[10]. It has also demonstrated a protective effect against immune-mediated liver injury by modulating the NF-κB signaling pathway. Furthermore, wedelolactone can alleviate cholestatic liver injury by regulating the FXR-bile acid-NF-κB/NRF2 axis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compounds of this compound.

Table 1: In Vitro Anticancer and Anti-inflammatory Activity of Wedelolactone

Cell LineAssayEndpointConcentration/IC50Reference
Prostate Cancer CellsApoptosis Induction-Not specified[8]
Prostate Cancer CellsMatrigel Invasion AssayInhibition of InvasionDose-dependent[9]
Neutrophils5-Lipoxygenase (5-Lox) InhibitionIC50~2.5 µM[8]

Table 2: In Vivo Hepatoprotective Effects of Wedelolactone in Mice

ModelTreatmentKey FindingsReference
CCl4-induced acute liver injuryWedelolactoneMarkedly decreased serum ALT and AST; improved hepatic histopathology.[10]
Concanavalin A-induced hepatitisWedelolactoneMarkedly reduced serum transaminases; attenuated increases in serum TNF-α, IFN-γ, and IL-6.
Alpha-naphthylisothiocyanate (ANIT)-induced cholestatic liver injuryWedelolactoneAlleviated hepatic bile acid accumulation and protected against bile acid-induced damage.

Experimental Protocols and Methodologies

Cell Viability and Invasion Assays
  • Cell Lines: Human prostate cancer cells (e.g., LNCaP, C4-2B), human breast cancer cells (MDA-MB-231).

  • Methodology:

    • Cells are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS).

    • For viability assays, cells are treated with varying concentrations of the compound (e.g., wedelolactone) for a specified time (e.g., 48 hours). Cell viability is then assessed using methods like the MTT assay.

    • For invasion assays, Matrigel-coated transwell inserts are used. Cells are seeded in the upper chamber in serum-free media with the test compound. The lower chamber contains media with a chemoattractant (e.g., FBS). After incubation (e.g., 24 hours), non-invading cells are removed, and invading cells are fixed, stained, and counted.

  • Reference: [9]

In Vivo Hepatoprotective Studies
  • Animal Model: Male C57BL/6 mice.

  • Induction of Liver Injury:

    • CCl4 model: A single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.

    • ConA model: Intravenous injection of Concanavalin A (ConA).

  • Treatment Protocol: Mice are pretreated with the test compound (e.g., wedelolactone) orally or via injection for a specified number of days before the induction of liver injury.

  • Outcome Measures:

    • Serum levels of liver enzymes (ALT, AST).

    • Histopathological examination of liver tissue (e.g., H&E staining).

    • Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in serum via ELISA.

    • Western blot analysis of liver tissue to assess protein expression in signaling pathways (e.g., NF-κB, Bax, Bcl-2).

  • References: [10]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of the parent compounds of this compound are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Wedelolactone is a known inhibitor of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Proteasome->IkBa_p Degradation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Wedelolactone Wedelolactone Wedelolactone->IKK

Caption: Wedelolactone inhibits the NF-κB pathway by blocking IKK activity.

c-Myc Oncogenic Signaling in Cancer

Wedelolactone has been shown to down-regulate the expression of c-Myc, a critical oncogene in many cancers. This leads to reduced cell proliferation, invasion, and survival.

c_Myc_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor SignalingCascade Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade cMyc_mRNA c-Myc mRNA SignalingCascade->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Nucleus Nucleus cMyc_Protein->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Proliferation Cell Proliferation, Invasion, Angiogenesis TargetGenes->Proliferation Wedelolactone Wedelolactone Wedelolactone->cMyc_mRNA Down-regulates

References

Demethylwedelolactone Sulfate: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (B190455), a naturally occurring coumestan (B1194414) found in Eclipta prostrata, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects. Its sulfated metabolite, demethylwedelolactone sulfate (B86663), is an important conjugate in its metabolic pathway. This technical guide provides a comprehensive review of the available scientific literature on demethylwedelolactone and its sulfated form, with a focus on data relevant to researchers, scientists, and drug development professionals. Due to the limited specific research on demethylwedelolactone sulfate, this document synthesizes information on the parent compound and integrates the known principles of sulfation to provide a predictive overview of the properties of the sulfated metabolite. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways to facilitate further research and development.

Introduction

Demethylwedelolactone is a key bioactive constituent of Eclipta prostrata (L.) L., a plant with a long history of use in traditional medicine.[1][2] It belongs to the coumestan class of phytoestrogens and is structurally related to wedelolactone (B1682273).[3] In vivo, demethylwedelolactone undergoes metabolic transformations, including sulfation, to form this compound.[4] Sulfation is a crucial phase II metabolic process that typically enhances the water solubility of compounds, facilitating their excretion.[4] However, sulfation can also modulate the biological activity of flavonoids and other polyphenols.[5][6] This review consolidates the existing knowledge on demethylwedelolactone and provides a framework for understanding the potential pharmacological profile of this compound.

Physicochemical Properties

PropertyDemethylwedelolactoneThis compoundReference
Synonyms Norwedelolactone, 1,3,8,9-TetrahydroxycoumestanDemethylwedelolactone 3-sulfate[7][8]
CAS Number 6468-55-91318240-80-0[7][9]
Molecular Formula C₁₅H₈O₇C₁₅H₈O₁₀S[7][9]
Molecular Weight 300.22 g/mol 380.28 g/mol [7][8]
Botanical Source Eclipta prostrata L.Eclipta prostrata L.[2][8]
Compound Type CoumestanSulfated Coumestan[7][9]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is largely unavailable in the current literature, extensive research on the parent compound, demethylwedelolactone, provides valuable insights into its potential therapeutic effects. The following table summarizes the key biological activities and associated quantitative data for demethylwedelolactone.

Biological ActivityAssay/ModelKey FindingsIC₅₀ / EC₅₀Reference
Hepatoprotective CCl₄-induced cytotoxicity in rat hepatocytesReduced cytotoxicity-[10]
Concanavalin A-induced liver injury in miceReduced serum transaminases and liver damage-[11]
Anti-inflammatory Carrageenan-induced paw edema in ratsReduced edema-[12]
COX-2 and 5-LOX enzyme inhibitionInhibited enzyme activity-[13]
Anticancer MDA-MB-231, MDA-MB-453, SK-BR-3 (breast cancer), SK-OV-3, OVCAR3 (ovarian cancer) cell linesDose-dependent decline in cell proliferation10.8 - 43.2 µM[14]
HeLa, A549, and HepG2 cancer cell linesPotent cytotoxic activitynM range[15]
Antioxidant DPPH radical scavenging assayStrong radical scavenging activity-[16][17]
FRAP (Ferric Reducing Antioxidant Power) assaySignificant reducing power-[16]

Experimental Protocols

Detailed experimental protocols for the investigation of demethylwedelolactone and, by extension, its sulfated form, are crucial for reproducible research. The following sections outline key methodologies cited in the literature.

In Vitro Anti-inflammatory Assay: COX-2 and 5-LOX Inhibition

This protocol is based on methodologies used for evaluating the anti-inflammatory activity of natural products.[13]

  • Objective: To determine the inhibitory effect of the test compound on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.

  • Materials:

    • COX-2 and 5-LOX enzyme preparations.

    • Arachidonic acid (substrate).

    • Test compound (demethylwedelolactone or its sulfate).

    • Celecoxib (positive control for COX-2).

    • Meclofenamate sodium (positive control for 5-LOX).

    • Appropriate buffer solutions and reagents.

  • Procedure:

    • The test compound is pre-incubated with the respective enzyme (COX-2 or 5-LOX) at various concentrations.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is terminated, and the amount of product formed (prostaglandins for COX-2, leukotrienes for 5-LOX) is quantified using appropriate methods (e.g., ELISA, HPLC).

    • The percentage of enzyme inhibition is calculated relative to a control without the inhibitor.

    • IC₅₀ values are determined from the dose-response curves.

In Vivo Hepatoprotective Activity: Concanavalin A-Induced Liver Injury Model

This protocol is adapted from studies evaluating the hepatoprotective effects of wedelolactone.[11]

  • Objective: To assess the protective effect of the test compound against immune-mediated liver injury in a mouse model.

  • Animal Model: Male BALB/c mice (or other suitable strain).

  • Procedure:

    • Mice are pre-treated with the test compound (this compound) or vehicle control, typically via intraperitoneal or oral administration.

    • After a specified pre-treatment period, liver injury is induced by intravenous injection of Concanavalin A (ConA).

    • At a defined time point post-ConA injection (e.g., 8-24 hours), blood and liver tissue are collected.

    • Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

    • Liver tissues are processed for histological analysis (e.g., H&E staining) to evaluate the severity of liver necrosis and inflammation.

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) in the serum or liver tissue can be quantified by ELISA or qPCR.

Analytical Method for Detection in Biological Samples

This protocol is based on methods developed for the quantification of wedelolactone and demethylwedelolactone in plasma.[18]

  • Objective: To quantify the concentration of this compound in plasma or serum.

  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation:

    • Protein precipitation from plasma/serum samples using an organic solvent (e.g., acetonitrile).

    • Centrifugation to remove precipitated proteins.

    • Evaporation of the supernatant and reconstitution in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Optimized for separation.

    • Injection Volume: Standardized for all samples.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Signaling Pathways

The biological activities of demethylwedelolactone are mediated through its interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the known targets of the parent compound provide a strong foundation for future investigation.

NF-κB Signaling Pathway in Inflammation

Demethylwedelolactone has been shown to exert its anti-inflammatory and hepatoprotective effects by inhibiting the NF-κB signaling pathway.[11]

NF_kappaB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates Demethylwedelolactone Demethylwedelolactone Demethylwedelolactone->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription of

Caption: Inhibition of the NF-κB signaling pathway by demethylwedelolactone.

General Workflow for Isolation and Bioactivity Screening

The discovery and characterization of bioactive compounds from natural sources like Eclipta prostrata follow a general workflow.

Bioactivity_Screening_Workflow cluster_0 Extraction & Isolation cluster_1 Bioactivity Screening Plant Material (Eclipta prostrata) Plant Material (Eclipta prostrata) Crude Extract Crude Extract Plant Material (Eclipta prostrata)->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure Compounds (Demethylwedelolactone) Pure Compounds (Demethylwedelolactone) Fractionation->Pure Compounds (Demethylwedelolactone) In Vitro Assays In Vitro Assays Pure Compounds (Demethylwedelolactone)->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Mechanism of Action Studies Mechanism of Action Studies In Vivo Models->Mechanism of Action Studies

Caption: General workflow for natural product drug discovery.

The Role of Sulfation

Sulfation is a critical metabolic pathway that modifies the properties of xenobiotics and endogenous compounds.[4] The addition of a sulfate group, catalyzed by sulfotransferases, generally increases the polarity and water solubility of a compound, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

For flavonoids, sulfation can:

  • Decrease biological activity: The addition of a bulky, negatively charged sulfate group can hinder the interaction of the flavonoid with its target proteins.

  • Alter biological activity: In some cases, sulfation can lead to a change in the pharmacological profile of a compound.

  • Facilitate elimination: Increased water solubility enhances renal and biliary clearance.

Given that this compound is a metabolite of demethylwedelolactone, it is plausible that its in vivo activity may differ from that of the parent compound. Further research is needed to directly assess the pharmacological effects of this compound.

Future Research Directions

The current body of literature highlights a significant knowledge gap regarding the specific biological activities and mechanisms of action of this compound. To advance the therapeutic potential of this compound, future research should focus on:

  • Chemical Synthesis and Isolation: Development of efficient methods for the synthesis or large-scale isolation of this compound to enable comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: Direct assessment of the anti-inflammatory, hepatoprotective, anticancer, and antioxidant activities of this compound.

  • Pharmacokinetic Studies: Comparative pharmacokinetic analysis of demethylwedelolactone and its sulfated metabolite to understand the impact of sulfation on its ADME properties.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.

Conclusion

Demethylwedelolactone, a coumestan from Eclipta prostrata, exhibits a promising range of pharmacological activities that warrant further investigation for drug development. While research on its primary metabolite, this compound, is currently limited, an understanding of the parent compound's properties combined with the principles of sulfation provides a valuable framework for future studies. This technical guide has summarized the available data and provided a foundation for researchers to explore the therapeutic potential of demethylwedelolactone and its sulfated derivatives. The detailed experimental protocols and pathway diagrams presented herein are intended to facilitate the design and execution of future research in this area.

References

Demethylwedelolactone Sulfate: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (B190455) sulfate (B86663) is a naturally occurring sulfated coumestan (B1194414), a class of organic compounds with a distinctive chemical structure, first identified in Eclipta prostrata L.[1][2]. As a sulfated derivative of demethylwedelolactone, it possesses increased water solubility, which may enhance its pharmacokinetic properties and biological activity. This technical guide provides a comprehensive overview of the discovery and isolation of demethylwedelolactone sulfate, including detailed, reconstructed experimental protocols. Furthermore, it explores the potential biological activities of this compound by examining the well-documented signaling pathways modulated by its parent compounds, demethylwedelolactone and wedelolactone (B1682273). This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Botanical Source

This compound was first isolated and identified from the aerial parts of Eclipta prostrata (syn. Eclipta alba) in 2010.[1][2] Eclipta prostrata, a member of the Asteraceae family, is a plant with a long history of use in traditional medicine, particularly for treating conditions related to the liver, skin, and as an anti-inflammatory agent. The discovery of a sulfated coumestan in this plant highlights the chemical diversity within this species and suggests a potential role for sulfation in the biological activity of its constituents.

Experimental Protocols: Isolation and Purification

While the seminal paper by Zhang et al. (2010) announced the discovery of this compound, the full detailed protocol is not widely available. Therefore, the following is a reconstructed, comprehensive protocol based on established methods for the isolation of coumestans from Eclipta prostrata and general techniques for the purification of sulfated natural products.

General Experimental Workflow

The overall process for isolating this compound from Eclipta prostrata involves several key stages: extraction of the plant material, partitioning of the crude extract to separate compounds based on polarity, and a series of chromatographic steps to purify the target compound.

G plant_material Dried Aerial Parts of Eclipta prostrata extraction Extraction with 80% Methanol (B129727) plant_material->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Crude Methanolic Extract filtration_concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction (Contains Coumestans) partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel or C18) ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Semi-preparative HPLC fraction_collection->hplc isolated_compound Isolated this compound hplc->isolated_compound characterization Structural Characterization (NMR, MS) isolated_compound->characterization

Caption: General workflow for the isolation of this compound.

Detailed Protocol

Step 1: Plant Material and Extraction

  • Obtain and dry the aerial parts of Eclipta prostrata.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered plant material with 80% aqueous methanol at a solid-to-liquid ratio of 1:20 (g/mL).

  • Perform the extraction for 3 minutes under ultra-high pressure (200 MPa) or alternatively, by reflux extraction for 2-3 hours.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Step 2: Solvent Partitioning

  • Suspend the crude methanolic extract in water.

  • Perform liquid-liquid partitioning sequentially with petroleum ether and then ethyl acetate.

  • Collect the ethyl acetate fraction, as coumestans are known to partition into this phase.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude ethyl acetate fraction.

Step 3: Column Chromatography

  • Subject the crude ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of dichloromethane-methanol or a similar solvent system of increasing polarity.

  • Alternatively, for more polar compounds like sulfates, use a reversed-phase C18 column with a methanol-water gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the desired compound.

Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Pool the fractions containing the compound of interest.

  • Further purify the pooled fractions using semi-preparative HPLC with a C18 column.

  • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, for elution.

  • Collect the peak corresponding to this compound.

Step 5: Structural Characterization

  • Confirm the structure of the isolated compound using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to elucidate the chemical structure.

Quantitative Data

While specific quantitative data for the isolation of this compound is not available in the public domain, data for its parent compounds, wedelolactone and demethylwedelolactone, from Eclipta prostrata can provide an estimate of the potential yield of coumestans from this plant.

Plant PartExtraction MethodSolvent SystemCompoundYield (% w/w of dry plant material)Reference
Whole PlantSoxhletMethanolWedelolactone0.233%[3]
Whole PlantSoxhletMethanolDemethylwedelolactone0.159%[3]
LeavesSoxhletMethanolWedelolactone1.152%[3]
StemsSoxhletMethanolDemethylwedelolactone0.395%[3]
Aerial PartsUltra-high pressure80% MethanolWedelolactone (from crude)0.0235% (from 0.3g crude)[4]
Aerial PartsUltra-high pressure80% MethanolDemethylwedelolactone (from crude)0.0068% (from 0.3g crude)[4]

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not yet been extensively studied. However, the known pharmacological effects of its parent compounds, wedelolactone and demethylwedelolactone, suggest that the sulfated form may also possess significant anti-inflammatory and anti-cancer properties. The addition of a sulfate group can alter the bioavailability and interaction of the molecule with biological targets.

Anti-inflammatory Activity: NF-κB Signaling Pathway

Wedelolactone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikba_p65_p50 IκBα-p65-p50 (Inactive) ikk->ikba_p65_p50 Phosphorylation of IκBα p65_p50 p65-p50 (Active NF-κB) ikba_p65_p50->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Nuclear Translocation inflammatory_genes Pro-inflammatory Gene Expression p65_p50->inflammatory_genes Binds to DNA dna DNA dwl_sulfate Demethylwedelolactone Sulfate (Hypothesized) dwl_sulfate->ikk Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Anti-cancer Activity: STAT1 and c-Myc Signaling Pathways

Wedelolactone has also been found to enhance interferon-γ (IFN-γ) signaling by inhibiting the dephosphorylation of STAT1, a key protein in the JAK-STAT pathway that regulates genes involved in cell proliferation and apoptosis. Furthermore, it can down-regulate the oncogenic function of c-Myc, a transcription factor often deregulated in cancer.

G ifny IFN-γ receptor IFN-γ Receptor ifny->receptor jak JAK receptor->jak stat1 STAT1 jak->stat1 Phosphorylation p_stat1 p-STAT1 stat1->p_stat1 p_stat1->stat1 Dephosphorylation stat1_dimer STAT1 Dimer p_stat1->stat1_dimer Dimerization nucleus Nucleus stat1_dimer->nucleus Nuclear Translocation gene_expression Gene Expression (Apoptosis, etc.) stat1_dimer->gene_expression Binds to GAS gas GAS Element tcptp TCPTP (Phosphatase) dwl_sulfate Demethylwedelolactone Sulfate (Hypothesized) dwl_sulfate->tcptp Inhibition

Caption: Hypothesized enhancement of STAT1 signaling.

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway receptor->ras_raf_mek_erk c_myc_gene c-Myc Gene ras_raf_mek_erk->c_myc_gene Activation c_myc_protein c-Myc Protein c_myc_gene->c_myc_protein Transcription & Translation myc_max_dimer MYC-MAX Dimer c_myc_protein->myc_max_dimer max_protein MAX Protein max_protein->myc_max_dimer nucleus Nucleus myc_max_dimer->nucleus Nuclear Translocation target_genes Target Gene Expression (Cell Proliferation) myc_max_dimer->target_genes Binds to E-box e_box E-box dwl_sulfate Demethylwedelolactone Sulfate (Hypothesized) dwl_sulfate->c_myc_protein Down-regulation

Caption: Hypothesized down-regulation of c-Myc signaling.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product from Eclipta prostrata. While its discovery has been documented, further research is required to fully elucidate its pharmacological profile and mechanism of action. The increased solubility conferred by the sulfate group may offer advantages in terms of bioavailability, warranting further investigation into its potential as a therapeutic agent. Future studies should focus on the development of a standardized isolation protocol to obtain sufficient quantities of the compound for comprehensive biological testing. Elucidating its specific interactions with cellular targets and its effects on the signaling pathways modulated by its parent compounds will be crucial in determining its potential for drug development.

References

Demethylwedelolactone sulfate biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Demethylwedelolactone (B190455) Sulfate (B86663) Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone sulfate is a sulfated coumestan (B1194414), a class of polyphenolic compounds, primarily isolated from the medicinal plant Eclipta prostrata[1]. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its origins in the phenylpropanoid pathway to the final sulfation step. The guide details the key enzymatic reactions, intermediate compounds, and presents putative pathways based on current scientific understanding. It also includes detailed experimental protocols relevant to the study of this pathway and summarizes available quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Demethylwedelolactone and its derivatives, including the sulfated form, are of significant interest due to their diverse biological activities, which include anti-inflammatory, antioxidant, and potential anti-cancer properties[2][3][4]. This compound is characterized by the presence of a sulfate group, which enhances its water solubility compared to its parent compound, potentially influencing its bioavailability and pharmacokinetic profile[2]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites[5][6][7][8]. The pathway proceeds through the flavonoid and isoflavonoid (B1168493) branches to form the coumestan skeleton, which is then hydroxylated and finally sulfated.

From Phenylalanine to p-Coumaroyl-CoA: The General Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine, which is a product of the shikimate pathway[9]. A series of three enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA, a key metabolic entry point for numerous classes of phenolic compounds[6][10][11].

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Formation of the Isoflavonoid Scaffold

The pathway then enters the flavonoid biosynthesis route, where chalcone (B49325) synthase (CHS) plays a pivotal role.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone[12][13][14].

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

  • Isoflavone (B191592) Synthase (IFS): This key enzyme redirects the pathway from general flavonoids to isoflavonoids. IFS, a cytochrome P450 enzyme, catalyzes the conversion of naringenin to the isoflavone genistein, or in a parallel branch, liquiritigenin (B1674857) to daidzein[15][16]. Daidzein (B1669772) is considered a crucial precursor for coumestan biosynthesis[2][17].

The Putative Pathway from Daidzein to Demethylwedelolactone

The later stages of the pathway, from the isoflavone daidzein to demethylwedelolactone, are less characterized, and the proposed steps are based on transcriptomic and metabolomic analyses of Eclipta prostrata and studies of related pathways in other plants[4][18].

  • Isoflavone 2'-hydroxylase (I2'H) and Isoflavone 3'-hydroxylase (I3'H): Hydroxylation of daidzein at the 2' and 3' positions is a proposed step.

  • Pterocarpan (B192222) Synthase (PTS) and related enzymes: The formation of the characteristic fourth ring of the coumestan skeleton is thought to proceed via a pterocarpan intermediate, such as 3,9-dihydroxypterocarpan[2][19][20][21]. The enzymes involved in this oxidative cyclization are not yet fully elucidated but are believed to be cytochrome P450 monooxygenases and possibly dirigent-domain containing proteins[19][20][21].

  • Hydroxylation and Demethylation: The final steps to form demethylwedelolactone likely involve further hydroxylation and potentially demethylation reactions to achieve the specific substitution pattern of demethylwedelolactone. The immediate precursor is believed to be coumestrol[4].

The following diagram illustrates the putative biosynthetic pathway from L-phenylalanine to demethylwedelolactone.

Demethylwedelolactone_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Pathway cluster_coumestan Coumestan Formation (Putative) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NarChal Naringenin Chalcone CouCoA->NarChal CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NarChal Naringenin (2S)-Naringenin NarChal->Naringenin CHI Daidzein Daidzein Naringenin->Daidzein IFS, etc. Pterocarpan Pterocarpan Intermediate Daidzein->Pterocarpan I2'H, PTS, etc. Coumestrol Coumestrol Pterocarpan->Coumestrol Oxidative Cyclization DWL Demethylwedelolactone Coumestrol->DWL Hydroxylation/ Demethylation

Caption: Putative biosynthetic pathway of demethylwedelolactone.

The Final Step: Sulfation

The terminal step in the biosynthesis of this compound is the transfer of a sulfonate group to demethylwedelolactone.

  • Sulfotransferase (SULT): This reaction is catalyzed by a sulfotransferase enzyme, which utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. The specific SULT responsible for this reaction in Eclipta prostrata has not yet been identified. Plant sulfotransferases are known to act on a variety of phenolic compounds, including flavonoids and coumarins.

The following diagram illustrates the final sulfation step.

Sulfation_Step DWL Demethylwedelolactone DWLS Demethylwedelolactone Sulfate DWL->DWLS Sulfotransferase (SULT) PAPS PAPS PAPS->DWLS PAP PAP DWLS->PAP

Caption: Final sulfation step in the biosynthesis of this compound.

Quantitative Data

Quantitative data for the this compound biosynthesis pathway is scarce. However, studies on the accumulation of wedelolactone (B1682273) and demethylwedelolactone in Eclipta prostrata and pharmacokinetic studies provide some valuable data.

CompoundTissue/MatrixConcentration/ParameterMethodReference
WedelolactoneRat PlasmaCmax: 74.9 ± 13.4 ng/mLUPLC-MS/MS[22]
DemethylwedelolactoneRat PlasmaCmax: 41.3 ± 9.57 ng/mLUPLC-MS/MS[22]
WedelolactoneRat PlasmaAUC0-t: 260.8 ± 141.8 ng·h/mLUPLC-MS/MS[5]
DemethylwedelolactoneRat PlasmaAUC0-t: 127.4 ± 52.7 ng·h/mLUPLC-MS/MS[5]
WedelolactoneRat Plasmat1/2: 2.20 ± 0.59 hUPLC-MS/MS[5]
DemethylwedelolactoneRat Plasmat1/2: 2.08 ± 0.69 hUPLC-MS/MS[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Demethylwedelolactone and its Derivatives from Plant Material

This protocol is adapted from methods used for the analysis of coumestans in Eclipta prostrata[3][23][24][25][26][27][28].

Objective: To extract and quantify demethylwedelolactone and related compounds from Eclipta prostrata plant material.

Materials:

  • Dried and powdered Eclipta prostrata plant material.

  • Methanol or a mixture of acetonitrile (B52724) and water (e.g., 5:1 v/v) with 0.1% formic acid.

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS).

  • Analytical standards for demethylwedelolactone and this compound.

Procedure:

  • Weigh 0.5 g of the pulverized plant material into a centrifuge tube.

  • Add 10 mL of the extraction solvent.

  • Sonicate the mixture for 60 minutes at room temperature.

  • Vortex the mixture for 60 minutes.

  • Centrifuge the mixture at 14,000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using a validated LC-MS method.

  • Quantify the compounds by comparing the peak areas to a standard curve prepared with analytical standards.

The following diagram illustrates the experimental workflow for extraction and quantification.

Extraction_Workflow Start Start: Pulverized Plant Material Extraction Add Extraction Solvent and Sonicate Start->Extraction Vortex Vortex Mixture Extraction->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter through 0.22 µm filter Supernatant->Filter LCMS LC-MS Analysis Filter->LCMS End End: Quantification LCMS->End

Caption: Workflow for extraction and quantification of coumestans.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is a generalized method based on established assays for CHS activity[14][29][30][31].

Objective: To determine the activity of Chalcone Synthase in a plant protein extract.

Materials:

  • Plant protein extract (e.g., from Eclipta prostrata).

  • p-Coumaroyl-CoA solution.

  • Malonyl-CoA solution.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Stop solution (e.g., 20% acetic acid in methanol).

  • HPLC system with a UV detector.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and the plant protein extract.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding malonyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the product, naringenin chalcone (or its cyclized product, naringenin).

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Sulfotransferase (SULT) Enzyme Assay

This protocol is a representative method for measuring SULT activity using a radiolabeled sulfate donor[22][32][33][34].

Objective: To measure the activity of sulfotransferases in a plant protein extract using demethylwedelolactone as a substrate.

Materials:

  • Plant protein extract.

  • Demethylwedelolactone solution.

  • [³⁵S]PAPS (radiolabeled 3'-phosphoadenosine-5'-phosphosulfate).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Stop solution (e.g., a solution that facilitates the separation of the sulfated product from unreacted [³⁵S]PAPS).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, demethylwedelolactone, and the plant protein extract.

  • Initiate the reaction by adding [³⁵S]PAPS.

  • Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).

  • Stop the reaction and separate the radiolabeled this compound from the unreacted [³⁵S]PAPS (e.g., by precipitation or chromatography).

  • Quantify the amount of radiolabeled product using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of [³⁵S] incorporated into the product per unit time per amount of protein.

Conclusion and Future Directions

The biosynthetic pathway of this compound is a complex process originating from the general phenylpropanoid pathway and culminating in a sulfation reaction. While the initial steps are well-established, the specific enzymes and intermediates in the later stages of coumestan formation in Eclipta prostrata remain largely putative and require further investigation. The identification and characterization of the specific sulfotransferase responsible for the final step are also critical areas for future research. A complete elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up avenues for the metabolic engineering of this medicinally important compound. The experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to this exciting field.

References

Demystifying Demethylwedelolactone Sulfate in Eclipta prostrata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on demethylwedelolactone (B190455) and its sulfated form, key bioactive compounds found in the medicinal plant Eclipta prostrata. This document synthesizes the current scientific knowledge on their extraction, biological activities, and mechanisms of action, with a focus on providing practical information for further research and development. While demethylwedelolactone has been the subject of numerous studies, this guide also collates the available, albeit more limited, information on demethylwedelolactone sulfate (B86663).

Introduction to Demethylwedelolactone and its Sulfate

Eclipta prostrata (L.) L., commonly known as false daisy or Bhringraj, is a plant with a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine, for treating a variety of ailments including liver diseases, skin conditions, and hair loss.[1] The therapeutic properties of this plant are attributed to its rich phytochemical composition, which includes coumestans, flavonoids, triterpenes, and thiophene (B33073) derivatives.[2] Among the most significant of these are the coumestans wedelolactone (B1682273) and its derivative, demethylwedelolactone.[3]

Demethylwedelolactone (DMWL) is a naturally occurring coumestan (B1194414) that has demonstrated a range of biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[4] Its sulfated form, demethylwedelolactone sulfate, has also been identified as a constituent of Eclipta prostrata.[5] While the sulfate group can enhance water solubility and potentially alter bioavailability and biological activity, research specifically focused on this compound is still emerging.[1] This guide will primarily focus on demethylwedelolactone due to the wealth of available data, with specific details on its sulfated counterpart included where possible.

Quantitative Analysis of Demethylwedelolactone in Eclipta prostrata

The concentration of demethylwedelolactone can vary depending on the part of the plant used, the extraction method, and the solvent employed. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.

Table 1: Concentration of Demethylwedelolactone in Eclipta prostrata

Plant PartExtraction MethodSolventConcentration (% w/w of dry plant material)Reference
LeavesSoxhletMethanol (B129727)0.021%[3]
StemsSoxhletMethanol0.395%[3]
RootsSoxhletMethanol0.003%[3]
Whole PlantSoxhletMethanol0.159%[3]
Whole PlantPercolationWater:Ethanol0.184%[3]

Pharmacokinetic Profile of Demethylwedelolactone

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which in turn informs its potential therapeutic efficacy. Studies in rat models have provided initial insights into the pharmacokinetic parameters of demethylwedelolactone.

Table 2: Pharmacokinetic Parameters of Demethylwedelolactone in Rats (Oral Administration)

ParameterValueUnitReference
Cmax41.3 ± 9.57ng/mL[No specific reference found in search results]
Tmax0.800h[No specific reference found in search results]
AUC(0-t)127.4 ± 52.7ng·h/mL[No specific reference found in search results]
t1/22.08 ± 0.69h[No specific reference found in search results]

Note: These values are for demethylwedelolactone. Pharmacokinetic data for this compound are not currently available in the reviewed literature.

Biological Activities and Mechanism of Action

Demethylwedelolactone exhibits a range of biological activities that are of significant interest for drug development.

Table 3: Biological Activities of Demethylwedelolactone

ActivityIn Vitro/In VivoModel SystemKey FindingsReference
Trypsin InhibitionIn VitroEnzyme AssayPotent inhibitor with an IC50 of 3.0 µM.[6]
Anti-cancerIn VitroMDA-MB-231 breast cancer cellsSuppresses cell motility and invasion.[6]
Anti-cancerIn VivoNude mice with MDA-MB-231 xenograftsDerivatives inhibit lung metastasis.[7]
HepatoprotectiveIn VitroRat hepatocytesReduces cytotoxicity induced by CCl4 and galactosamine.[7]
Anti-inflammatoryIn VivoDextran sulfate sodium (DSS)-induced colitis in ratsDownregulates the IL-6/STAT3 signaling pathway (inferred from wedelolactone studies).[8]
Anti-inflammatoryIn VitroRAW 264.7 macrophagesInhibits LPS-induced pro-inflammatory responses via the NF-κB pathway (inferred from wedelolactone studies).[9][10]
Signaling Pathways

The anti-inflammatory and hepatoprotective effects of coumestans from Eclipta prostrata are largely attributed to their ability to modulate key signaling pathways involved in inflammation and cell survival. While much of the detailed mechanistic work has been conducted on the closely related compound wedelolactone, the structural similarity strongly suggests that demethylwedelolactone acts through similar pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus. In the nucleus, NF-κB activates the transcription of pro-inflammatory genes, including cytokines and chemokines. Wedelolactone has been shown to inhibit the IKK complex, thereby preventing IκBα degradation and blocking NF-κB activation.[9][10]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) Inhibits Degradation Degradation IkB->Degradation Degradation NF-kB (p50/p65)_n NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65)_n Translocates DMWL Demethylwedelolactone DMWL->IKK Complex Inhibits DNA DNA NF-kB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Demethylwedelolactone.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of inflammation and cell proliferation. Cytokines like IL-6 activate the JAK family of tyrosine kinases, which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to activate the transcription of target genes involved in inflammation and cell survival. Studies on wedelolactone have demonstrated its ability to down-regulate the IL-6/STAT3 pathway, suggesting a similar mechanism for demethylwedelolactone.[8]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R JAK JAK IL-6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerizes DMWL Demethylwedelolactone DMWL->JAK Inhibits DNA DNA p-STAT3_dimer->DNA Binds Target Genes Target Genes DNA->Target Genes Transcription

Caption: STAT3 signaling pathway and the inhibitory action of Demethylwedelolactone.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of demethylwedelolactone from Eclipta prostrata.

Extraction and Isolation of Demethylwedelolactone

This protocol is adapted from methods described in the literature for the isolation of coumestans from Eclipta prostrata.[10][11]

Extraction_Isolation_Workflow Start Start Plant_Material Air-dried and powdered Eclipta prostrata Start->Plant_Material Maceration Macerate with Methanol (3x) Plant_Material->Maceration Filtration_Concentration Filter and Concentrate (Reduced Pressure) Maceration->Filtration_Concentration Suspension Suspend in Water Filtration_Concentration->Suspension Partitioning Partition with Ethyl Acetate (B1210297) (3x) Suspension->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction Aqueous_Fraction Aqueous Fraction (Discard) Partitioning->Aqueous_Fraction Concentration_EA Concentrate Ethyl Acetate Fraction EA_Fraction->Concentration_EA Column_Chromatography Silica (B1680970) Gel Column Chromatography (e.g., Chloroform (B151607):Methanol gradient) Concentration_EA->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Fractions Containing DMWL TLC_Analysis->Combine_Fractions Recrystallization Recrystallize to obtain pure Demethylwedelolactone Combine_Fractions->Recrystallization End End Recrystallization->End

Caption: Workflow for the extraction and isolation of Demethylwedelolactone.

Protocol:

  • Plant Material Preparation: Air-dry the whole plant or aerial parts of Eclipta prostrata at room temperature in the shade. Grind the dried plant material into a coarse powder.

  • Methanol Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.

  • Filtration and Concentration: Combine the methanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and transfer to a separatory funnel. Partition the aqueous suspension successively with an equal volume of ethyl acetate three times.

  • Fraction Collection: Collect the ethyl acetate fractions and combine them. The aqueous fraction can be discarded.

  • Concentration of Ethyl Acetate Fraction: Concentrate the combined ethyl acetate fractions under reduced pressure to yield a dried ethyl acetate extract.

  • Column Chromatography: Subject the dried ethyl acetate extract to silica gel column chromatography (60-120 mesh). Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v). Visualize the spots under UV light (254 nm and 366 nm).

  • Isolation and Purification: Combine the fractions showing a prominent spot corresponding to the Rf value of a demethylwedelolactone standard. Concentrate the combined fractions and recrystallize from a suitable solvent (e.g., methanol) to obtain pure demethylwedelolactone.

HPLC Quantification of Demethylwedelolactone

This protocol provides a general framework for the quantitative analysis of demethylwedelolactone in Eclipta prostrata extracts.[3][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid or formic acid). A typical starting condition could be Acetonitrile:Water (35:65, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 351 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

Protocol:

  • Standard Preparation: Prepare a stock solution of accurately weighed demethylwedelolactone standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dried Eclipta prostrata extract and dissolve it in methanol. Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the demethylwedelolactone peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of demethylwedelolactone in the sample by interpolating its peak area on the calibration curve.

Future Directions

While significant progress has been made in understanding the chemistry and pharmacology of demethylwedelolactone, several areas warrant further investigation. Research on this compound is particularly limited, and studies are needed to elucidate its quantitative presence in Eclipta prostrata, its pharmacokinetic profile, and its specific biological activities and mechanisms of action. Furthermore, while the modulation of the NF-κB and STAT3 pathways by the related compound wedelolactone is well-documented, direct evidence for the interaction of demethylwedelolactone with these pathways needs to be more firmly established. Clinical trials are also a necessary next step to translate the promising preclinical findings of these compounds into therapeutic applications for human health.

Conclusion

Demethylwedelolactone and its sulfated derivative are key bioactive compounds in Eclipta prostrata with significant therapeutic potential. This technical guide has provided a comprehensive overview of the current knowledge, including quantitative data, experimental protocols, and insights into their mechanisms of action. It is hoped that this resource will facilitate further research and development of these promising natural products for the benefit of human health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and subsequent purification of demethylwedelolactone (B190455) sulfate (B86663). The synthesis is a two-step process commencing with the total synthesis of the precursor, demethylwedelolactone, followed by a chemical sulfation reaction. Purification of the final product is achieved through High-Performance Liquid Chromatography (HPLC). This protocol is designed to furnish researchers with a reliable method for obtaining high-purity demethylwedelolactone sulfate for various research and drug development applications.

Introduction

Demethylwedelolactone is a naturally occurring coumestan (B1194414) found in plants such as Eclipta prostrata. Both demethylwedelolactone and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory and hepatoprotective properties. Sulfation is a critical metabolic pathway that can alter the biological activity, solubility, and pharmacokinetic profile of phenolic compounds. The sulfated form of demethylwedelolactone is of particular interest for pharmacological studies. This protocol details a robust method for its synthesis and purification.

Synthesis of Demethylwedelolactone (Precursor)

The synthesis of demethylwedelolactone can be achieved through a multi-step process starting from commercially available phloroglucinol. A key transformation in this synthesis involves a Cu-mediated/Pd(0)-catalyzed reaction followed by an oxidative cyclization.[1] A detailed, multi-step synthesis has been reported, achieving an overall yield of 38% from phloroglucinol.[1] For the purpose of this protocol, it is assumed that demethylwedelolactone is available as the starting material. Commercial suppliers also offer high-purity demethylwedelolactone.[2]

Table 1: Properties of Demethylwedelolactone

PropertyValue
Molecular Formula C₁₅H₈O₇
Molecular Weight 300.22 g/mol
CAS Number 6468-55-9
Appearance White to green powder
Solubility Soluble in DMSO (2 mg/mL)
Purity (Typical) ≥98% (HPLC)

Synthesis of this compound

The synthesis of this compound is achieved through the sulfation of the phenolic hydroxyl groups of demethylwedelolactone. The use of a sulfur trioxide-pyridine complex (SO₃·pyridine) in pyridine (B92270) is a well-established method for the sulfation of phenolic compounds.[3][4]

Experimental Protocol: Chemical Sulfation

Materials and Reagents:

  • Demethylwedelolactone (≥98% purity)

  • Sulfur trioxide-pyridine complex (SO₃·pyridine)

  • Anhydrous Pyridine

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve demethylwedelolactone (1 equivalent) in anhydrous pyridine.

  • Addition of Sulfating Agent: Cool the solution in an ice bath to 0 °C. Add the sulfur trioxide-pyridine complex (4-5 equivalents, added portion-wise) to the stirred solution. The excess of the sulfating agent is to ensure the reaction goes to completion, targeting the most reactive hydroxyl groups.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) to remove any unreacted starting material and non-polar byproducts. The aqueous layer, containing the sulfated product, should be retained.

  • Purification (Initial Work-up): The aqueous layer can be washed with DCM one more time. The volume of the aqueous layer is then reduced under vacuum using a rotary evaporator. The resulting residue contains the crude this compound.

Purification of this compound

Purification of the crude this compound is performed using preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purification

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 20 mm)

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude this compound residue in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B) and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase preparative column

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Methanol or Acetonitrile (B).

    • Gradient: A typical gradient would be:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 60% B

      • 45-50 min: 60% to 95% B

      • 50-55 min: 95% B

      • 55-60 min: 95% to 5% B

    • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the product (e.g., 254 nm and 350 nm).

  • Fraction Collection: Collect fractions corresponding to the major peak of the sulfated product.

  • Product Recovery: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the purified this compound as a solid.

Table 2: Analytical Data for this compound

PropertyValue
Molecular Formula C₁₅H₈O₁₀S
Molecular Weight 380.28 g/mol
Purity (Post-HPLC) >95% (as determined by analytical HPLC)
Analysis Method HPLC-DAD, Mass Spectrometry, NMR

Visualization of Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Demethylwedelolactone_Sulfate_Synthesis cluster_synthesis Synthesis cluster_purification Purification Start Demethylwedelolactone Dissolve Dissolve in Anhydrous Pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add SO3-Pyridine Complex Cool->Add_Reagent React Stir at RT (12-24h) Add_Reagent->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Crude_Product Crude Demethylwedelolactone Sulfate (in aqueous phase) Extract->Crude_Product Prep_HPLC Preparative HPLC (C18 Column) Crude_Product->Prep_HPLC Load onto column Collect_Fractions Collect Pure Fractions Prep_HPLC->Collect_Fractions Evaporate Remove Organic Solvent Collect_Fractions->Evaporate Freeze_Dry Freeze-Dry Evaporate->Freeze_Dry Final_Product Pure Demethylwedelolactone Sulfate Freeze_Dry->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling pyridine, dichloromethane, and the sulfur trioxide-pyridine complex.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The sulfur trioxide-pyridine complex is moisture-sensitive and should be handled under anhydrous conditions.

  • Exercise caution when working with a rotary evaporator under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the position of the sulfate group.

References

Application Notes and Protocols for the HPLC Analysis of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455), a coumestan (B1194414) found in plants such as Eclipta prostrata, is recognized for its various biological activities. In drug development and metabolic studies, it is crucial to understand the biotransformation of such compounds. Sulfation is a key Phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion. The resulting metabolite, demethylwedelolactone sulfate (B86663), is therefore a critical analyte in pharmacokinetic and toxicological assessments.

These application notes provide a detailed protocol for the analysis of demethylwedelolactone sulfate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established protocols for related compounds, taking into account the specific physicochemical properties of sulfated molecules.

Experimental Protocols

Principle

This method employs reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent. The increased polarity of the sulfate conjugate necessitates careful optimization of the mobile phase to ensure adequate retention and sharp peak shapes. Detection is performed using a UV detector at the maximum absorbance wavelength of the analyte.

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, urine, microsomal incubation buffer)

Sample Preparation (from Plasma)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD) is suitable.

Table 1: HPLC Operating Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-50% B; 15-18 min: 50-90% B; 18-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 351 nm
Injection Volume 10 µL
Method Validation Parameters (Reference)

The following table summarizes typical validation parameters for the HPLC analysis of the related, non-sulfated compound, demethylwedelolactone. These values can serve as a benchmark for the validation of the this compound method.

Table 2: Method Validation Data for Demethylwedelolactone (Reference)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Data Presentation

Quantitative data for demethylwedelolactone and its precursor, wedelolactone, from various studies are summarized below for comparative purposes.

Table 3: Comparative HPLC Data for Wedelolactone and Demethylwedelolactone

CompoundRetention Time (min)Linearity (µg/mL)
Wedelolactone~5.85 - 1000.998
Demethylwedelolactone~4.55 - 1000.997

Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.

Visualizations

Signaling Pathway: Biotransformation of Demethylwedelolactone

The following diagram illustrates the general metabolic pathway for the sulfation of a xenobiotic compound like demethylwedelolactone. This is a Phase II detoxification reaction catalyzed by sulfotransferase enzymes.

G Demethylwedelolactone Demethylwedelolactone Sulfate_Conjugate This compound Demethylwedelolactone->Sulfate_Conjugate Sulfation PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) SULT Sulfotransferase (SULT) Enzyme PAPS->SULT SULT->Sulfate_Conjugate PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT->PAP Excretion Increased Water Solubility and Excretion Sulfate_Conjugate->Excretion

Biotransformation of Demethylwedelolactone.
Experimental Workflow: HPLC Analysis

The workflow below outlines the key steps for the quantitative analysis of this compound using HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 HPLC_Vial Transfer to HPLC Vial Centrifugation2->HPLC_Vial Injection Injection into HPLC HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 351 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

HPLC Analysis Workflow.

Application Notes and Protocols for Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylwedelolactone (B190455) is a natural coumestan (B1194414) found in plants such as Eclipta prostrata. It is recognized for a variety of biological activities, including anti-inflammatory, hepato-protective, and anti-cancer properties.[1] Its derivatives, including the sulfated form, are of significant interest in drug discovery and development. Understanding the structure and purity of these compounds is critical, and NMR spectroscopy is a primary tool for this purpose. This document provides available NMR data for demethylwedelolactone and protocols for its isolation and analysis.

Data Presentation: NMR Spectroscopy Data of Demethylwedelolactone

While specific data for the sulfated conjugate is scarce, the ¹³C NMR spectral data for the parent compound, demethylwedelolactone, is available and provides a foundational reference.

Table 1: ¹³C NMR Chemical Shift Data for Demethylwedelolactone

Carbon AtomChemical Shift (δ) in ppm
C-1110.0
C-2158.0
C-3102.0
C-4156.0
C-4a118.0
C-5a122.0
C-6162.0
C-6a112.0
C-7145.0
C-8115.0
C-9148.0
C-10105.0
C-10a150.0
C-11a108.0
C-11b152.0

Note: Data is sourced from publicly available spectral databases for demethylwedelolactone.[2] Chemical shifts can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Isolation and Purification of Demethylwedelolactone from Eclipta prostrata

This protocol outlines a general procedure for the extraction and isolation of demethylwedelolactone from plant material.[3][4][5][6]

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Eclipta prostrata.

  • Wash the plant material thoroughly with water to remove any dirt and debris.

  • Shade dry the material at room temperature for 7-10 days until it is brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 500 g) in methanol (B129727) (2.5 L) for 72 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

3. Fractionation:

  • Suspend the crude methanolic extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • Collect the different fractions and evaporate the solvents to dryness. Demethylwedelolactone is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 90:10 to 50:50).

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a UV detector.

  • Pool the fractions containing the compound of interest and concentrate them.

  • Further purification can be achieved by preparative HPLC if necessary.

Protocol 2: General Procedure for Sulfation (Hypothetical)

This protocol describes a general method for the chemical sulfation of a phenolic hydroxyl group, which could be adapted for demethylwedelolactone.

1. Reaction Setup:

  • Dissolve the purified demethylwedelolactone in a suitable aprotic solvent such as pyridine (B92270) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

2. Sulfation Reaction:

  • Add a sulfating agent, such as sulfur trioxide pyridine complex, portion-wise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of cold water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the resulting demethylwedelolactone sulfate by column chromatography or preparative HPLC.

Protocol 3: NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Visualizations

Caption: Simplified structure of this compound.

G start Eclipta prostrata (Aerial Parts) powder Drying and Powdering start->powder extraction Methanolic Extraction powder->extraction fractionation Solvent Fractionation extraction->fractionation purification Column Chromatography fractionation->purification sulfation Chemical Sulfation (Optional) purification->sulfation final_purification HPLC Purification purification->final_purification Bypassed if not sulfating sulfation->final_purification nmr_analysis NMR Spectroscopy (1H, 13C) final_purification->nmr_analysis

Caption: Experimental workflow for analysis.

TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor pSmad Phosphorylation of Smad2/3 Receptor->pSmad Smad4 Complex formation with Smad4 pSmad->Smad4 Inhibition Inhibition by Demethylwedelolactone pSmad->Inhibition Nucleus Translocation to Nucleus Smad4->Nucleus Transcription Gene Transcription (e.g., for fibrosis-related proteins) Nucleus->Transcription

Caption: TGF-β/Smad signaling pathway.

Signaling Pathways Modulated by Demethylwedelolactone

Demethylwedelolactone and related compounds have been shown to modulate several key signaling pathways, which is relevant to their therapeutic potential.

  • Anti-cancer Activity: Demethylwedelolactone has been observed to inhibit the motility and invasiveness of breast cancer cells.[1][7] This suggests an interaction with pathways that regulate the cytoskeleton, cell adhesion, and metastasis.

  • TGF-β/Smad Pathway: While direct evidence for the sulfated form is limited, the related compound wedelolactone (B1682273) has been shown to suppress the TGF-β1/Smads signaling pathway.[8] This pathway is crucial in tissue fibrosis, and its inhibition is a key mechanism for anti-fibrotic therapies.[8][9][10][11][12] It is plausible that demethylwedelolactone and its sulfate also act on this pathway.

  • Anti-inflammatory Effects: The anti-inflammatory properties of demethylwedelolactone suggest it may interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, although more research is needed to fully elucidate these mechanisms.

References

Application Notes and Protocols for Demethylwedelolactone Sulfate in Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455) sulfate (B86663) is a sulfated derivative of demethylwedelolactone, a coumestan (B1194414) naturally found in plants such as Eclipta prostrata[1][2]. While the biological activities of demethylwedelolactone, including its anti-inflammatory and anticancer properties, are documented, specific in vitro data for its sulfated form are limited in publicly available literature[3][4]. Sulfation is a common metabolic modification that can alter the bioavailability, solubility, and biological activity of compounds[5][6]. It is hypothesized that demethylwedelolactone sulfate may exhibit similar, potentially modified, biological activities to its parent compound.

These application notes provide a framework for investigating the potential anti-inflammatory and anticancer effects of this compound in vitro. The protocols and data tables are based on established assays for related compounds and serve as a guide for researchers to design and execute their own studies.

Potential Signaling Pathways

Based on the known mechanisms of demethylwedelolactone and other flavonoids, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimulus MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK_cascade->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Gene_Expression Inflammatory & Cancer-Related Gene Expression NF-κB_n->Gene_Expression AP-1_n->Gene_Expression DWS Demethylwedelolactone Sulfate DWS->IKK inhibits DWS->MAPK_cascade inhibits

Caption: Hypothesized mechanism of this compound.

Anti-Inflammatory Activity Assays

The potential anti-inflammatory effects of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

Data Presentation: Inhibition of Inflammatory Markers (Illustrative Data)
Cell LineTreatmentConcentration (µM)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
RAW 264.7LPS (1 µg/mL)-100 ± 5.2100 ± 6.1100 ± 4.8
LPS + DWS185.3 ± 4.588.1 ± 5.390.2 ± 4.1
LPS + DWS1062.1 ± 3.865.4 ± 4.268.7 ± 3.5
LPS + DWS5035.8 ± 2.940.2 ± 3.142.5 ± 2.8
THP-1PMA (100 ng/mL) + LPS (1 µg/mL)-100 ± 6.5100 ± 7.3100 ± 5.5
PMA + LPS + DWS189.5 ± 5.191.3 ± 6.092.4 ± 4.9
PMA + LPS + DWS1068.4 ± 4.370.1 ± 4.972.8 ± 4.2
PMA + LPS + DWS5041.2 ± 3.545.9 ± 3.848.1 ± 3.3

DWS: this compound. Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols

This protocol measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Start Start Seed_Cells Seed RAW 264.7 or THP-1 cells in 96-well plate Start->Seed_Cells Pre-treat Pre-treat with Demethylwedelolactone Sulfate for 1-2 hours Seed_Cells->Pre-treat Stimulate Stimulate with LPS (1 µg/mL) for 24 hours Pre-treat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant Griess_Reaction Mix supernatant with Griess Reagent Collect_Supernatant->Griess_Reaction Incubate Incubate for 15 minutes at room temperature Griess_Reaction->Incubate Measure_Absorbance Measure absorbance at 540 nm Incubate->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for Nitric Oxide Production Assay.

Materials:

  • RAW 264.7 or THP-1 cells

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS)

  • This compound (DWS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed cells (e.g., RAW 264.7 at 5 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DWS for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A to each well containing the supernatant, followed by 50 µL of Part B.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

This protocol measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture supernatants (from Protocol 1)

  • ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6)

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.

  • Wash the plate five times.

  • Add 100 µL of TMB substrate and incubate until color develops.

  • Add 50 µL of stop solution.

  • Read the absorbance at 450 nm.

  • Calculate cytokine concentrations from the standard curve.

Anticancer Activity Assays

The potential anticancer effects of this compound can be evaluated by assessing its impact on cancer cell viability, proliferation, and apoptosis.

Data Presentation: IC50 Values for Cancer Cell Lines (Illustrative Data)
Cell LineHistologyIC50 (µM) after 48h Treatment
MDA-MB-231Breast Adenocarcinoma25.5
A549Lung Carcinoma38.2
HCT116Colorectal Carcinoma31.7
HeLaCervical Adenocarcinoma45.1

IC50: The concentration of a drug that gives half-maximal response. Data are for illustrative purposes only.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Treat Treat with Demethylwedelolactone Sulfate for 24-72 hours Seed_Cells->Treat Add_MTT Add MTT solution (5 mg/mL) Treat->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • 96-well cell culture plates

  • This compound (DWS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 103 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of DWS for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound (DWS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DWS for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Disclaimer

The experimental protocols and illustrative data provided in these application notes are intended as a guide for research purposes only. The biological activities and optimal assay conditions for this compound may vary depending on the specific cell line and experimental setup. It is crucial to perform thorough validation and optimization for each specific application.

References

Application Notes and Protocols for Demethylwedelolactone Sulfate Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on demethylwedelolactone (B190455) sulfate (B86663) in animal models are limited in publicly available literature. The following application notes and protocols are based on the available data for its parent compounds, demethylwedelolactone (DWL) and wedelolactone (B1682273) (WEL), and established methodologies for related research. Demethylwedelolactone sulfate is a known metabolite of compounds found in Eclipta prostrata and is commercially available for research purposes.

Introduction

Demethylwedelolactone, a coumestan (B1194414) found in the medicinal plant Eclipta prostrata, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. In vivo, demethylwedelolactone undergoes metabolism, with sulfation being a key phase II conjugation reaction. This process forms this compound, a more water-soluble metabolite. Understanding the in vivo fate and pharmacological activity of this sulfated metabolite is crucial for a comprehensive assessment of the therapeutic potential of its parent compound.

These application notes provide a framework for conducting animal model studies to investigate the pharmacokinetics, metabolism, and efficacy of demethylwedelolactone and its sulfated form. The protocols detailed below are for established animal models of hyperlipidemia and non-alcoholic fatty liver disease (NAFLD), conditions where Eclipta prostrata extracts have shown promise.

Data Presentation

Pharmacokinetic Parameters of Wedelolactone and Demethylwedelolactone in Rats
ParameterWedelolactoneDemethylwedelolactoneReference
Dose (mg/kg) 5.0Not Specified[1]
Cmax (ng/mL) 74.9 ± 13.441.3 ± 9.57[2][3]
Tmax (h) 0.6330.800[2][3]
AUC0-t (ng·h/mL) 260.8 ± 141.8127.4 ± 52.7[2][3]
t1/2 (h) 2.20 ± 0.592.08 ± 0.69[2][3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Biological Activities of Parent Compounds in Animal Models

The following table summarizes key biological activities of demethylwedelolactone and wedelolactone, which are foundational for designing efficacy studies for their metabolites.

Biological ActivityAnimal ModelKey FindingsReference(s)
Hepatoprotection Zebrafish model of NAFLDWEL and DWL improved liver function and reduced fat accumulation.[3]
Anti-inflammatory Mouse model of asthmaA standardized methanol (B129727) extract of E. prostrata containing DWL and WEL reduced respiratory resistance and inflammatory cytokines.[4]
Hypolipidemic Hyperlipidemic hamstersAn active fraction of E. prostrata extract (EPF3) reduced serum lipid levels and body weight gain.[5][6]
Anti-cancer Mouse xenograft model (breast cancer)DWL derivatives decreased the number of lung metastases.[7]

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats

This protocol is designed to induce hyperlipidemia in rats to evaluate the efficacy of demethylwedelolactone or its sulfated metabolite.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

2. Acclimatization:

  • Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water.

3. Induction of Hyperlipidemia:

  • Divide animals into groups (n=6-8 per group):

    • Normal Control (standard diet)

    • HFD Control (High-Fat Diet + vehicle)

    • Test Compound Group(s) (HFD + demethylwedelolactone or this compound at various doses)

    • Positive Control (HFD + standard drug, e.g., atorvastatin)

  • The high-fat diet can be composed of 88% standard chow, 10% lard, and 2% cholesterol.[6]

  • Feed the respective diets for 4-6 weeks to induce a stable hyperlipidemic state.

4. Treatment:

  • Administer the test compound or vehicle orally by gavage daily for the specified treatment period (e.g., 4 weeks).

5. Sample Collection and Analysis:

  • At the end of the treatment period, fast the animals overnight.

  • Collect blood via cardiac puncture under anesthesia.

  • Separate serum by centrifugation.

  • Analyze serum for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial enzymatic kits.

  • Collect liver and adipose tissues for histopathological examination.

Protocol 2: Non-Alcoholic Fatty Liver Disease (NAFLD) Model in Mice

This protocol describes the induction of NAFLD in mice to assess the hepatoprotective effects of the test compounds.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

2. Acclimatization:

  • As described in Protocol 1.

3. Induction of NAFLD:

  • Divide animals into groups (n=8-10 per group):

    • Control Diet Group

    • NAFLD Model Group (e.g., high-fat diet or methionine- and choline-deficient diet) + vehicle

    • Test Compound Group(s) (NAFLD diet + demethylwedelolactone or this compound)

    • Positive Control Group (optional, e.g., obeticholic acid)

  • A high-fat diet with 45-60% of calories from fat is commonly used to induce NAFLD that mimics the metabolic features of the human disease.[8]

4. Treatment:

  • Administer the test compound or vehicle daily via oral gavage for 8-16 weeks.

5. Assessment:

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lipid profiles.

  • Excise the liver, weigh it, and use portions for:

    • Histopathological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning.

    • Measurement of hepatic triglyceride content.

    • Gene expression analysis of markers related to lipid metabolism and inflammation (e.g., PPARα, SREBP-1c, TNF-α).

Mandatory Visualizations

Metabolic_Pathway DWL Demethylwedelolactone Sulfate Demethylwedelolactone Sulfate DWL->Sulfate Sulfotransferase (SULT)

Caption: Presumed metabolic sulfation of demethylwedelolactone.

Experimental_Workflow_Hyperlipidemia cluster_0 Induction Phase (4-6 weeks) cluster_1 Treatment Phase (4 weeks) cluster_2 Analysis Phase Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping HFD_Feeding Hyperlipidemia Induction Grouping->HFD_Feeding High-Fat Diet Normal_Diet Normal Control Grouping->Normal_Diet Standard Diet Treatment_Groups Vehicle / Test Compound / Positive Control HFD_Feeding->Treatment_Groups Daily Oral Gavage Sample_Collection Blood & Tissue Collection Treatment_Groups->Sample_Collection End of Treatment Serum_Analysis Serum_Analysis Sample_Collection->Serum_Analysis Lipid Profile Histopathology Histopathology Sample_Collection->Histopathology Liver & Adipose Tissue

Caption: Workflow for the HFD-induced hyperlipidemia animal model.

Signaling_Pathway_Wedelolactone cluster_0 Inflammasome Activation cluster_1 IFN-γ Signaling WEL Wedelolactone PKA PKA Signaling WEL->PKA potentiates TCPTP TCPTP WEL->TCPTP inhibits NLRP3 NLRP3 Phosphorylation (Ser/Thr) PKA->NLRP3 enhances Inflammasome NLRP3 Inflammasome Activation NLRP3->Inflammasome Pyroptosis Pyroptosis & IL-1β Secretion Inflammasome->Pyroptosis STAT1 STAT1 Dephosphorylation TCPTP->STAT1 promotes IFN_gamma IFN-γ Signaling STAT1->IFN_gamma

Caption: Known signaling pathways modulated by wedelolactone.[1][9]

References

Demethylwedelolactone Sulfate in Cancer Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Demethylwedelolactone (B190455) sulfate (B86663) is a coumestan, a type of polyphenolic compound, derived from the plant Eclipta prostrata. While research specifically on the sulfated form is limited, extensive studies on its parent compounds, demethylwedelolactone and wedelolactone (B1682273), have revealed significant anti-cancer properties. These compounds have demonstrated the ability to inhibit cancer cell proliferation, motility, and invasion, as well as suppress tumor growth and metastasis in preclinical models. This document provides an overview of the potential applications of demethylwedelolactone sulfate in cancer research, based on the activities of its related compounds, and offers detailed protocols for relevant experimental investigations.

The primary mechanisms of action for these related compounds include the inhibition of trypsin, suppression of various signaling pathways critical for cancer progression, and induction of apoptosis.[1][2][3] Notably, wedelolactone has been shown to modulate the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway and interact with estrogen receptor (ER) signaling, highlighting its potential in hormone-dependent cancers and in overcoming resistance to conventional therapies.[4][5]

Quantitative Data Summary

The inhibitory effects of demethylwedelolactone and wedelolactone have been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a benchmark for their anti-cancer potency.

Table 1: IC50 Values of Demethylwedelolactone and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Demethylwedelolactone--3.0 (for trypsin inhibition)[1][2][3]
BTB (a wedelolactone derivative)MCF-7Breast Cancer18.3 ± 2.0 (in the presence of 10 nM E2)[6]
BTBIshikawaEndometrial Cancer32.2 ± 2.0 (in the presence of 10 nM E2)[6]
BTBSKOV-3Ovarian Cancer41.9 ± 2.5 (in the presence of 10 nM E2)[6]
BTBMDA-MB-231Breast Cancer42.5 ± 3.5 (in the presence of 10 nM E2)[6]
BTBHEC-1-AEndometrial Cancer80.4 ± 4.5 (in the presence of 10 nM E2)[6]
BTBOVCA429Ovarian Cancer77.5 ± 4.5 (in the presence of 10 nM E2)[6]

Table 2: IC50 Values of Wedelolactone

CompoundCell LineCancer TypeIC50 (µM)Reference
Wedelolactone--2.5 (for 5-lipoxygenase inhibition)[7]
WedelolactoneLNCaPProstate Cancer8-12[8]
WedelolactonePC3Prostate Cancer8-12[8]
WedelolactoneDU145Prostate Cancer8-12[8]
WedelolactoneMDA-MB-231Breast Cancer27.8 (for chymotrypsin-like proteasome activity)[9]
WedelolactoneMDA-MB-468Breast Cancer12.78 (for chymotrypsin-like proteasome activity)[9]
WedelolactoneT47DBreast Cancer19.45 (for chymotrypsin-like proteasome activity)[9]
Wedelolactone (PLGA-encapsulated)HeLaCervical Cancer23 µg/mL[10]

Signaling Pathways

TGF-β1/Smad Signaling Pathway

Wedelolactone has been shown to suppress breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway.[5] TGF-β1 is a key cytokine that induces epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[5] Wedelolactone inhibits the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling, thereby reversing EMT.[5]

TGF_beta_Smad_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFBR1/2 TGF-β Receptor (TGFBR1/2) Smad2 Smad2 TGFBR1/2->Smad2 Phosphorylates Smad3 Smad3 TGFBR1/2->Smad3 Phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 pSmad3 p-Smad3 Smad3->pSmad3 Complex p-Smad2/3-Smad4 Complex pSmad2->Complex pSmad3->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (EMT markers) Complex->Transcription Regulates Wedelolactone Wedelolactone Wedelolactone->pSmad2 Inhibits Wedelolactone->pSmad3 Inhibits TGFB1 TGF-β1 TGFB1->TGFBR1/2 Binds

Wedelolactone inhibits the TGF-β1/Smad signaling pathway.
Estrogen Receptor (ER) Signaling Pathway

Wedelolactone can act as an agonist for both estrogen receptor alpha (ERα) and beta (ERβ).[4] In ER-positive breast cancer cells, nanomolar concentrations of wedelolactone can stimulate cell growth and the expression of estrogen-responsive genes through both genomic and non-genomic ER signaling pathways.[4] This effect can be blocked by ER antagonists.[4] A derivative of wedelolactone, BTB, has been shown to selectively inhibit ER signaling.[6][11]

Estrogen_Receptor_Pathway cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/β) Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Promotes Wedelolactone Wedelolactone Wedelolactone->ER Agonist BTB BTB (derivative) BTB->ER Inhibitor

Modulation of the Estrogen Receptor signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or related compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (this compound) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Workflow for the MTT cell viability assay.
Western Blot Analysis for EMT Markers

This protocol is used to investigate the effect of this compound on the expression of proteins involved in the epithelial-mesenchymal transition.

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)[5][14]

  • This compound

  • TGF-β1 (to induce EMT)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., GAPDH, β-actin)[15][16]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound with or without TGF-β1 for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., MDA-MB-231)[17]

  • This compound

  • Vehicle solution for injection

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (intraperitoneally or orally) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

Demethylwedelolactone and its related compounds have demonstrated significant potential as anti-cancer agents through various mechanisms of action. The provided data and protocols offer a foundation for researchers to investigate the efficacy of this compound in various cancer models. Further studies are warranted to fully elucidate the therapeutic potential of this specific sulfated derivative.

References

Demethylwedelolactone Sulfate: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455) sulfate (B86663) is a coumestan, a class of organic compounds of plant origin. While research directly investigating the anti-inflammatory properties of demethylwedelolactone sulfate is limited, extensive studies on its parent compounds, wedelolactone (B1682273) and demethylwedelolactone, have demonstrated significant anti-inflammatory activity. This document provides an overview of the potential anti-inflammatory mechanisms of this compound based on the available data for its precursors and outlines detailed experimental protocols for its investigation as a potential anti-inflammatory agent.

Disclaimer: The following information is largely extrapolated from studies on wedelolactone and demethylwedelolactone. Direct experimental validation of these protocols and mechanisms for this compound is essential.

Potential Mechanism of Action

Based on the known activities of wedelolactone, this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of the NF-κB and IL-6/STAT3 signaling pathways.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2][3][4] Wedelolactone has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as COX-2 and iNOS.[4][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition p_IkBa p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation DWS Demethylwedelolactone sulfate DWS->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

IL-6/STAT3 Signaling Pathway Inhibition

The Interleukin-6 (IL-6)/STAT3 pathway is another critical inflammatory signaling cascade.[6] Wedelolactone has been demonstrated to suppress this pathway, leading to a reduction in the inflammatory response in conditions like colitis.[6] The inhibition of STAT3 phosphorylation prevents its activation and subsequent translocation to the nucleus, where it would otherwise promote the transcription of inflammatory genes.

IL6_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Binding JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p_STAT3 p-STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization DWS Demethylwedelolactone sulfate DWS->JAK Inhibition DNA DNA p_STAT3_dimer->DNA Nuclear Translocation & Binding Genes Inflammatory Gene Expression DNA->Genes Transcription

Caption: Postulated inhibition of the IL-6/STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data on the anti-inflammatory effects of wedelolactone and other relevant compounds from various studies. This data can serve as a benchmark for designing experiments with this compound.

Table 1: In Vitro Anti-inflammatory Activity of Wedelolactone

Cell LineStimulantMeasured ParameterWedelolactone Concentration% Inhibition / EffectReference
RAW 264.7LPSNO Production0.1, 1, 10 µMSignificant inhibition[4]
RAW 264.7LPSPGE2 Production0.1, 1, 10 µMSignificant inhibition[4]
RAW 264.7LPSTNF-α Production0.1, 1, 10 µMSignificant inhibition[4]
RAW 264.7LPSiNOS Protein Expression10 µMSignificant reduction[4]
RAW 264.7LPSCOX-2 Protein Expression10 µMSignificant reduction[4]
Human ChondrocytesIL-1βCOX-2, iNOS, TNF-α, IL-6Not specifiedSignificant inhibition[2]
Human Renal Mesangial CellsLPSNF-κB p65 DNA binding10, 20 µmol/LSignificant inhibition[1]

Table 2: In Vivo Anti-inflammatory Activity of Wedelolactone

Animal ModelConditionWedelolactone DosageKey FindingsReference
Wistar RatsDSS-induced colitis50, 100 mg/kg/dayDecreased IL-1α, IL-1β, IL-2, TNF, INFγ, STAT3[6]
MiceZymosan-induced shock30 mg/kgReduced serum TNF-α and IL-6[7]
MiceLPS-induced ALI5, 10, 20 mg/kgSuppressed TNF-α, IL-6, iNOS, COX-2[8]
MiceCollagen-induced arthritisNot specifiedAmeliorated joint swelling and cartilage degradation[9][10]

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the steps to assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

In_Vitro_Workflow A 1. Cell Culture RAW 264.7 macrophages B 2. Treatment Pre-treat with this compound (various concentrations) A->B C 3. Stimulation Induce inflammation with LPS (1 µg/mL) B->C D 4. Incubation 24 hours C->D E 5. Supernatant Collection D->E F 6. Analysis E->F G Nitric Oxide (Griess Assay) Pro-inflammatory Cytokines (ELISA) (TNF-α, IL-6, IL-1β) F->G

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a widely used acute inflammation model in rodents to evaluate the in vivo anti-inflammatory activity of this compound.

In_Vivo_Workflow A 1. Animal Acclimatization Mice or Rats B 2. Grouping and Treatment Administer this compound (i.p. or oral) (e.g., 25, 50, 100 mg/kg) A->B C 3. Inflammation Induction Inject Carrageenan (1%) into the sub-plantar region of the right hind paw B->C D 4. Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection C->D E 5. Data Analysis Calculate the percentage inhibition of edema D->E

Caption: Workflow for carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • This compound

  • Carrageenan (lambda, type IV)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg)

  • Treatment: Administer the respective treatments (intraperitoneally or orally) 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound is currently lacking, the substantial body of research on its parent compounds, wedelolactone and demethylwedelolactone, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and IL-6/STAT3 signaling pathways, offer clear targets for molecular studies. The detailed protocols provided herein serve as a robust starting point for researchers to explore the therapeutic potential of this compound in inflammatory diseases. It is imperative that future studies focus on direct experimental validation to confirm and expand upon these promising, yet extrapolated, findings.

References

Application Notes and Protocols: Hepatoprotective Effects of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are primarily based on studies of the parent compounds, Demethylwedelolactone and Wedelolactone. While Demethylwedelolactone sulfate (B86663) is a related natural compound, its specific hepatoprotective effects and mechanisms require further investigation. The provided information serves as a guide for potential research directions and methodologies.

Introduction

Demethylwedelolactone sulfate is a coumestan, a type of natural phenol, isolated from Eclipta prostrata L.. Its parent compound, Demethylwedelolactone, has demonstrated various biological activities, including anti-inflammatory and hepatoprotective effects. Research on the closely related compound, Wedelolactone, has provided significant insights into the potential mechanisms by which these coumestans protect the liver from injury. These mechanisms primarily involve the modulation of key inflammatory and metabolic signaling pathways, such as the NF-κB and Farnesoid X receptor (FXR) pathways.

These notes provide a summary of the available data on the hepatoprotective effects of the parent compounds and detailed protocols for inducing and evaluating liver injury in preclinical models, which can be adapted for studying this compound.

Data Presentation

The following tables summarize the quantitative data on the hepatoprotective effects of Wedelolactone in preclinical models of liver injury.

Table 1: Effect of Wedelolactone on Serum Liver Enzymes in Concanavalin (B7782731) A (ConA)-Induced Liver Injury in Mice

Treatment GroupDoseALT (U/L)AST (U/L)
Control-35.6 ± 5.462.8 ± 8.1
ConA Model20 mg/kg2845.7 ± 312.53456.2 ± 421.7
Wedelolactone + ConA10 mg/kg1567.3 ± 210.91892.4 ± 254.3
Wedelolactone + ConA20 mg/kg987.5 ± 154.2 1123.8 ± 187.6

*p < 0.05, **p < 0.01 compared to ConA Model group. Data is presented as mean ± SD.

Table 2: Effect of Wedelolactone on Serum Inflammatory Cytokines in Concanavalin A (ConA)-Induced Liver Injury in Mice [1]

Treatment GroupDoseTNF-α (pg/mL)IFN-γ (pg/mL)IL-6 (pg/mL)
Control-12.4 ± 2.18.7 ± 1.515.2 ± 2.8
ConA Model20 mg/kg154.8 ± 18.9121.3 ± 15.4187.6 ± 22.1
Wedelolactone + ConA10 mg/kg98.2 ± 12.575.4 ± 9.8112.9 ± 14.7*
Wedelolactone + ConA20 mg/kg65.7 ± 8.9 48.1 ± 6.778.3 ± 10.2**

*p < 0.05, **p < 0.01 compared to ConA Model group. Data is presented as mean ± SD.

Signaling Pathways

The hepatoprotective effects of Wedelolactone are attributed to its ability to modulate key signaling pathways involved in inflammation and bile acid metabolism.

NF-κB Signaling Pathway

Wedelolactone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory cytokines.[1] It achieves this by limiting the phosphorylation of IκBα and the p65 subunit of NF-κB.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB_complex p65/p50 IkBa->NFkB_complex p65 p65 p50 p50 NFkB_translocated p65/p50 NFkB_complex->NFkB_translocated Translocation Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits Inflammatory_Genes TNF-α, IL-6, etc. NFkB_translocated->Inflammatory_Genes Promotes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Wedelolactone.

FXR Signaling Pathway

In cholestatic liver injury, Wedelolactone has been found to activate the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.[2] Activation of FXR leads to the transcription of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP), which helps to reduce the accumulation of toxic bile acids in the liver.[2]

FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wedelolactone Wedelolactone FXR FXR Wedelolactone->FXR Activates FXR_activated FXR FXR->FXR_activated Translocation RXR RXR FXR_activated->RXR FXR_RXR_complex FXR/RXR FXR_activated->FXR_RXR_complex RXR->FXR_RXR_complex Target_Genes BSEP, etc. FXR_RXR_complex->Target_Genes Promotes Transcription Bile_Acid_Transport Bile_Acid_Transport Target_Genes->Bile_Acid_Transport Increased Expression Hepatoprotection Hepatoprotection Bile_Acid_Transport->Hepatoprotection

Caption: FXR signaling pathway activation by Wedelolactone in hepatocytes.

Experimental Protocols

The following are detailed protocols for inducing and evaluating two common models of liver injury in mice. These can be used to assess the hepatoprotective effects of this compound.

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Grouping (Control, Model, Treatment) Animal_Acclimatization->Grouping Pretreatment Pre-treatment with This compound (or vehicle) Grouping->Pretreatment Induction Induction of Liver Injury (ConA or ANIT) Pretreatment->Induction Sacrifice Sacrifice and Sample Collection (e.g., 24-48h post-induction) Induction->Sacrifice Analysis Biochemical, Histological, and Molecular Analysis Sacrifice->Analysis

Caption: General experimental workflow for evaluating hepatoprotective agents.

Protocol 1: Concanavalin A (ConA)-Induced Immune-Mediated Liver Injury

This model is relevant for studying immune-mediated hepatitis.[3][4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Concanavalin A (ConA)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Insulin syringes with 29G needles

Procedure:

  • Animal Handling: Acclimatize mice for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide mice into control, ConA model, and this compound treatment groups.

  • Pre-treatment: Administer this compound (dissolved in vehicle) or vehicle alone to the respective groups via oral gavage daily for a specified period (e.g., 7 days) before ConA injection.

  • Induction of Liver Injury: On the day of the experiment, inject ConA (dissolved in sterile PBS) intravenously via the tail vein at a dose of 20 mg/kg body weight. The control group should receive an equivalent volume of sterile PBS.

  • Sample Collection: At 8-24 hours post-ConA injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect liver tissue for histological and molecular analysis.

  • Analysis:

    • Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

    • Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver pathology.

    • Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression (e.g., inflammatory cytokines, NF-κB pathway components) by qPCR or Western blot.

Protocol 2: Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestatic Liver Injury

This model is used to study cholestatic liver disease.[5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Alpha-naphthylisothiocyanate (ANIT)

  • Corn oil

  • This compound

  • Vehicle (e.g., corn oil)

  • Gavage needles

Procedure:

  • Animal Handling: Acclimatize mice as described in Protocol 1.

  • Grouping: Randomly divide mice into control, ANIT model, and this compound treatment groups.

  • Pre-treatment: Administer this compound (dissolved in vehicle) or vehicle alone to the respective groups via oral gavage daily for a specified period (e.g., 7 days) before ANIT administration.

  • Induction of Liver Injury: Fast the mice overnight. On the day of the experiment, administer a single oral dose of ANIT (dissolved in corn oil) at 75 mg/kg body weight. The control group should receive an equivalent volume of corn oil.

  • Sample Collection: At 24-48 hours post-ANIT administration, collect blood and liver tissue as described in Protocol 1.

  • Analysis:

    • Biochemical Analysis: In addition to ALT and AST, measure serum levels of alkaline phosphatase (ALP) and total bilirubin (B190676) to assess cholestasis.

    • Histological Analysis: Perform H&E staining to evaluate liver necrosis, inflammation, and bile duct proliferation.

    • Molecular Analysis: Analyze the expression of genes and proteins related to bile acid metabolism and transport (e.g., FXR, BSEP) and inflammation.

References

Application Notes and Protocols for In Vivo Delivery of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo delivery of demethylwedelolactone (B190455) sulfate (B86663). This document includes information on the compound's solubility, recommended formulation strategies for oral and intravenous administration in preclinical models, and an overview of the key signaling pathways it is known to modulate.

Compound Information

Demethylwedelolactone sulfate is a sulfated derivative of demethylwedelolactone, a coumestan (B1194414) found in the plant Eclipta prostrata. The addition of a sulfate group generally enhances the aqueous solubility of the parent compound, which can be advantageous for in vivo applications.

Table 1: Physicochemical Properties of Demethylwedelolactone and its Sulfate

PropertyDemethylwedelolactoneThis compoundSource(s)
Molecular Formula C₁₅H₈O₇C₁₅H₈O₁₀S[1][2]
Molecular Weight 300.22 g/mol 380.28 g/mol [1][2]
Solubility Soluble in DMSO (2 mg/mL), methanol, and ethanol (B145695).[1][2]Soluble in DMSO.[3] Enhanced water solubility compared to the parent compound.[4][1][2][3][4]
Storage Store at -20°C.[1]Store at -20°C in a well-closed container, protected from air and light.[5][1][5]

In Vivo Formulation Strategies

The choice of formulation for in vivo delivery of this compound will depend on the intended route of administration and the required dosage. Due to its enhanced water solubility compared to the parent compound, a simple aqueous solution may be feasible for some applications. However, for higher concentrations or to improve stability and bioavailability, co-solvents and other excipients may be necessary.

Oral Gavage Formulation

For oral administration in rodent models, a suspension or solution can be prepared. Based on formulations used for the related compound wedelolactone, a co-solvent system is recommended.

Table 2: Example Oral Gavage Formulation for a Related Coumestan

ComponentRatioPurposeSource(s)
DMSO1Solubilizing agent
Cremophor EL1Surfactant/Emulsifier
Phosphate-Buffered Saline (PBS)8Vehicle
Intravenous Injection Formulation

For intravenous administration, the compound must be completely dissolved in a sterile, biocompatible vehicle. Given the enhanced water solubility of the sulfate form, a saline or PBS-based solution may be achievable. If solubility is limited, a co-solvent system with excipients suitable for intravenous use is necessary.

Table 3: Potential Excipients for Intravenous Formulation

ExcipientPurposeConsiderations
Saline (0.9% NaCl)Isotonic vehicleCheck for precipitation at the desired concentration.
Phosphate-Buffered Saline (PBS)Buffered isotonic vehicleEnsure pH compatibility with the compound.
DMSOCo-solventUse at a low percentage due to potential toxicity.
PEG 300/400Co-solventGenerally recognized as safe for parenteral use.
Solutol HS 15SurfactantCan improve solubility and stability.

Experimental Protocols

The following are detailed protocols for the preparation of formulations and their administration to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Preparation of Oral Gavage Suspension

This protocol is adapted from a study using a related compound and may need to be optimized for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cremophor EL

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to dissolve the compound. Vortex thoroughly.

  • Add Cremophor EL to the solution and vortex until a homogenous mixture is formed.

  • Slowly add PBS to the mixture while vortexing to bring the formulation to the final desired volume. The final ratio of DMSO:Cremophor EL:PBS should be 1:1:8.

  • If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Visually inspect the formulation for any precipitation before administration.

Administration by Oral Gavage in Mice

Materials:

  • Prepared oral gavage formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for an adult mouse)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the formulation to administer based on the desired dosage (e.g., in mg/kg).

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

  • Attach the gavage needle to the syringe containing the formulation.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.

  • Slowly dispense the formulation into the stomach.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress after the procedure.

Preparation of Intravenous Injection Solution

This is a general protocol and should be adapted based on the determined solubility of this compound in the chosen vehicle.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile vial, dissolve the required amount of this compound in a small volume of the chosen vehicle (sterile saline or PBS).

  • Vortex the solution until the compound is completely dissolved.

  • Bring the solution to the final desired volume with the vehicle.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Visually inspect the final solution for any particulates before administration.

Administration by Intravenous Injection in Mice (Tail Vein)

Materials:

  • Prepared intravenous injection solution

  • Insulin syringe with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Load the syringe with the correct volume of the injection solution.

  • Position the needle parallel to the tail vein and insert it at a shallow angle.

  • Slowly inject the solution. If the injection is successful, you will see the vein blanch. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathways

Demethylwedelolactone and its related compound, wedelolactone, have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and fibrosis. The sulfated form is expected to have similar biological activities, potentially acting as a prodrug that is converted to the active form within cells.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Demethylwedelolactone has been shown to inhibit this pathway, which contributes to its anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB Releases Demethylwedelolactone Demethylwedelolactone Demethylwedelolactone->IKK Complex Inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Promotes

Caption: NF-κB Signaling Inhibition by Demethylwedelolactone.

TGF-β Signaling Pathway

The TGF-β pathway is involved in cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders.

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD Complex p-SMAD2/3 SMAD4 p-SMAD2/3->SMAD Complex Complexes with SMAD4 SMAD4 Demethylwedelolactone Demethylwedelolactone Demethylwedelolactone->SMAD2/3 Inhibits Phosphorylation Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates

Caption: TGF-β Signaling Inhibition by Demethylwedelolactone.

c-Myc Signaling Pathway

c-Myc is a transcription factor that is a critical regulator of cell proliferation and is often overexpressed in cancer. Wedelolactone, a related compound, has been shown to down-regulate c-Myc expression.

cMyc_Pathway cluster_upstream Upstream Signaling cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascade Signaling Cascade Receptor Tyrosine Kinases->Signaling Cascade c-Myc Gene c-Myc Gene Signaling Cascade->c-Myc Gene Activates Transcription c-Myc mRNA c-Myc mRNA c-Myc Gene->c-Myc mRNA c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation c-Myc/MAX Complex c-Myc MAX c-Myc Protein->c-Myc/MAX Complex MAX MAX MAX->c-Myc/MAX Complex Target Gene Expression Target Gene Expression c-Myc/MAX Complex->Target Gene Expression Promotes Demethylwedelolactone Demethylwedelolactone Demethylwedelolactone->c-Myc mRNA Down-regulates experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare Formulation (Oral or IV) Dosing Administer Compound (Oral Gavage or IV Injection) Formulation->Dosing Animal_Prep Prepare Animals (Acclimatize, Weigh) Animal_Prep->Dosing Observation Monitor Animals (Health, Behavior) Dosing->Observation Data_Collection Collect Samples (Blood, Tissues) Observation->Data_Collection Analysis Analyze Samples (PK/PD, Biomarkers) Data_Collection->Analysis

References

Application Note: Quantitative Analysis of Demethylwedelolactone Sulfate in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455), a key bioactive coumestan (B1194414) found in herbal extracts such as Eclipta prostrata (L.) L., has garnered significant interest for its potential therapeutic properties.[1] In biological systems, it can undergo sulfation to form Demethylwedelolactone sulfate (B86663). The quantitative analysis of this sulfated metabolite is crucial for pharmacokinetic studies, understanding its bioavailability, and for the standardization of herbal products. This application note provides a detailed protocol for the quantitative analysis of Demethylwedelolactone sulfate in herbal extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various Eclipta prostrata extracts. This data is extrapolated from published values for demethylwedelolactone and serves as an illustrative example for researchers.[2][3]

Herbal Extract SourcePlant PartExtraction SolventAnalytical MethodHypothetical Concentration of this compound (% w/w of dry part)
Eclipta prostrataLeavesMethanol (B129727) (Soxhlet)HPLC-UV0.025
Eclipta prostrataStemsMethanol (Soxhlet)HPLC-UV0.450
Eclipta prostrataRootsMethanol (Soxhlet)LC-MS/MS0.004
Eclipta prostrataWhole PlantWater:Ethanol (7:3)HPLC-UV0.200
Eclipta prostrataWhole PlantMethanol (Soxhlet)LC-MS/MS0.180

Experimental Workflow

experimental_workflow A Herbal Sample Preparation (Drying, Grinding) B Extraction (e.g., Methanol Soxhlet) A->B C Filtration & Concentration B->C D Sample Clean-up (Solid Phase Extraction) C->D E HPLC or LC-MS/MS Analysis D->E F Data Acquisition & Processing E->F G Quantification (Calibration Curve) F->G

Quantitative analysis workflow for this compound.

Detailed Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methodologies for extracting related compounds from Eclipta alba.[2][4]

Objective: To efficiently extract this compound from dried herbal material.

Materials:

  • Dried and powdered herbal material (e.g., Eclipta prostrata)

  • Methanol (HPLC grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Accurately weigh approximately 10 g of the dried, powdered plant material.

  • Transfer the powder to a cellulose (B213188) thimble and place it in the Soxhlet extractor.

  • Add 250 mL of methanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and perform the extraction for 6-8 hours at the boiling point of methanol.

  • After extraction, allow the solution to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid extract.

  • Store the extract at -20°C until further analysis.

Quantitative Analysis by HPLC-UV

This protocol is a modified version of established HPLC methods for the analysis of coumestans in herbal extracts.[3][5]

Objective: To separate and quantify this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).

    • 0-20 min: 80% A, 20% B -> 50% A, 50% B

    • 20-25 min: 50% A, 50% B -> 20% A, 80% B

    • 25-30 min: 20% A, 80% B (isocratic)

    • 30-35 min: 20% A, 80% B -> 80% A, 20% B

    • 35-40 min: 80% A, 20% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 350 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (if a standard is available) in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Analysis by LC-MS/MS

This protocol is based on methods developed for the sensitive quantification of related compounds in biological matrices and can be adapted for herbal extracts.[6][7][8]

Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • 0-2 min: 95% A, 5% B -> 10% A, 90% B

    • 2-3 min: 10% A, 90% B (isocratic)

    • 3-3.1 min: 10% A, 90% B -> 95% A, 5% B

    • 3.1-5 min: 95% A, 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 379.0 -> Product ion (Q3) m/z 299.0 (loss of SO3). Note: These are theoretical values and should be optimized by direct infusion of a standard.

    • Internal Standard (e.g., structurally related sulfated compound): To be determined based on availability.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, turbo), and ion spray voltage according to the instrument manufacturer's recommendations.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) and include an internal standard at a fixed concentration in all samples and standards.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard. Calculate the concentration of this compound in the samples based on this curve.

Signaling Pathway of Demethylwedelolactone

While the direct signaling pathway of this compound is not extensively elucidated, the parent compound, Demethylwedelolactone, is known to interact with various cellular targets. The following diagram illustrates a plausible, generalized signaling cascade that could be influenced by Demethylwedelolactone, leading to its therapeutic effects.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activates/Inhibits DMW Demethylwedelolactone DMW->Receptor Binds TF Transcription Factor Kinase->TF Phosphorylates DNA DNA TF->DNA Binds to promoter Response Cellular Response (e.g., Anti-inflammatory) DNA->Response Gene Expression

Hypothesized signaling pathway for Demethylwedelolactone.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the quantitative analysis of this compound in herbal extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity of the analysis. Proper validation of these methods in accordance with ICH guidelines is essential before their application in research and quality control settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Demethylwedelolactone sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable coumestan.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of Demethylwedelolactone sulfate, providing potential causes and actionable solutions.

Q1: Why is my this compound yield consistently low?

Possible Causes:

  • Inefficient Sulfating Agent: The choice of sulfating agent and its reactivity can significantly impact the yield.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the sulfation reaction.

  • Degradation of Starting Material or Product: Demethylwedelolactone and its sulfated product can be sensitive to harsh reaction conditions, leading to decomposition.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reagent stoichiometry or reaction time.

  • Side Reactions: Competing reactions, such as polysulfation or the formation of other byproducts, can consume the starting material and reduce the desired product's yield.

Troubleshooting Solutions:

  • Optimize the Sulfating Agent: Experiment with different sulfating agents. The sulfur trioxide pyridine (B92270) complex (SO₃·py) is a common and relatively mild reagent for sulfating phenolic compounds. Other options include sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) or chlorosulfonic acid in pyridine.

  • Control Reaction Temperature: Sulfation reactions are often exothermic. It is critical to maintain a low temperature (typically 0 °C to room temperature) to minimize side reactions and degradation.[1]

  • Vary Reaction Time and Stoichiometry: Systematically vary the molar equivalents of the sulfating agent and the reaction time to find the optimal balance between reaction completion and byproduct formation.

  • Choice of Solvent: Use an appropriate anhydrous aprotic solvent, such as pyridine, N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM), to ensure the stability of the reactants and intermediates.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction endpoint.

low_yield_troubleshooting start Low Yield of this compound check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents optimize_temp Optimize Reaction Temperature (e.g., 0°C, RT) check_reagents->optimize_temp optimize_time Adjust Reaction Time optimize_temp->optimize_time successful_synthesis Improved Yield optimize_temp->successful_synthesis Optimal temperature found change_sulfating_agent Test Alternative Sulfating Agents (e.g., SO3-DMF, Chlorosulfonic Acid) optimize_time->change_sulfating_agent optimize_time->successful_synthesis Optimal time found purification_issue Investigate Purification Step for Product Loss change_sulfating_agent->purification_issue change_sulfating_agent->successful_synthesis More efficient agent found characterize_byproducts Characterize Byproducts (NMR, MS) purification_issue->characterize_byproducts characterize_byproducts->optimize_temp Adjust conditions based on byproduct identity

Caption: A general workflow for the purification of this compound.

Data Presentation: Yield Optimization

Starting FlavonoidSulfating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference (Illustrative)
QuercetinSO₃·PyridinePyridine254~60Fictional Example
LuteolinSO₃·PyridinePyridine06~55Fictional Example
KaempferolSO₃·DMFDMF253~70Fictional Example
QuercetinChlorosulfonic acidPyridine02~45Fictional Example
LuteolinSulfamic acid/UreaDMF905~40Fictional Example

Note: The yields presented are illustrative and will vary depending on the specific substrate and precise reaction conditions. Systematic optimization is recommended for achieving the highest possible yield for this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on common methods for flavonoid sulfation and should be optimized for your specific experimental setup.

Materials:

  • Demethylwedelolactone

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Deionized water

  • Methanol

  • Acetonitrile (HPLC grade)

Procedure:

  • Dissolve Demethylwedelolactone: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Demethylwedelolactone (1 equivalent) in anhydrous pyridine.

  • Cool the Reaction Mixture: Cool the flask to 0 °C in an ice bath.

  • Add Sulfating Agent: Slowly add a solution of sulfur trioxide pyridine complex (1.1 equivalents) in anhydrous pyridine to the cooled solution of Demethylwedelolactone with constant stirring.

  • Monitor the Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v). The reaction is typically complete within 2-6 hours.

  • Quench the Reaction: Once the starting material is consumed, slowly add saturated aqueous NaHCO₃ solution to quench the reaction.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material and non-polar byproducts. The desired sulfated product will remain in the aqueous layer.

  • Desalting and Lyophilization: The aqueous layer can be desalted using a suitable method (e.g., passing through a C18 Sep-Pak cartridge, washing with water, and eluting with methanol). The solvent is then removed under reduced pressure, and the residue is lyophilized to yield the crude this compound as a solid.

  • Purification: Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway Diagrams

Demethylwedelolactone, the precursor to this compound, has been reported to inhibit key inflammatory signaling pathways. It is plausible that the sulfated form retains or possesses modified activity towards these pathways.

Inhibition of the NF-κB Signaling Pathway

Wedelolactone, a closely related compound, has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65. [2][3][4]This pathway is a critical regulator of inflammation.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 (NF-κB) p65_p50->IkBa bound by p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation proteasome Proteasome p_IkBa->proteasome degradation DWS Demethylwedelolactone sulfate (Proposed) DWS->IKK inhibits DNA DNA p65_p50_nuc->DNA genes Inflammatory Gene Expression DNA->genes transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the MEK/ERK Signaling Pathway

The MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and inflammation. Inhibition of this pathway is a target for various therapeutic agents.

MEK_ERK_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., AP-1) ERK->TF activates Proliferation Cell Proliferation & Inflammation TF->Proliferation DWS Demethylwedelolactone sulfate (Proposed) DWS->MEK inhibits

Caption: Proposed inhibition of the MEK/ERK signaling pathway by this compound.

References

Optimizing Demethylwedelolactone Sulfate Dosage for Cell Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of Demethylwedelolactone sulfate (B86663) (DWS) in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Demethylwedelolactone sulfate (DWS) and what is its expected biological activity?

This compound is a sulfated coumestan, a type of natural product isolated from the plant Eclipta prostrata. The addition of a sulfate group generally increases the water solubility of the parent compound, demethylwedelolactone.[1][2] While specific research on the sulfated form is limited, the parent compound and the related compound wedelolactone (B1682273) are known to possess anti-inflammatory, antioxidant, and anti-cancer properties.[3] One supplier notes DWS may be involved in "Cancer-programmed cell death".[4] Therefore, in many cell-based assays, DWS is expected to induce cytotoxicity, particularly in cancer cell lines.

Q2: I am not observing the expected cytotoxic effect. What are the potential reasons?

Several factors could lead to a lack of cytotoxic effect:

  • Sub-optimal Concentration: The concentration range of DWS may be too low to induce a response in your specific cell line.

  • Compound Instability: DWS, like other sulfated flavonoids, may be unstable in cell culture medium over longer incubation periods, leading to a loss of activity.[5][6]

  • Cell Line Resistance: The chosen cell line may be inherently resistant to the mechanism of action of DWS.

  • Assay Interference: The assay itself might be providing misleading results.

Q3: How should I prepare and store my this compound stock solution?

It is recommended to dissolve DWS in a suitable solvent like DMSO to create a concentrated stock solution. One supplier suggests that stock solutions can be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2] To avoid degradation, it is best to prepare fresh dilutions in culture medium for each experiment.[2]

Q4: What are the key signaling pathways potentially affected by DWS?

Based on studies of the related compound wedelolactone, DWS may influence several critical signaling pathways involved in cell growth, proliferation, and inflammation. These include:

  • NF-κB Signaling Pathway: Wedelolactone has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell proliferation and survival, and wedelolactone has been observed to modulate its activity.

  • Estrogen Receptor (ER) Signaling: In some contexts, wedelolactone can act as a phytoestrogen, stimulating ER signaling pathways.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells
  • Potential Cause: Uneven cell seeding, edge effects in the multi-well plate, or temperature gradients.

  • Solution:

    • Ensure your cell suspension is homogenous before and during plating.

    • To minimize evaporation and temperature differences, consider filling the outer wells of the plate with sterile PBS or media and not using them for experimental samples.

    • Allow the plate to equilibrate to room temperature before adding reagents and before reading the results.[7]

Issue 2: Unexpectedly High Cell Viability or a Bell-Shaped Dose-Response Curve
  • Potential Cause: The compound may be precipitating out of solution at higher concentrations, or the compound itself may be interfering with the assay chemistry.

  • Solution:

    • Solubility Check: Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider using a lower concentration range or a different solvent system for initial stock preparation. Gentle sonication may also aid in dissolution.

    • Assay Interference: Many natural products can interfere with common colorimetric and fluorometric assays.[8]

      • Colorimetric Assays (e.g., MTT): If DWS is colored, it can artificially inflate absorbance readings. Run a control plate with DWS in media without cells to measure its intrinsic absorbance and subtract this from your experimental values.

      • Redox-Based Assays (e.g., MTT, Resazurin): Antioxidant-rich compounds can directly reduce the assay reagent, leading to a false positive signal for cell viability. Consider switching to a non-redox-based assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay.[8]

Issue 3: Compound Instability in Culture Medium
  • Potential Cause: Sulfated flavonoids can be unstable and may hydrolyze during long incubation times, especially in acidic conditions.[5][6] Components in the cell culture media, such as certain amino acids or metal ions, could also impact the stability of the compound.[9]

  • Solution:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. It is possible that shorter incubation times are necessary to observe an effect before the compound degrades.

    • Media Exchange: For longer-term experiments, consider replacing the media with freshly prepared DWS-containing media at regular intervals.

Data Presentation

Due to a lack of publicly available IC50 data for this compound and its parent compound, the following table provides data for the closely related compound, wedelolactone , in various human ovarian cancer cell lines. This data can serve as a starting point for determining an appropriate dosage range for DWS.

Cell LineDescriptionCompoundIC50 (µM)Reference
A2780Ovarian Cancer (cisplatin-sensitive)Wedelolactone23.4 ± 2.1[10][11]
A2780cisROvarian Cancer (cisplatin-resistant)Wedelolactone25.7 ± 1.9[10][11]
A2780ZD0473ROvarian Cancer (cisplatin-resistant)Wedelolactone39.8 ± 3.2[10][11]

Experimental Protocols

Below are detailed protocols for three common cell viability and cytotoxicity assays that can be adapted for use with this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DWS in complete culture medium. Remove the old medium from the cells and add the diluted DWS solutions. Include vehicle-only controls (e.g., DMSO in media) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colored product.[12][13][14][15]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[14][15]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. The amount of color is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.

Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings. Follow steps 1-3 of the MTT protocol.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[16][17][18][19]

  • Reagent Addition: Add a volume of the ATP assay reagent (e.g., CellTiter-Glo® Reagent) equal to the volume of cell culture medium in each well.[17][18][19]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17][18][19]

  • Luminescence Reading: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and the number of viable cells.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assay Procedures cluster_mtt MTT Details cluster_ldh LDH Details cluster_atp ATP Details start Seed Cells in 96-well Plate treatment Treat with DWS Serial Dilutions start->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Cell Lysis atp ATP Assay incubation->atp ATP Level mtt_reagent Add MTT Reagent collect_supernatant Collect Supernatant equilibrate Equilibrate Plate to RT mtt_incubation Incubate (2-4h) mtt_reagent->mtt_incubation solubilize Add Solubilizer mtt_incubation->solubilize mtt_read Read Absorbance (570nm) solubilize->mtt_read ldh_reaction Add LDH Reagent collect_supernatant->ldh_reaction ldh_incubation Incubate (~30min) ldh_reaction->ldh_incubation ldh_read Read Absorbance (490nm) ldh_incubation->ldh_read atp_reagent Add ATP Reagent equilibrate->atp_reagent mix_incubate Mix (2min) & Incubate (10min) atp_reagent->mix_incubate atp_read Read Luminescence mix_incubate->atp_read

Caption: Workflow for cytotoxicity/viability testing.

troubleshooting_flow cluster_viability High Viability / Bell-Shaped Curve cluster_no_effect No Cytotoxic Effect cluster_variability High Replicate Variability start Unexpected Results in Assay? check_precipitate Microscopically check for precipitate start->check_precipitate check_conc Is concentration range appropriate? start->check_conc check_seeding Review cell seeding protocol start->check_seeding precipitate_sol Optimize solubility (sonicate, filter) check_precipitate->precipitate_sol check_interference Check for assay interference interference_sol Run 'compound only' control Switch to alternative assay (ATP/LDH) check_interference->interference_sol conc_sol Increase concentration range check_conc->conc_sol check_stability Consider compound stability stability_sol Perform time-course experiment Refresh media during incubation check_stability->stability_sol seeding_sol Ensure homogenous cell suspension check_seeding->seeding_sol check_edge_effects Evaluate plate edge effects edge_sol Avoid using outer wells for samples check_edge_effects->edge_sol

Caption: Troubleshooting logic for common assay issues.

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates IKK IKK AKT->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB (leads to degradation) NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DWS Wedelolactone (DWS model) DWS->PI3K Inhibits DWS->AKT Inhibits DWS->IKK Inhibits Transcription Gene Transcription (Inflammation, Survival, Proliferation) NFkB_nuc->Transcription Promotes

Caption: Postulated DWS action on PI3K/Akt/NF-κB.

References

Technical Support Center: Enhancing Demethylwedelolactone Sulfate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with demethylwedelolactone (B190455) sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is demethylwedelolactone sulfate and why is its bioavailability a concern?

A1: this compound is a sulfated coumestan, a type of polyphenol, derived from the medicinal plant Eclipta prostrata L.[1][2][3]. While its parent compound, demethylwedelolactone, shows various biological activities, its therapeutic potential is often limited by poor oral bioavailability[1][2]. The sulfation, which typically occurs during metabolism, increases water solubility but may decrease membrane permeability, posing a significant challenge for effective oral drug delivery[4][5].

Q2: What are the known physicochemical properties of the parent compound, demethylwedelolactone?

A2: Demethylwedelolactone is described as a black crystalline powder[6][7]. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol, which suggests limited aqueous solubility[3][6][7][8]. The predicted pKa is approximately 7.07[3][6].

Q3: Is there any available pharmacokinetic data for demethylwedelolactone?

A3: Yes, a pharmacokinetic study in rats following oral administration has been conducted for demethylwedelolactone. The key parameters are summarized in the table below[1][2]. This data for the parent compound is essential for designing and interpreting studies on its sulfated form.

Q4: How does sulfation generally affect the bioavailability of flavonoids and similar polyphenols?

A4: Sulfation is a common phase II metabolic reaction for flavonoids and other polyphenols[4][9]. This process attaches a sulfate group, making the molecule more water-soluble and facilitating its excretion[4]. However, this increased polarity can significantly reduce passive diffusion across the intestinal epithelium, thereby lowering oral bioavailability[4][10]. While some sulfated metabolites may be substrates for specific uptake transporters, their overall absorption is often limited[5].

Q5: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like demethylwedelolactone and its sulfate?

A5: Several formulation strategies can be employed to improve the oral bioavailability of compounds with low solubility and/or permeability. These include:

  • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs[11].

  • Particle size reduction: Micronization and nanosuspension technologies increase the surface area for dissolution[12].

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate[6][13].

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve solubility[11].

  • Prodrugs: Modifying the chemical structure to create a more permeable prodrug that converts to the active form in vivo[12].

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of this compound bioavailability.

Issue 1: Low or No Detectable Levels of this compound in Plasma/Serum Samples

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Oral Absorption The inherent low permeability of the sulfate conjugate may be the primary issue. Consider formulating demethylwedelolactone (the parent compound) in a bioavailability-enhancing formulation (e.g., SEDDS, nanosuspension) to increase its absorption, which would then be available for systemic sulfation.
Rapid Excretion Sulfate conjugates are often rapidly cleared from the body, primarily through urine[14]. Shorten the time between dosing and the initial blood sampling points. Increase the sampling frequency, especially in the first two hours post-administration, to capture the peak concentration (Tmax for the parent compound is ~0.8 hours in rats)[1][2].
Insufficient Analytical Sensitivity The concentration of the analyte may be below the limit of detection of your analytical method.
Action: Develop a highly sensitive analytical method, such as LC-MS/MS, operating in negative ion mode[1][2][12][15][16]. Utilize Selected Reaction Monitoring (SRM) for quantification. For demethylwedelolactone, the transition m/z 299.1→270.6 has been used[1][2]. For the sulfate, you would predict a parent ion of m/z 379.0 and could monitor for the loss of the sulfate group (a neutral loss of 80 Da), resulting in the parent compound's m/z of 299.1.
Sample Degradation Flavonoid sulfates can be unstable. Ensure proper sample handling and storage. Collect blood in tubes containing an anticoagulant (e.g., EDTA), immediately process to plasma, and store at -80°C until analysis.
Issue 2: High Variability in Pharmacokinetic Data

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Formulation If using a formulation to enhance bioavailability, ensure it is homogenous and consistently prepared. For suspensions, ensure adequate mixing before each administration. For lipid-based systems, check for phase separation.
Biological Variability Differences in metabolism and gut physiology between individual animals can lead to high variability. Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight, and are properly fasted before dosing.
Analytical Inaccuracy Issues with the analytical method can introduce variability.
Action: Re-validate your analytical method for linearity, precision, accuracy, and recovery according to regulatory guidelines[1][2]. Use a suitable internal standard to account for variations in sample processing and instrument response[11].
Issue 3: Difficulty in Establishing an In Vitro - In Vivo Correlation (IVIVC)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor In Vitro Model Selection The chosen in vitro model may not accurately reflect the in vivo absorption barriers.
Action: The Caco-2 cell monolayer is a widely accepted model for predicting human intestinal permeability[14][17][18]. It can help determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters like P-glycoprotein[18][19].
Metabolism is Not Accounted For In vitro permeability assays using Caco-2 cells do not fully capture the metabolic processes (like sulfation) that occur in the intestine and liver.
Action: Supplement Caco-2 data with in vitro metabolism studies using liver microsomes or S9 fractions to understand the rate and extent of sulfation. This can help build a more comprehensive model for predicting in vivo behavior.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for demethylwedelolactone and a comparison of common bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of Demethylwedelolactone in Rats [1][2]

ParameterValue
Cmax (Maximum Plasma Concentration) 41.3 ± 9.57 ng/mL
Tmax (Time to Reach Cmax) 0.800 h
AUC0-t (Area Under the Curve) 127.4 ± 52.7 ng·h/mL
t1/2 (Elimination Half-life) 2.08 ± 0.69 h

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyPrinciplePotential AdvantagesPotential Disadvantages
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization and utilizes lipid absorption pathways.High drug loading capacity; protects the drug from degradation.Potential for GI side effects; physical instability.
Nanosuspensions Increases surface area by reducing particle size to the nanometer range.Improved dissolution velocity; suitable for parenteral and oral delivery.Potential for particle aggregation; manufacturing challenges.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic carrier in an amorphous state.Significantly improves solubility and dissolution rate.Can be physically unstable (recrystallization); potential for hygroscopicity.
Cyclodextrin Complexation Forms a host-guest complex, with the drug molecule in the hydrophobic cavity.Enhances solubility and stability.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Monolayers

This protocol outlines the steps to assess the intestinal permeability of demethylwedelolactone.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Study:

    • Prepare a dosing solution of demethylwedelolactone in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • To assess apical to basolateral (A-B) transport (absorptive), add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • To assess basolateral to apical (B-A) transport (secretive), add the dosing solution to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of demethylwedelolactone in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: Quantification of Demethylwedelolactone in Rat Plasma via UPLC-MS/MS

This protocol is adapted from a validated method for quantifying demethylwedelolactone in rat plasma[1][2].

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: C18 column (e.g., 50 mm × 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (e.g., 55:45, v/v).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization in negative mode (ESI-).

    • Detection: Selected Reaction Monitoring (SRM).

      • Demethylwedelolactone: m/z 299.1 → 270.6

      • This compound (Predicted): m/z 379.0 → 299.1 (neutral loss of 80 Da)

  • Calibration and Quantification: Prepare a calibration curve using blank plasma spiked with known concentrations of demethylwedelolactone. The concentration in the unknown samples is determined from this curve.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study (Rat Model) cluster_data Data Analysis Formulation Formulation Development (e.g., SEDDS, Nanosuspension) Caco2 Caco-2 Permeability Assay Formulation->Caco2 Test Permeability Metabolism Microsomal Stability Assay Formulation->Metabolism Assess Stability Dosing Oral Administration Caco2->Dosing Select Lead Formulation IVIVC IVIVC Establishment Caco2->IVIVC Metabolism->Dosing Sampling Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK Pharmacokinetic Modeling Analysis->PK PK->IVIVC

Caption: Workflow for bioavailability enhancement studies.

Metabolic_Pathway DMW Demethylwedelolactone (Poorly Soluble, Permeable) Abs Intestinal Absorption DMW->Abs Passive Diffusion SULT Phase II Metabolism (Sulfotransferases - SULTs) Abs->SULT In Enterocytes/Hepatocytes DMWS This compound (Water-Soluble, Poorly Permeable) SULT->DMWS Exc Biliary/Renal Excretion DMWS->Exc

Caption: Simplified metabolic pathway of demethylwedelolactone.

Troubleshooting_Logic Start Low/No Analyte Detected in Plasma Check_Method Is Analytical Method Sensitive Enough? Start->Check_Method Check_PK Is Sampling Protocol Adequate? Check_Method->Check_PK Yes Optimize_Method Optimize LC-MS/MS Method Check_Method->Optimize_Method No Check_Perm Is Permeability the Limiting Factor? Check_PK->Check_Perm Yes Optimize_PK Increase Sampling Frequency Check_PK->Optimize_PK No Enhance_Bio Use Bioavailability Enhancement Strategy Check_Perm->Enhance_Bio Yes End Re-run Experiment Optimize_Method->End Optimize_PK->End Enhance_Bio->End

Caption: Troubleshooting logic for low analyte detection.

References

Demethylwedelolactone sulfate degradation product analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for demethylwedelolactone (B190455) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with the analysis of demethylwedelolactone sulfate and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a well-closed container, protected from light and air. For long-term storage, it is recommended to keep the compound in a refrigerator or freezer (-20°C). If you have prepared stock solutions, it is best to make aliquots in tightly sealed vials and store them at -20°C for up to two weeks to minimize degradation from repeated freeze-thaw cycles.[1]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific degradation pathways for this compound are not extensively documented, based on its coumestan (B1194414) structure and sulfate group, likely degradation pathways under forced degradation conditions include:

  • Hydrolysis: The sulfate group is susceptible to hydrolysis under acidic or basic conditions, which would yield demethylwedelolactone. The lactone ring, a characteristic of coumarins, may also be susceptible to hydrolysis, particularly under basic conditions.

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can lead to the formation of quinone-like structures or further degradation products.

  • Photodegradation: Exposure to UV light can induce degradation, as is common with phenolic compounds.[2][3]

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase C18 column, is the most common and effective technique.[4]

  • Detection: A photodiode array (PDA) detector is useful for initial method development to monitor multiple wavelengths and assess peak purity.

  • Identification: For structural elucidation of degradation products, coupling HPLC with mass spectrometry (HPLC-MS) is highly recommended.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for definitive structure confirmation.[1]

Q4: How can I be sure that my analytical method is "stability-indicating"?

A4: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6] To validate this, you must perform forced degradation studies (stress testing).[7][8] The goal is to demonstrate that the peaks for any degradation products are well-separated from the main this compound peak.[2][9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: Asymmetrical peak shape (peak tailing) for the main compound.

  • Possible Cause A: Secondary Interactions with Stationary Phase

    • The phenolic hydroxyl groups of this compound can interact with residual silanol (B1196071) groups on the silica-based C18 column, causing peak tailing.[1][11]

    • Solution: Lower the pH of the mobile phase to a range of 2.5-3.5 by adding an acid like formic acid or phosphoric acid. This suppresses the ionization of the silanol groups and the phenolic groups, minimizing secondary interactions.[11] Using an end-capped column is also highly recommended.[11]

  • Possible Cause B: Inappropriate Sample Solvent

    • Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure DMSO or methanol (B129727) in a highly aqueous mobile phase) can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the compound and consider injecting a smaller volume.[12]

Issue 2: Poor resolution between this compound and a degradation product.

  • Possible Cause A: Insufficient Chromatographic Separation

    • The mobile phase composition may not be optimal for separating compounds with similar polarities.

    • Solution:

      • Adjust the Gradient: If using a gradient method, make the slope shallower to increase the separation time between closely eluting peaks.

      • Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivity can often improve resolution.

      • Modify Mobile Phase pH: A small change in pH can alter the ionization and retention of both the parent compound and its degradants, potentially improving separation.

Issue 3: Mass balance in forced degradation studies is below 95%.

  • Possible Cause A: Co-elution of Degradation Products

    • One or more degradation products may be co-eluting with the main peak, leading to an inaccurate quantification of the parent compound.

    • Solution: Use a PDA detector to check the peak purity of the this compound peak at different points (upslope, apex, downslope). If the spectra are not identical, it indicates a co-eluting impurity. The chromatographic method must be further optimized for better separation.

  • Possible Cause B: Non-UV Active Degradation Products

    • Some degradation pathways might lead to products that do not have a chromophore and are therefore not detected by a UV detector.

    • Solution: Use a more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), in parallel with the UV detector to identify non-UV active compounds. HPLC-MS can also help to identify these products.

  • Possible Cause C: Formation of Volatile Degradants

    • The degradation process may have produced volatile compounds that are lost during sample preparation or analysis.

    • Solution: This is more challenging to address. Headspace gas chromatography (GC) could be used to investigate the presence of volatile degradants if this is suspected.

Data Presentation

Effective data presentation is crucial for interpreting the results of a forced degradation study. The following table provides a template for summarizing quantitative data.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTreatment% Assay of this compound% Total DegradationMass Balance (%)
Control No Stress99.80.2100.0
Acid Hydrolysis 0.1 M HCl at 60°C for 24h85.214.699.8
Base Hydrolysis 0.1 M NaOH at 60°C for 4h78.920.999.8
Oxidative 3% H₂O₂ at RT for 24h89.510.399.8
Thermal 80°C for 48h95.14.899.9
Photolytic ICH-compliant light exposure92.77.299.9

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies and subsequent analysis.

Protocol 1: Forced Degradation (Stress Testing)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase as needed.

  • Thermal Degradation: Store the solid powder of this compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating HPLC-UV Method
  • HPLC System: A gradient-capable HPLC system with a PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 60
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute all stressed and control samples to a final concentration of approximately 50 µg/mL using the initial mobile phase composition (90:10 Mobile Phase A:B).

Visualizations

The following diagrams illustrate key workflows and hypothetical pathways related to the analysis of this compound.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Dilution Neutralization & Dilution to 50 µg/mL Acid->Dilution Base->Dilution Oxidative->Dilution Thermal->Dilution Photo->Dilution HPLC HPLC-PDA/MS Analysis Dilution->HPLC Data Data Evaluation: - Peak Purity - % Degradation - Mass Balance HPLC->Data

Caption: Workflow for forced degradation of this compound.

G Hypothetical Degradation Pathways Parent Demethylwedelolactone Sulfate Desulfated Demethylwedelolactone (Hydrolysis Product) Parent->Desulfated  Acid/Base  Hydrolysis Oxidized Oxidized Product (Quinone-type) Parent->Oxidized  Oxidation  (H2O2) HydrolyzedLactone Ring-Opened Product (Lactone Hydrolysis) Desulfated->HydrolyzedLactone  Base  Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Cell-Based Assay Interference with Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Demethylwedelolactone sulfate (B86663) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows high background or unexpected results after treatment with Demethylwedelolactone sulfate. What could be the cause?

A1: The most likely cause is the intrinsic fluorescence of this compound. As a member of the coumestan (B1194414) class of compounds, it is expected to be autofluorescent. Structurally similar coumestans, such as coumestrol, exhibit fluorescence with excitation maxima around 350 nm and emission maxima between 410 nm and 441 nm.[1][2] This inherent fluorescence can directly interfere with assay readouts, leading to false positives or negatives depending on the assay design.

Troubleshooting Steps:

  • Measure Compound Fluorescence: Run a control plate containing only this compound in your assay buffer and measure the fluorescence at the same wavelengths used for your assay.

  • Shift to a Red-Shifted Fluorophore: If possible, switch to a fluorescent dye or reporter that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) to minimize spectral overlap.

  • Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.

Q2: I am observing an unexpected increase in cell viability in my MTT assay after treating cells with this compound. Is this a real effect?

A2: It is likely an artifact. Phenolic compounds, including flavonoids and coumestans, have been shown to directly reduce the MTT tetrazolium salt to its formazan (B1609692) product in a cell-free environment.[3][4][5] This chemical reduction is independent of cellular metabolic activity and can lead to a false-positive signal, suggesting an increase in cell viability where there may be none.

Troubleshooting Steps:

  • Perform a Cell-Free MTT Assay: Add this compound to your cell culture medium without cells and perform the MTT assay. If the solution turns purple, the compound is directly reducing the MTT reagent.

  • Use an Alternative Viability Assay: Switch to a non-tetrazolium-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).[4]

  • Wash Cells Before Adding MTT: If you must use the MTT assay, thoroughly wash the cells to remove the compound before adding the MTT reagent. This can reduce, but may not eliminate, the interference.[3]

Q3: My results with this compound are inconsistent, especially at higher concentrations. What could be the issue?

A3: Inconsistent results, particularly at higher concentrations, may be due to compound aggregation. Many phenolic compounds are known to form aggregates in aqueous solutions, which can non-specifically inhibit enzymes and other proteins, leading to spurious bioassay results.[6] The formation of these aggregates can be highly dependent on factors like buffer composition, pH, and ionic strength.[6]

Troubleshooting Steps:

  • Include a Detergent: Perform your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.[6]

  • Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates in your assay buffer at the concentrations being tested.

  • Lower Compound Concentration: Test a broader range of concentrations, focusing on lower, more soluble ranges.

Q4: I am using a luciferase reporter assay and am seeing unexpected inhibition (or sometimes activation). Could this compound be interfering?

A4: Yes, this is a possibility. A significant percentage of small molecules can directly inhibit firefly luciferase.[7][8] Structurally related flavonoids have been shown to inhibit firefly luciferase, likely by interacting with the D-luciferin binding pocket.[9] Paradoxically, in cell-based assays, a luciferase inhibitor can sometimes lead to an increase in the luminescent signal. This occurs because the inhibitor stabilizes the luciferase enzyme within the cell, leading to its accumulation over the course of the experiment.[7]

Troubleshooting Steps:

  • Perform a Direct Luciferase Inhibition Assay: Test this compound directly against purified luciferase enzyme to determine if it is an inhibitor.

  • Use an Orthogonal Reporter System: If possible, confirm your results using a different reporter system, such as β-lactamase or Renilla luciferase, which is often less susceptible to inhibition by the same compounds that affect firefly luciferase.[9]

  • Analyze Inhibition Kinetics: If direct inhibition is observed, further studies can determine the mechanism (e.g., competitive, non-competitive), providing more insight into the interaction.[8]

Q5: What is the best way to prepare and store this compound for cell-based assays?

A5: Proper handling is crucial to minimize experimental variability.

  • Solubilization: this compound is reported to be soluble up to 10 mM in DMSO.[10] Prepare a concentrated stock solution in high-quality, anhydrous DMSO.

  • Storage: Store the DMSO stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to water.[11] While some sources suggest usability for up to two weeks when stored at -20°C, longer-term stability should be validated.[11]

  • Working Dilutions: When preparing working dilutions for your experiment, dilute the DMSO stock directly into your cell culture medium immediately before use. Be mindful of the final DMSO concentration, which should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stability in Media: Be aware that phenolic compounds can be unstable in cell culture media, with degradation occurring in as little as 30 minutes for some compounds.[12] This instability can be influenced by the media composition.[5][13] It is advisable to minimize the pre-incubation time of the compound in media before adding it to the cells.

Data Presentation

Table 1: Summary of Potential Interferences and Mitigation Strategies
Interference TypeAffected AssaysLikely EffectTroubleshooting/Mitigation Strategy
Autofluorescence Fluorescence-based assays (e.g., fluorescent microscopy, flow cytometry, fluorescence intensity/polarization)False Positive/Negative- Measure compound's intrinsic fluorescence.- Use red-shifted fluorophores.- Confirm with a non-fluorescent orthogonal assay.
Direct Reagent Reduction Tetrazolium-based viability assays (e.g., MTT, XTT)False Positive (increased viability)- Perform a cell-free control.- Use a non-tetrazolium assay (e.g., SRB, CellTiter-Glo®).- Wash cells before adding the reagent.
Compound Aggregation Most assays, especially enzyme and protein-binding assaysNon-specific Inhibition (False Positive)- Include 0.01% Triton X-100 in the assay buffer.- Use Dynamic Light Scattering (DLS).- Test lower compound concentrations.
Luciferase Inhibition Luciferase reporter gene assaysFalse Negative (in biochemical assays)False Positive (in cell-based assays due to stabilization)- Test for direct inhibition of purified luciferase.- Use an alternative reporter (e.g., Renilla luciferase, β-lactamase).
Redox Cycling Assays sensitive to reactive oxygen species (ROS)Cellular Stress/Toxicity- Include antioxidants (e.g., N-acetylcysteine) in controls.- Measure H₂O₂ production in a cell-free system.[14]
Table 2: Spectral Properties of a Related Coumestan (Coumestrol)
CompoundExcitation Max (nm)Emission Max (nm)Reference
Coumestrol~350~416[1]
Coumestrol (unbound)~355~437[2]
Coumestrol (bound to ER)~355~408[2]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Preparation: Prepare serial dilutions of this compound in the same assay buffer and plate type (e.g., 96-well black, clear-bottom plate) used for your experiment. Include wells with buffer only as a blank.

  • Incubation: Incubate the plate under the same conditions as your main experiment (temperature, time).

  • Measurement: Using a plate reader, scan the emission spectrum across a range of wavelengths (e.g., 400-700 nm) using the excitation wavelength of your assay's fluorophore. Also, scan the excitation spectrum while fixing the emission wavelength.

  • Analysis: Determine if there is significant signal from the compound at the excitation/emission settings of your assay. This signal should be subtracted from your experimental wells.

Protocol 2: Cell-Free MTT Reduction Assay
  • Preparation: In a 96-well plate, add this compound at various concentrations to your standard cell culture medium (containing serum, if applicable). Include wells with medium only as a negative control and wells with a known reducing agent (like ascorbic acid) as a positive control.[3]

  • MTT Addition: Add MTT reagent to all wells at the same concentration used in your cell viability assay.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Analysis: Observe the wells for the formation of a purple formazan precipitate. If the compound-containing wells show a color change, it indicates direct reduction of MTT. Quantify by solubilizing the formazan and reading the absorbance.

Visualizations

Signaling Pathways and Experimental Workflows

G Troubleshooting Workflow for Suspected Assay Interference start Unexpected Assay Result with this compound check_fluorescence Is the assay fluorescence-based? start->check_fluorescence check_mtt Is it an MTT or similar tetrazolium assay? check_fluorescence->check_mtt No autofluorescence_test Perform Autofluorescence Test (Protocol 1) check_fluorescence->autofluorescence_test Yes check_luciferase Is it a luciferase reporter assay? check_mtt->check_luciferase No mtt_test Perform Cell-Free MTT Assay (Protocol 2) check_mtt->mtt_test Yes check_aggregation Are results inconsistent at high concentrations? check_luciferase->check_aggregation No luciferase_test Perform Direct Luciferase Inhibition Assay check_luciferase->luciferase_test Yes aggregation_test Run assay with/without 0.01% Triton X-100 check_aggregation->aggregation_test Yes valid_result Interference is unlikely. Proceed with further validation. check_aggregation->valid_result No is_fluorescent Is compound fluorescent? autofluorescence_test->is_fluorescent is_fluorescent->check_mtt No fluorescence_solution Use red-shifted probe or orthogonal (non-fluorescent) assay. is_fluorescent->fluorescence_solution Yes end_node Result is likely an artifact. Re-evaluate with appropriate controls. fluorescence_solution->end_node is_reducing Does compound reduce MTT? mtt_test->is_reducing is_reducing->check_luciferase No mtt_solution Use alternative viability assay (e.g., SRB, CellTiter-Glo®). is_reducing->mtt_solution Yes mtt_solution->end_node is_inhibitor Is it a direct inhibitor? luciferase_test->is_inhibitor is_inhibitor->check_aggregation No luciferase_solution Use alternative reporter (e.g., Renilla) or validate with orthogonal assay. is_inhibitor->luciferase_solution Yes luciferase_solution->end_node is_aggregating Is activity lost with detergent? aggregation_test->is_aggregating aggregation_solution Confirm with DLS. Use lower concentrations. is_aggregating->aggregation_solution Yes is_aggregating->valid_result No aggregation_solution->end_node

Caption: A troubleshooting workflow for identifying potential assay interference.

G cluster_0 Potential Interference Mechanisms of this compound DWS Demethylwedelolactone Sulfate (DWS) Fluorescence Intrinsic Fluorescence (Coumestan Property) DWS->Fluorescence Reduction Direct Reagent Reduction (Phenolic Property) DWS->Reduction Aggregation Self-Aggregation in Aqueous Buffer DWS->Aggregation Enzyme_Interaction Direct Enzyme Interaction (e.g., Luciferase) DWS->Enzyme_Interaction Assay_Fluorescence Fluorescence Assays Fluorescence->Assay_Fluorescence causes spectral interference Assay_MTT MTT / Tetrazolium Assays Reduction->Assay_MTT causes false positive Assay_Enzyme Enzyme / Reporter Assays Aggregation->Assay_Enzyme causes non-specific inhibition Enzyme_Interaction->Assay_Enzyme causes direct inhibition/stabilization

Caption: Potential mechanisms of assay interference by this compound.

References

Technical Support Center: Formulation of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Demethylwedelolactone sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common formulation challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation of Demethylwedelolactone sulfate.

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: This is a common challenge with coumestan (B1194414) derivatives. While sulfation is known to increase aqueous solubility compared to the parent compound, Demethylwedelolactone, the overall solubility might still be limited.[1] Here are some troubleshooting steps:

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[2] Since this compound is acidic due to the sulfate group, its solubility is expected to increase at a higher pH. Systematically evaluate the solubility in a range of buffers (e.g., pH 5.0 to 8.0).

  • Co-solvents: Consider using a co-solvent system. Water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly enhance the solubility of poorly soluble compounds when added to aqueous solutions.

  • Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can be used to increase solubility by forming micelles that encapsulate the drug molecule.

  • Complexation Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q2: I am observing degradation of this compound in my formulation. How can I improve its stability?

A2: Phenolic compounds and their sulfate esters can be susceptible to degradation.[3] Here are potential causes and solutions:

  • Hydrolysis: The sulfate ester bond can be labile, especially at extreme pH values and elevated temperatures. It is crucial to determine the pH-stability profile of your compound. Formulate at a pH where the compound exhibits maximum stability.

  • Oxidation: Phenolic hydroxyl groups are prone to oxidation. To mitigate this, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or chelating agents like ethylenediaminetetraacetic acid (EDTA) to your formulation.[4] It is also advisable to protect your formulation from light and to purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Photodegradation: Exposure to light can induce degradation. Protect your formulation by using amber vials or other light-blocking containers.

Q3: How do I select the right excipients for my parenteral formulation of this compound?

A3: Excipient selection is critical for the safety, stability, and efficacy of parenteral formulations.[4][5]

  • Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of this compound with each potential excipient.[6][7][8] Store these mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) and analyze for the appearance of degradants or any physical changes.

  • Functionality: Choose excipients based on their intended function (e.g., solubilizers, stabilizers, tonicity-adjusting agents, buffering agents).[5] For a parenteral formulation, ensure all excipients are of a suitable grade for injection.

  • Regulatory Acceptance: Whenever possible, use excipients that have a well-established safety profile and are listed in the FDA's Inactive Ingredient Database for parenteral use.

Q4: What are the key preformulation studies I should conduct for this compound?

A4: Preformulation studies are essential to understand the physicochemical properties of a new drug candidate and to guide formulation development.[9] Key studies include:

  • Solubility Profile: Determine the solubility in various solvents, including water, buffers at different pH values, and relevant organic solvents.

  • pH-Stability Profile: Assess the stability of the compound in aqueous solutions at different pH values and temperatures.

  • Solid-State Characterization: Analyze the solid form of the drug for properties like crystallinity, polymorphism, and hygroscopicity.

  • Excipient Compatibility: As mentioned in Q3, assess the compatibility with a range of commonly used excipients.

Quantitative Data Summary

Due to the limited publicly available quantitative data specifically for this compound, the following tables are provided as templates for researchers to populate with their own experimental results.

Table 1: pH-Solubility Profile of this compound

Buffer pHTemperature (°C)Solubility (mg/mL)Method of Analysis
4.025User DataHPLC-UV
5.025User DataHPLC-UV
6.025User DataHPLC-UV
7.025User DataHPLC-UV
7.425User DataHPLC-UV
8.025User DataHPLC-UV
7.437User DataHPLC-UV

Table 2: Excipient Compatibility Study of this compound (Stored at 40°C/75% RH for 4 weeks)

ExcipientRatio (Drug:Excipient)Initial AppearanceAppearance at 4 WeeksInitial Purity (%)Purity at 4 Weeks (%)
Mannitol1:10White PowderUser Data99.5User Data
Lactose1:10White PowderUser Data99.5User Data
Polysorbate 801:1Clear SolutionUser Data99.5User Data
HP-β-CD1:5White PowderUser Data99.5User Data
Sodium Chloride1:10White PowderUser Data99.5User Data
Sodium Phosphate (B84403)1:1White PowderUser Data99.5User Data

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[10][11]

Objective: To determine the aqueous solubility of this compound at various pH values.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate and phosphate buffers for other pH values

  • Calibrated pH meter

  • Analytical balance

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

Procedure:

  • Prepare a series of buffers at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a known volume of each buffer in a scintillation vial. The presence of undissolved solid should be visible.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and its degradation products.[12][13][14][15][16][17][18][19]

Objective: To develop and validate an HPLC method that can separate and quantify this compound in the presence of its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and methanol (B129727)

  • HPLC grade water

  • Acids (e.g., HCl, H₂SO₄), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

1. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the drug in 0.1 N HCl and heat at 60-80°C for a specified time.

  • Base Hydrolysis: Dissolve the drug in 0.1 N NaOH and heat at 60-80°C for a specified time.

  • Oxidative Degradation: Treat a solution of the drug with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

  • Photodegradation: Expose a solution of the drug to UV light.

  • Neutralize the acidic and basic samples before injection.

2. Method Development:

  • Column Selection: Start with a C18 column.

  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) or acidified water (e.g., with formic acid or phosphoric acid).

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using the PDA detector.

  • Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve good separation between the parent drug peak and all degradation product peaks.

3. Method Validation (according to ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the analyte from degradants, impurities, and excipients.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.

Signaling Pathway Diagrams

Demethylwedelolactone and its parent compound, wedelolactone, have been reported to modulate several key signaling pathways involved in inflammation and cancer.[20][21][22] The following diagrams illustrate these potential mechanisms of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Release NFkB_IkB->NFkB Demethylwedelolactone Demethylwedelolactone Sulfate Demethylwedelolactone->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocation Demethylwedelolactone Demethylwedelolactone Sulfate Demethylwedelolactone->Smad23 Inhibition of Phosphorylation DNA DNA Smad_complex_nuc->DNA Binding Genes Target Genes (e.g., EMT markers) DNA->Genes Transcription

Caption: Potential modulation of the TGF-β/Smad signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Demethylwedelolactone Demethylwedelolactone Sulfate Demethylwedelolactone->STAT3 Inhibition of Phosphorylation pSTAT3_dimer->pSTAT3_dimer DNA DNA pSTAT3_dimer->DNA Translocation & Binding Genes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->Genes Transcription

Caption: Potential inhibition of the JAK/STAT3 signaling pathway.

Experimental Workflow Diagram

G cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_analytical Analytical Method Development cluster_stability Stability Testing Solubility Solubility Profiling (pH, Co-solvents) ExcipientSelection Excipient Selection (Solubilizers, Stabilizers) Solubility->ExcipientSelection Stability pH-Rate Profile (Forced Degradation) Stability->ExcipientSelection Compatibility Excipient Compatibility (Binary Mixtures) Compatibility->ExcipientSelection SolidState Solid-State Characterization ProcessDevelopment Manufacturing Process Development SolidState->ProcessDevelopment FormulationOptimization Formulation Optimization (DoE) ExcipientSelection->FormulationOptimization FormulationOptimization->ProcessDevelopment StabilityStudies ICH Stability Studies (Accelerated & Long-term) ProcessDevelopment->StabilityStudies MethodDev Stability-Indicating Method Development MethodVal Method Validation (ICH Guidelines) MethodDev->MethodVal MethodVal->StabilityStudies

Caption: Workflow for formulation development of this compound.

References

Light sensitivity and storage of Demethylwedelolactone sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylwedelolactone (B190455) sulfate (B86663). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I store Demethylwedelolactone sulfate powder?

For long-term storage, this compound powder should be stored in a well-closed container, protected from air and light. It is recommended to store it under refrigerated or frozen conditions, with -20°C being a commonly suggested temperature.

2. What is the best way to store this compound solutions?

Whenever possible, solutions of this compound should be prepared fresh on the day of use. If it is necessary to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed, light-protecting (e.g., amber) vials at -20°C. Under these conditions, the solution is generally considered usable for up to two weeks.

3. I'm seeing unexpected results or a loss of activity in my experiments. What could be the cause?

Loss of activity or inconsistent results with this compound can often be attributed to degradation. This compound is sensitive to light, and prolonged exposure to ambient laboratory light can lead to its breakdown. Ensure that all handling steps, from weighing the powder to preparing solutions and running experiments, are performed with minimal light exposure. Another potential issue could be the stability of the compound in your specific experimental medium. It is advisable to assess the stability of this compound in your cell culture or assay buffer over the time course of your experiment.

4. What solvents can I use to dissolve this compound?

5. How can I monitor the purity and integrity of my this compound?

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[2][3][4][5] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is often used for the analysis of coumarins.[4][5] Detection can be performed using a UV detector, with a wavelength of around 351 nm being effective for related compounds like wedelolactone.[6]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

FormStorage TemperatureContainerLight ConditionsShelf Life
Solid Powder -20°C (long-term) or 2-8°C (short-term)Tightly sealed, opaque or amber vialProtect from lightRefer to manufacturer's specifications
Stock Solution -20°CTightly sealed, amber vialProtect from lightUp to 2 weeks
Working Solution 2-8°C or on iceLight-protected tube or foil-wrappedMinimize light exposurePrepare fresh daily

Experimental Protocols

Protocol 1: General Procedure for Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

    • Calibrated pipette

  • Methodology:

    • In a subdued light environment, weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile, light-protected tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Workflow for a Cell-Based Assay with a Light-Sensitive Compound

  • Objective: To provide a general workflow for performing a cell-based experiment while minimizing degradation of a light-sensitive compound like this compound.

  • Materials:

    • Cells in culture

    • This compound stock solution

    • Cell culture medium

    • Standard cell culture lab equipment

  • Methodology:

    • Prepare working solutions of this compound by diluting the stock solution in cell culture medium immediately before use. Perform this step in a low-light environment.

    • Protect the working solutions from light by keeping them in amber tubes or wrapping them in foil.

    • When treating the cells, minimize the time the culture plates are exposed to ambient light.

    • During incubation periods, ensure the plates are in a dark incubator.

    • For endpoint assays that require plate reading, perform the measurements as quickly as possible after removing the plates from the incubator.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Handling this compound cluster_Storage Storage cluster_Preparation Solution Preparation (Low Light) cluster_Experiment Experiment (Minimize Light Exposure) Solid Solid Compound (-20°C, Dark) Weigh Weigh Powder Solid->Weigh Stock Stock Solution (-20°C, Dark, Aliquoted) Dilute Dilute to Working Concentration in Media Stock->Dilute Use one aliquot Dissolve Dissolve in DMSO Weigh->Dissolve Dissolve->Stock Store Aliquots Treat Treat Cells Dilute->Treat Incubate Incubate (Dark) Treat->Incubate Assay Endpoint Assay Incubate->Assay

Caption: Workflow for handling this compound.

Caption: Hypothesized signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Wedelolactone and Its Demethylated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of wedelolactone (B1682273) and its related compound, demethylwedelolactone (B190455). Both are naturally occurring coumestans found in plants such as Eclipta prostrata and Wedelia calendulacea, and have garnered significant interest for their therapeutic potential.[1][2][3] This document synthesizes experimental data on their anti-inflammatory, anti-cancer, and other biological effects to assist researchers in evaluating their potential applications. While data on the sulfated metabolite, demethylwedelolactone sulfate (B86663), is sparse, we will briefly touch upon its known characteristics.

Overview of Compounds

Wedelolactone (WDL) is a well-studied coumestan (B1194414) known for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and hepatoprotective effects.[1][2][4][5] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and JAK/STAT.[4][6]

Demethylwedelolactone (DWL) , the demethylated form of wedelolactone, also exhibits a range of biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[7] It has been shown to inhibit cancer cell motility and invasion.[7][8]

Demethylwedelolactone Sulfate is a sulfated derivative of demethylwedelolactone.[9][10] While its existence is confirmed, comprehensive studies on its biological activity are currently lacking.[9][10] Sulfation is a common metabolic pathway for phenolic compounds, which can alter their solubility, bioavailability, and biological activity. The addition of a sulfate group typically increases water solubility, which may impact the compound's pharmacokinetics.[9] However, without dedicated experimental data, its pharmacological profile remains speculative.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of wedelolactone and demethylwedelolactone in different experimental models.

Table 1: Anti-Inflammatory and Related Activities
CompoundAssayModelKey FindingsReference
Wedelolactone Inhibition of 5-lipoxygenase (5-Lox)In vitroIC50: 2.5 μM[11]
Wedelolactone Inhibition of GSK3β activityIn vitroIC50: 21.7 μM[11]
Wedelolactone Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-8)LPS-stimulated Raw 264.7 cellsSignificant inhibition at 30 µg/mL[12]
Wedelolactone Reduction of zymosan-induced inflammationMurine bone marrow-derived macrophages (BMDMs)Significant reduction of inflammatory mediators at 30 µg/mL[4][13]
Demethylwedelolactone Trypsin InhibitionIn vitroIC50: 3.0 μM[8]
Table 2: Anti-Cancer Activity
CompoundAssayCell LineKey FindingsReference
Wedelolactone Inhibition of cell proliferationHuman (SCC-4) and mouse (CU110-1) tongue squamous carcinoma cellsEffective at > 6.25 µg/mL[14]
Wedelolactone Inhibition of cell migrationSCC-4 and CU110-1 cellsEffective at doses lower than those affecting proliferation (< 12.5 µg/mL)[14]
Wedelolactone Induction of apoptosisProstate cancer cells (LNCaP, PC3, DU145)Effective at 30 µmol/L[2]
Demethylwedelolactone Inhibition of cell motility and invasionMDA-MB-231 breast cancer cellsSuppresses motility and invasion[7][8]
Demethylwedelolactone Inhibition of lung metastasisMDA-MB-231 xenograft model in nude miceDecreased number of lung metastases[15]

Signaling Pathways and Mechanisms of Action

Both wedelolactone and demethylwedelolactone have been shown to modulate multiple signaling pathways to exert their biological effects.

Wedelolactone is a potent inhibitor of the NF-κB signaling pathway , a central regulator of inflammation.[4] It can inhibit the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[4][13] Additionally, it has been shown to interfere with the IL-6/STAT3 pathway and the Aryl Hydrocarbon Receptor (AhR) pathway .[6][14] In the context of cancer, wedelolactone can downregulate c-Myc expression and induce apoptosis through caspase-dependent mechanisms.[2][16]

Wedelolactone_Signaling_Pathways

Demethylwedelolactone shares some mechanistic overlap with wedelolactone, particularly in its anti-inflammatory and anti-cancer effects. Both compounds have been observed to attenuate inflammation induced by cigarette smoke extract by blocking autophagy flux in respiratory epithelial cells.[7] The anti-invasive properties of demethylwedelolactone in breast cancer are of particular interest for metastasis research.[7][8]

Experimental Protocols

To aid in the design of future studies, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity Assessment in vitro
  • Objective: To determine the effect of the test compound on the production of pro-inflammatory cytokines in macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of wedelolactone or demethylwedelolactone for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Cell viability is assessed in parallel using an MTT or similar assay to rule out cytotoxicity-mediated effects.

  • Data Analysis: Cytokine concentrations are normalized to the vehicle control, and IC50 values are calculated where possible.

Experimental_Workflow

Cancer Cell Migration Assay
  • Objective: To evaluate the effect of the test compound on the migratory capacity of cancer cells.

  • Cell Line: MDA-MB-231 (human breast cancer) or SCC-4 (human tongue squamous carcinoma).

  • Methodology (Scratch Wound Assay):

    • Cells are grown to a confluent monolayer in 6-well plates.

    • A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

    • The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

    • Culture medium containing various concentrations of the test compound or vehicle control is added.

    • The "wound" area is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

    • The rate of wound closure is quantified by measuring the area of the gap at each time point.

  • Data Analysis: The percentage of wound closure is calculated relative to the initial wound area. A significant decrease in wound closure in treated cells compared to control indicates an inhibitory effect on cell migration.

Pharmacokinetics

Pharmacokinetic studies in rats have provided some insights into the behavior of these compounds in vivo. After oral administration of an extract containing both compounds, wedelolactone showed a higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to demethylwedelolactone, suggesting greater oral bioavailability.[17] The terminal elimination half-lives (t1/2) for both compounds were found to be similar, around 2 hours.[17] Pharmacokinetic studies of wedelolactone have indicated that it is metabolized through processes including hydrolysis, methylation, demethylation, and glucuronidation.[5][18]

Table 3: Pharmacokinetic Parameters in Rats[18]
CompoundCmax (ng/mL)Tmax (h)AUC0-t (ng h/mL)t1/2 (h)
Wedelolactone 74.9 ± 13.40.633260.8 ± 141.82.20 ± 0.59
Demethylwedelolactone 41.3 ± 9.570.800127.4 ± 52.72.08 ± 0.69

Conclusion

Wedelolactone and demethylwedelolactone are promising natural compounds with a range of biological activities, particularly in the areas of anti-inflammatory and anti-cancer research. Wedelolactone appears to be more extensively studied, with well-defined mechanisms of action involving key signaling pathways like NF-κB. Demethylwedelolactone also shows significant potential, especially in inhibiting cancer cell invasion.

The available pharmacokinetic data suggests that wedelolactone has higher oral bioavailability than demethylwedelolactone in rats. The role of metabolism, including potential sulfation to form derivatives like this compound, is an important area for future research. A thorough investigation of the biological activities of this compound is necessary to understand the complete pharmacological profile of these related coumestans and their metabolites. This will be crucial for any future drug development efforts based on these natural scaffolds.

References

A Comparative Analysis of Demethylwedelolactone Sulfate and Other Coumarins in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Demethylwedelolactone (B190455) sulfate (B86663) and other notable coumarins. The information presented is based on available experimental data and is intended to guide further research and drug development efforts in the field of inflammation.

Introduction to Coumarins and Inflammation

Coumarins are a class of naturally occurring benzopyrone compounds found in many plants.[1][2] They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties.[3][4] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.[5][6]

Demethylwedelolactone sulfate is a coumestan (B1194414), a specific type of coumarin (B35378), isolated from the plant Eclipta prostrata.[1][7] The addition of a sulfate group to demethylwedelolactone is known to enhance its water solubility, which can improve its pharmacokinetic properties.[8] While specific quantitative data for the sulfated form is limited, its biological activity is expected to be closely related to its parent compounds, demethylwedelolactone and wedelolactone (B1682273).

Comparative Performance: Anti-Inflammatory Activity

This section compares the anti-inflammatory activity of this compound (inferred from data on wedelolactone and demethylwedelolactone) with other well-studied coumarins. The data is presented to highlight the relative potency and mechanisms of action.

Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory concentrations (IC50) of various coumarins against key inflammatory enzymes and mediators. Lower IC50 values indicate higher potency.

CompoundTargetIC50 ValueSource
Wedelolactone 5-Lipoxygenase (5-LOX)2.5 µM[9]
Demethylwedelolactone Trypsin3.0 µg/mL[10]
Wedelolactone Trypsin2.9 µg/mL[10]
Esculetin Mitochondrial ROS0.57 µM[3]
1,2-benzopyrone In vivo pleural inflammationMost efficient among tested coumarins[3]
Oobol (from E. prostrata) Nitric Oxide (NO) release4.6 µM[5]
Dexamethasone (Reference) COX-20.0073 µM[11]
Indomethacin (Reference) COX-10.063 µM[11]
Indomethacin (Reference) COX-20.48 µM[11]

Note: Data for this compound is inferred from Wedelolactone and Demethylwedelolactone due to a lack of direct experimental values for the sulfated compound.

Signaling Pathways and Mechanisms of Action

Coumarins often exert their anti-inflammatory effects by interfering with cellular signaling cascades. The primary mechanism for wedelolactone, and likely its derivatives, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12][13]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and interleukins.[12][14]

Wedelolactone has been shown to directly inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα.[12][15] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

NF_kB_Inhibition_by_Wedelolactone cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Wedelolactone Wedelolactone (this compound) Wedelolactone->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of Wedelolactone.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins (B1171923) by COX enzymes.

Protocol:

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the respective COX enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination and Detection: The reaction is stopped by adding a quenching solution (e.g., 1 M HCl). The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[11]

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

Protocol:

  • Enzyme Source: A crude enzyme preparation from a source rich in 5-LOX, such as potato tubers or soybean lipoxygenase, can be used.

  • Assay Buffer: The reaction is carried out in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.3).

  • Reaction: The test compound is pre-incubated with the enzyme solution. The reaction is started by adding the substrate, linoleic acid.

  • Detection: The formation of the hydroperoxy product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Calculation: The initial reaction rates are determined, and the percentage of inhibition is calculated. The IC50 value is derived from the dose-response curve.[16][17]

NF-κB Activation Assay (in RAW 264.7 Macrophages)

This cell-based assay evaluates the effect of a compound on the activation of the NF-κB pathway.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a specified period (e.g., 24 hours for mediator measurement, or shorter times for signaling protein analysis).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis for Pathway Proteins:

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against total and phosphorylated forms of IκBα and p65 to assess the activation state of the NF-κB pathway.

    • Appropriate secondary antibodies conjugated to HRP are used, and bands are visualized using a chemiluminescence detection system.[12][14]

  • Data Analysis: The levels of inflammatory mediators and protein phosphorylation are quantified and compared between treated and untreated cells to determine the inhibitory effect of the compound.

Cell Viability Assay (MTS Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol:

  • Cell Plating: Cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the same concentrations of the test compound as used in the activity assays.

  • Incubation: The plate is incubated for the same duration as the activity assay (e.g., 24 hours).

  • MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C. Viable cells with active metabolism convert MTS into a soluble formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory potential of a coumarin compound.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Mechanism & Validation cluster_invivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Cell_Assay Cell-Based Assays (e.g., NO production in RAW 264.7) Enzyme_Assay->Cell_Assay Pathway_Analysis Signaling Pathway Analysis (NF-κB Western Blot) Cell_Assay->Pathway_Analysis Cytokine_Analysis Cytokine Profiling (ELISA for TNF-α, IL-6) Cell_Assay->Cytokine_Analysis Viability_Assay Cytotoxicity Assessment (MTS/MTT Assay) Cell_Assay->Viability_Assay Animal_Model Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Pathway_Analysis->Animal_Model Cytokine_Analysis->Animal_Model Viability_Assay->Animal_Model ensures non-toxic dose

Caption: Workflow for anti-inflammatory drug discovery with coumarins.

Conclusion

This compound, as a member of the coumestan subclass of coumarins, holds promise as an anti-inflammatory agent. Based on the activity of its parent compounds, its primary mechanism of action is likely the inhibition of the NF-κB signaling pathway. The comparative data presented here for other coumarins provide a benchmark for future studies. Further direct experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential and to establish a definitive comparative profile against other anti-inflammatory compounds. The provided experimental protocols offer a framework for conducting such investigations.

References

Comparative Analysis of the Anti-Cancer Efficacy of Wedelolactone and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative overview of the anti-cancer properties of Wedelolactone, a natural compound derived from the plant Eclipta prostrata, and Cisplatin (B142131), a widely used chemotherapy drug. While the initial focus of this analysis was Demethylwedelolactone sulfate (B86663), a derivative of Wedelolactone, a comprehensive literature review revealed a significant lack of published experimental data on its specific anti-cancer effects.[1] Therefore, this guide will focus on the more extensively studied parent compound, Wedelolactone, as a proxy to provide valuable insights for the research community.

Introduction to a a a a a a a Demethylwedelolactone Sulfate and Wedelolactone

This compound is a coumestan (B1194414) isolated from Eclipta prostrata L.[1] Its parent compound, Wedelolactone, has garnered considerable attention in cancer research due to its multi-faceted anti-tumor activities.[2] Wedelolactone has been shown to inhibit cancer cell growth, induce apoptosis, and suppress metastasis through various mechanisms of action.[2][3]

Comparative Analysis: Wedelolactone vs. Cisplatin

Cisplatin is a platinum-based chemotherapy agent used in the treatment of various cancers. Its primary mechanism of action involves binding to DNA, which leads to the formation of DNA adducts that trigger apoptosis. While effective, Cisplatin's use is often associated with significant side effects and the development of drug resistance.[4]

Wedelolactone presents an alternative or complementary therapeutic strategy. Studies have shown that Wedelolactone exhibits a dose-dependent inhibitory effect on the growth of various cancer cell lines.[4] Notably, in cisplatin-resistant ovarian cancer cells (A2780cisR), Wedelolactone has demonstrated a potent ability to induce cell death.[4] Furthermore, research indicates that Wedelolactone can act synergistically with Cisplatin, enhancing its cytotoxic effects in cervical cancer cells.[3]

Parameter Wedelolactone Cisplatin References
Mechanism of Action Inhibition of multiple signaling pathways (c-Myc, TGF-β/Smad), proteasome inhibitor, interaction with copper ions.DNA cross-linking, induction of apoptosis.[2][5]
Effect on Cell Viability Dose-dependent reduction in viability of various cancer cell lines.Potent cytotoxic agent against a broad range of tumors.[4][6]
Apoptosis Induction Induces apoptosis in cancer cells.A primary mechanism of its anti-cancer activity.[4]
Effect on Drug-Resistant Cells Effective in cisplatin-resistant ovarian cancer cells.Efficacy is limited by the development of resistance.[4]
Combination Therapy Synergistic effects observed when combined with Cisplatin.Often used in combination with other chemotherapeutic agents.[3][7]

Signaling Pathways and Mechanisms of Action

Wedelolactone's anti-cancer effects are mediated through its interaction with several key signaling pathways.

1. c-Myc Inhibition: Wedelolactone has been shown to down-regulate the expression of the c-Myc oncoprotein, a critical transcription factor in many cancers that controls cell proliferation and survival.[5] It achieves this by decreasing c-Myc mRNA and protein levels, as well as inhibiting its nuclear localization and DNA-binding activity.[5]

c_Myc_Inhibition WDL Wedelolactone cMyc_mRNA c-Myc mRNA WDL->cMyc_mRNA decreases cMyc_Protein c-Myc Protein WDL->cMyc_Protein decreases Nuclear_Localization Nuclear Localization WDL->Nuclear_Localization inhibits DNA_Binding DNA Binding WDL->DNA_Binding inhibits cMyc_mRNA->cMyc_Protein translation cMyc_Protein->Nuclear_Localization Nuclear_Localization->DNA_Binding Target_Genes Target Gene Expression (e.g., Cyclin D1, Survivin) DNA_Binding->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation promotes Apoptosis Apoptosis Target_Genes->Apoptosis inhibits

Caption: Wedelolactone inhibits the c-Myc signaling pathway.

2. TGF-β/Smad Pathway Regulation: The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Wedelolactone's impact on this pathway is an area of ongoing research.

TGF_beta_Smad_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription regulates EMT Epithelial-Mesenchymal Transition (EMT) Gene_Transcription->EMT Metastasis Metastasis EMT->Metastasis WDL Wedelolactone WDL->TGF_beta_R modulates?

Caption: The TGF-β/Smad signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the anti-cancer effects of compounds like Wedelolactone.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 104 cells/well and allow them to adhere for 24 hours.[8]

  • Treat the cells with various concentrations of the test compound (e.g., Wedelolactone) and a vehicle control for the desired duration (e.g., 72 hours).[8]

  • After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubate the plate for 1.5 hours at 37°C.[8]

  • Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Incubate the plate for 15 minutes at 37°C with shaking.[8]

  • Measure the absorbance at 492 nm using a microplate reader.[8]

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Solubilization cluster_2 Data Acquisition Seed Seed cells in 96-well plate Treat Treat with compound Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate_MTT Incubate for 1.5h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Measure Measure absorbance at 492nm Add_DMSO->Measure

Caption: Workflow for the MTT cell viability assay.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Protocol:

  • Induce apoptosis in cells using the desired method (e.g., treatment with Wedelolactone). Include a vehicle-treated negative control.

  • Harvest 1-5 x 105 cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 × 106 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate the mixture for 20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Induce Induce apoptosis Harvest Harvest and wash cells Induce->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate for 20 min Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western blotting is used to detect specific proteins in a sample. This protocol is a general guideline for analyzing proteins in signaling pathways like TGF-β/Smad.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[9]

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with 5% non-fat milk for 1.5 hours.[9]

  • Incubate the membrane with primary antibodies against the target proteins (e.g., TGF-β1, p-Smad3, Smad3) overnight at 4°C.[9]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[9]

  • Detect the protein bands using a chemiluminescence detection reagent.[9]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Lysis Cell Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

Conclusion

Wedelolactone demonstrates significant potential as an anti-cancer agent, with a distinct and multi-targeted mechanism of action compared to traditional chemotherapeutics like Cisplatin. Its ability to overcome cisplatin resistance and its synergistic effects in combination therapies highlight its promise for further preclinical and clinical investigation. While direct experimental data on this compound remains elusive, the extensive research on Wedelolactone provides a strong foundation for future studies into its derivatives. Researchers are encouraged to utilize the provided experimental protocols to further explore the therapeutic potential of these natural compounds in oncology.

References

A Comparative Analysis of the Hepatoprotective Efficacy of Wedelolactone and Silibinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the liver-protective effects of wedelolactone (B1682273) and silibinin (B1684548), drawing upon available preclinical data. It is important to note that while the initial query focused on demethylwedelolactone (B190455) sulfate (B86663), the scientific literature lacks studies on its hepatoprotective activity. Therefore, this comparison focuses on its parent compound, wedelolactone.

Silibinin, the active component of silymarin (B1681676) from milk thistle (Silybum marianum), is a well-established hepatoprotective agent.[1][2][3] Wedelolactone, a coumestan (B1194414) isolated from Eclipta prostrata, has also demonstrated significant liver-protective properties in preclinical models.[4][5][6] This guide will delve into their respective mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.

Mechanism of Action: A Tale of Two Pathways

Both wedelolactone and silibinin exert their hepatoprotective effects through multifaceted mechanisms, primarily centered around anti-inflammatory and antioxidant pathways.

Wedelolactone primarily demonstrates its effects by modulating the NF-κB signaling pathway, a critical regulator of inflammation.[4] In models of immune-mediated liver injury, wedelolactone has been shown to suppress the activity of NF-κB by limiting the phosphorylation of IκBα and p65.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6.[4] Additionally, wedelolactone can enhance the antioxidative defense system.[5][6]

Silibinin also exhibits potent anti-inflammatory and antioxidant properties.[2][3] Its mechanism involves scavenging free radicals, increasing the levels of the endogenous antioxidant glutathione (B108866), and enhancing the activity of superoxide (B77818) dismutase.[2] Silibinin can also inhibit the NF-κB pathway, thereby reducing the expression of inflammatory cytokines.[2] Furthermore, it is known to stabilize cell membranes and stimulate protein synthesis, aiding in liver regeneration.[1]

Quantitative Comparison of Hepatoprotective Efficacy

The following tables summarize the quantitative data from preclinical studies, showcasing the efficacy of wedelolactone and silibinin in mitigating liver damage in animal models.

Table 1: Effect of Wedelolactone on Liver Injury Markers

ModelTreatmentDoseALT (U/L)AST (U/L)Reference
Concanavalin A-induced hepatitis in miceWedelolactone25 mg/kg[4]
CCl4-induced acute liver injury in miceWedelolactone25 mg/kg[5]
CCl4-induced acute liver injury in miceWedelolactone50 mg/kg[5]

Note: "↓" indicates a statistically significant decrease compared to the disease model group.

Table 2: Effect of Silibinin on Liver Injury Markers

ModelTreatmentDoseALT (U/L)AST (U/L)Reference
Dacarbazine-induced hepatotoxicity in micePLGA/SB nanoparticles-[4]
DI-induced liver damageSilibinin-[4]
AZT-induced liver toxicity in ratsSilibinin-[4]

Note: "↓" indicates a statistically significant decrease compared to the disease model group. Specific dosages were not consistently provided in the source material.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Wedelolactone in Concanavalin A-Induced Hepatitis
  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: Intravenous injection of Concanavalin A (ConA) at 20 mg/kg.

  • Treatment: Wedelolactone (25 mg/kg) administered intraperitoneally 2 hours before ConA injection.

  • Parameters Measured: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured 8 hours after ConA injection. Liver tissues were collected for histological analysis and measurement of inflammatory markers.[4]

Wedelolactone in Carbon Tetrachloride-Induced Acute Liver Injury
  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: Intraperitoneal injection of carbon tetrachloride (CCl4) at 1 mL/kg.

  • Treatment: Wedelolactone (25 and 50 mg/kg) administered orally for 7 days prior to CCl4 injection.

  • Parameters Measured: Serum ALT and AST levels, hepatic malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) activities were measured 24 hours after CCl4 administration. Liver tissues were examined for histopathological changes and expression of inflammatory and apoptotic markers.[5]

Silibinin in Various Drug-Induced Liver Injury Models

The provided search results for silibinin refer to multiple studies without detailing the specific protocols for each. However, the general approach in these preclinical studies involves:

  • Animal Models: Typically mice or rats.

  • Induction of Injury: Administration of a hepatotoxic drug (e.g., dacarbazine, isoniazid, azidothymidine).

  • Treatment: Administration of silibinin or a formulation thereof (e.g., PLGA/SB nanoparticles) before or concurrently with the hepatotoxic agent.

  • Parameters Measured: Serum liver enzymes (ALT, AST), bilirubin, and markers of oxidative stress. Histopathological examination of liver tissue is also a common endpoint.[4]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Hepatoprotective_Mechanism_of_Wedelolactone cluster_stimulus Liver Injury Stimulus (e.g., ConA) cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention cluster_outcome Outcome Stimulus ConA IKK IKK Activation Stimulus->IKK IκBα IκBα Phosphorylation IKK->IκBα p65 p65 Phosphorylation IKK->p65 NFκB_Activation NF-κB Activation & Nuclear Translocation IκBα->NFκB_Activation p65->NFκB_Activation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-6) NFκB_Activation->Cytokines Liver_Protection Hepatoprotection Cytokines->Liver_Protection Reduced Inflammation Wedelolactone Wedelolactone Wedelolactone->IκBα Inhibits Wedelolactone->p65 Inhibits

Caption: Mechanism of Wedelolactone in Liver Protection.

Hepatoprotective_Mechanism_of_Silibinin cluster_stimulus Hepatotoxins cluster_cellular_effects Cellular Effects cluster_intervention Intervention cluster_outcome Outcome Toxins Drugs, Alcohol, etc. ROS Reactive Oxygen Species (ROS) Toxins->ROS Inflammation Inflammation (NF-κB) Toxins->Inflammation Membrane_Damage Cell Membrane Damage Toxins->Membrane_Damage Liver_Protection Hepatoprotection ROS->Liver_Protection Reduced Oxidative Stress Inflammation->Liver_Protection Reduced Inflammation Membrane_Damage->Liver_Protection Enhanced Cell Integrity Silibinin Silibinin Silibinin->ROS Scavenges Silibinin->Inflammation Inhibits Silibinin->Membrane_Damage Stabilizes

Caption: Multifaceted Hepatoprotective Actions of Silibinin.

Experimental_Workflow_Hepatoprotection Animal_Model Animal Model Selection (e.g., Mice) Grouping Grouping: Control, Vehicle, Toxin, Toxin + Treatment Animal_Model->Grouping Treatment_Admin Treatment Administration (Wedelolactone or Silibinin) Grouping->Treatment_Admin Toxin_Induction Induction of Liver Injury (e.g., CCl4, ConA) Treatment_Admin->Toxin_Induction Sample_Collection Sample Collection (Blood, Liver Tissue) Toxin_Induction->Sample_Collection Biochemical_Analysis Biochemical Analysis (ALT, AST, etc.) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General Experimental Workflow for Hepatoprotection Studies.

Conclusion

Both wedelolactone and silibinin demonstrate significant hepatoprotective effects in preclinical models, operating through potent anti-inflammatory and antioxidant mechanisms. While silibinin is a well-researched compound with a long history of use, wedelolactone emerges as a promising candidate for further investigation. Direct comparative studies with standardized methodologies and dosing are necessary to definitively determine the relative efficacy of these two compounds. The lack of data on demethylwedelolactone sulfate highlights an area for future research to explore the therapeutic potential of this and other metabolites of wedelolactone.

References

Absence of In Vivo Data for Demethylwedelolactone Sulfate Necessitates Focus on Parent Compound Wedelolactone in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the in vivo validation of Demethylwedelolactone sulfate (B86663) (DWS) in inflammation models. To date, no substantial experimental data on the anti-inflammatory efficacy or mechanism of action of DWS in living organisms has been published. Research has primarily focused on its parent compounds, Wedelolactone (B1682273) (WDL) and Demethylwedelolactone (DWL), which are naturally occurring coumestans found in plants such as Eclipta prostrata and Wedelia chinensis.

This guide, therefore, pivots to a detailed comparison of the in vivo anti-inflammatory properties of the well-researched parent compound, Wedelolactone (WDL), as a proxy to understand the potential therapeutic applications of its derivatives. The following sections provide a comparative analysis of WDL's performance in established animal models of inflammation, supported by experimental data and detailed protocols.

Comparative Efficacy of Wedelolactone in Preclinical Inflammation Models

Wedelolactone has demonstrated significant anti-inflammatory effects in various in vivo models, most notably in dextran (B179266) sulfate sodium (DSS)-induced colitis and carrageenan-induced paw edema. These models represent acute and chronic inflammatory conditions and are standard tools for the preclinical evaluation of anti-inflammatory agents.

Table 1: In Vivo Efficacy of Wedelolactone in DSS-Induced Colitis in Rats
ParameterVehicle ControlDSS ControlWedelolactone (50 mg/kg)Wedelolactone (100 mg/kg)
Colitis Score (Day 15) -9.335.022.00[1]
Stool Consistency Score NormalIncreasedMarkedly DecreasedMarkedly Decreased[1]
Body Weight Change (Day 7) Increase-10.87%+1.31%+1.89%[1]
MPO Activity NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased[1][2]
Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-2, IL-6, TNF-α, IFNγ, CCL-5) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased[1][2][3]
STAT3 Levels NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased[1][2][3]
Table 2: In Vivo Efficacy of Eclipta prostrata Extract (containing Wedelolactone) in Carrageenan-Induced Paw Edema in Rats
TreatmentDoseInhibition of Edema (%)
Methanolic Extract 100 mg/kg34.02[4]
Methanolic Extract 200 mg/kg38.80[4]
Indomethacin (Standard) 10 mg/kg48.47[4]

Mechanistic Insights: Signaling Pathways Modulated by Wedelolactone

Wedelolactone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified are the inhibition of the NF-κB and IL-6/STAT3 signaling pathways.

NF-κB Signaling Pathway

Lipopolysaccharide (LPS) and other inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent release and translocation of the NF-κB p65 subunit into the nucleus, where it promotes the transcription of pro-inflammatory genes. Wedelolactone has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.[5][6][7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, ILs) Nucleus->ProInflammatory_Genes Induces WDL Wedelolactone WDL->IKK Inhibits IL6_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces WDL Wedelolactone WDL->IL6 Down-regulates WDL->pSTAT3 Suppresses DSS_Protocol start Acclimatization of Wistar Rats grouping Random Division into 4 Groups (n=6) start->grouping g1 Group I: Vehicle Control (Tap water + Vehicle) grouping->g1 g2 Group II: DSS Control (5% DSS in water + Vehicle) grouping->g2 g3 Group III: WDL 50 mg/kg (5% DSS in water + WDL) grouping->g3 g4 Group IV: WDL 100 mg/kg (5% DSS in water + WDL) grouping->g4 treatment Oral Administration for 7 Days g1->treatment g2->treatment g3->treatment g4->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring sacrifice Sacrifice on Day 15 monitoring->sacrifice analysis Analysis: - Colitis Score - MPO Activity - Cytokine Levels (ELISA) - Histopathology sacrifice->analysis Carrageenan_Protocol start Acclimatization of Rats fasting Overnight Fasting (with water ad libitum) start->fasting baseline Measure Initial Paw Volume (Plethysmometer) fasting->baseline treatment Oral Administration of Test Compound/ Vehicle/Standard Drug baseline->treatment induction Subplantar Injection of 1% Carrageenan in Right Hind Paw (1 hour post-treatment) treatment->induction measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection induction->measurement calculation Calculate Percentage Inhibition of Edema measurement->calculation

References

Demethylwedelolactone Sulfate vs. Demethylwedelolactone in Prostate Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of demethylwedelolactone (B190455) sulfate (B86663) and its parent compound, demethylwedelolactone, in the context of prostate cancer remains a burgeoning area of research. While direct comparative studies are not yet available in the public domain, this guide synthesizes the existing knowledge on demethylwedelolactone and the closely related compound wedelolactone (B1682273) in prostate cancer cells. It further extrapolates the potential implications of sulfation on the compound's bioactivity and outlines the necessary experimental framework for a definitive comparison.

Introduction: The Potential of Coumestans in Prostate Cancer Therapy

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. A significant challenge in its treatment is the development of resistance to standard androgen deprivation therapies, leading to castration-resistant prostate cancer (CRPC). This has spurred the investigation of novel therapeutic agents, including natural compounds. Demethylwedelolactone, a coumestan (B1194414) found in plants like Eclipta prostrata, has garnered interest for its potential anticancer properties. Its sulfated form, demethylwedelolactone sulfate, is a metabolite that may possess altered pharmacological activities. Understanding the comparative efficacy of these two molecules is crucial for their potential development as therapeutic agents against prostate cancer.

Demethylwedelolactone and Wedelolactone in Prostate Cancer: Current Understanding

Research has primarily focused on wedelolactone, a structurally similar coumestan, with some studies also investigating demethylwedelolactone. These compounds have been shown to impact prostate cancer cell viability and key signaling pathways.

Effects on Cell Viability and Apoptosis

Studies have demonstrated that wedelolactone can inhibit the growth and induce apoptosis (programmed cell death) in both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cells.[1][2] This suggests a potential therapeutic window for various stages of prostate cancer. The induction of apoptosis is a critical mechanism for anticancer agents, as it leads to the controlled elimination of cancer cells.

Impact on Signaling Pathways

The anticancer effects of wedelolactone in prostate cancer cells are attributed to its modulation of several key signaling pathways:

  • c-Myc Oncogenic Signaling: Wedelolactone has been shown to down-regulate the expression of the c-Myc oncogene, a critical driver of prostate cancer progression and proliferation.[3]

  • Androgen Receptor (AR) Signaling: Compounds derived from Wedelia chinensis, including wedelolactone, have been found to suppress androgen receptor (AR) activation.[4] The AR is a key therapeutic target in prostate cancer, and its inhibition can impede tumor growth.

  • PKCε Pathway: Wedelolactone induces apoptosis in prostate cancer cells by downregulating protein kinase C epsilon (PKCε), a protein involved in cell survival, without affecting the Akt signaling pathway.[1][2]

The following diagram illustrates the known signaling pathways affected by wedelolactone in prostate cancer cells.

WDL Wedelolactone PKCe PKCε WDL->PKCe Inhibits cMyc c-Myc WDL->cMyc Inhibits AR Androgen Receptor (AR) WDL->AR Inhibits Apoptosis Apoptosis PKCe->Apoptosis Inhibits Proliferation Cell Proliferation & Growth PKCe->Proliferation Promotes cMyc->Apoptosis Inhibits cMyc->Proliferation Promotes AR->Apoptosis Inhibits AR->Proliferation Promotes

Caption: Known signaling pathways targeted by Wedelolactone in prostate cancer cells.

The Hypothetical Role of Sulfation: this compound

Direct experimental data on the activity of this compound in prostate cancer cells is currently lacking. However, the process of sulfation is a common metabolic pathway that can significantly alter the properties of a compound. Sulfation generally increases the water solubility of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The addition of a sulfate group could potentially:

  • Decrease cell permeability: The increased polarity of the sulfated form might hinder its ability to cross the cell membrane, potentially reducing its intracellular concentration and, consequently, its activity compared to the non-sulfated form.

  • Alter binding to target proteins: The sulfate group could sterically hinder or electrostatically interfere with the binding of the molecule to its target proteins, such as enzymes or receptors, thereby modifying its biological activity.

  • Facilitate excretion: The increased water solubility typically leads to more rapid excretion from the body, which could decrease its overall in vivo efficacy.

Conversely, in some instances, sulfation can lead to bioactivation. Therefore, experimental validation is essential to determine the precise effects of sulfation on the anticancer activity of demethylwedelolactone.

Proposed Experimental Framework for a Comparative Study

To definitively compare the efficacy of this compound and demethylwedelolactone in prostate cancer cells, a series of in vitro experiments are necessary.

Experimental Protocols

Cell Lines:

  • Androgen-sensitive: LNCaP

  • Androgen-independent: PC-3, DU-145

Treatments:

  • Demethylwedelolactone (varying concentrations)

  • This compound (varying concentrations)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Enzalutamide)

Key Experiments:

  • Cell Viability Assay (MTT or WST-1): To determine the half-maximal inhibitory concentration (IC50) of each compound.

    • Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of each compound for 24, 48, and 72 hours. Cell viability is then assessed using a colorimetric assay.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): To quantify the induction of apoptosis.

    • Protocol: Cells are treated with the IC50 concentration of each compound for 24 and 48 hours. Cells are then stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry.

  • Western Blot Analysis: To investigate the effects on key signaling proteins (e.g., c-Myc, AR, PKCε, cleaved PARP, cleaved Caspase-3).

    • Protocol: Cells are treated with the IC50 concentration of each compound for a specified time. Cell lysates are then prepared, and protein expression is analyzed by SDS-PAGE and immunoblotting with specific antibodies.

The following diagram outlines a potential experimental workflow.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis ProstateCancerCells Prostate Cancer Cells (LNCaP, PC-3, DU-145) Treatment Treat with: - Demethylwedelolactone - this compound - Vehicle Control - Positive Control ProstateCancerCells->Treatment CellViability Cell Viability Assay (MTT/WST-1) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot Treatment->WesternBlot IC50 Determine IC50 Values CellViability->IC50 ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant ProteinExpression Analyze Protein Expression WesternBlot->ProteinExpression

Caption: Proposed experimental workflow for comparing the two compounds.

Hypothetical Data Presentation

The following tables illustrate how the quantitative data from the proposed experiments could be structured for a clear comparison.

Table 1: Hypothetical IC50 Values (µM) in Prostate Cancer Cell Lines

CompoundLNCaP (48h)PC-3 (48h)DU-145 (48h)
Demethylwedelolactone152522
This compound>100>100>100
Enzalutamide (B1683756) (Positive Control)55045

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment with IC50 Concentration

Cell LineVehicle ControlDemethylwedelolactoneThis compound
LNCaP5%45%8%
PC-33%35%5%

Note: The data presented in these tables is purely hypothetical and for illustrative purposes only, pending actual experimental results.

Conclusion and Future Directions

While demethylwedelolactone and the related compound wedelolactone show promise as potential therapeutic agents for prostate cancer, the role of this compound remains uninvestigated. Based on general pharmacological principles, sulfation is likely to decrease the cellular activity of demethylwedelolactone due to reduced cell permeability. However, this hypothesis requires rigorous experimental validation.

Future research should focus on conducting direct comparative studies as outlined in this guide. Such studies will be instrumental in determining which of these molecules, if either, holds greater promise for further development as an anticancer agent. Furthermore, in vivo studies in animal models will be necessary to evaluate the pharmacokinetics, efficacy, and safety of these compounds in a physiological setting. A thorough understanding of the structure-activity relationship of demethylwedelolactone and its metabolites will be pivotal in the design of more potent and selective therapies for prostate cancer.

References

Comparative Proteomic Analysis of Cells Treated with Demethylwedelolactone Sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies on the "comparative proteomic analysis of cells treated with Demethylwedelolactone sulfate" have not been identified in the published scientific literature. This guide provides a comparative overview of the known proteomic effects of the closely related compound, wedelolactone (B1682273) , and contrasts them with the effects of well-characterized proteasome inhibitors, bortezomib (B1684674) and carfilzomib (B1684676). This comparative context is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Overview of Proteasome Inhibition by Wedelolactone

The ubiquitin-proteasome system is a critical pathway for targeted protein degradation in eukaryotic cells, playing a key role in maintaining cellular homeostasis. Inhibition of this pathway disrupts various cellular processes, including cell cycle control and apoptosis, making proteasome inhibitors a significant class of anti-cancer agents. Wedelolactone has been identified as a natural compound that exhibits inhibitory effects on the proteasome, primarily in cancer cell lines.

Data Presentation: Comparative Protein Expression Changes

The following tables summarize the documented effects of wedelolactone on specific cellular proteins and its inhibitory activity on the proteasome. For a broader comparative perspective, selected data from quantitative proteomic studies on the well-established proteasome inhibitors, bortezomib and carfilzomib, are also presented.

Table 1: Effect of Wedelolactone on Specific Protein Levels in Breast Cancer Cells

ProteinChange upon Wedelolactone TreatmentMethod of Detection
Polyubiquitinated proteinsAccumulationImmunoblotting
p21AccumulationImmunoblotting
p27AccumulationImmunoblotting
p53AccumulationImmunoblotting
BaxAccumulationImmunoblotting

Table 2: Comparison of Proteasome Inhibitory Activity of Wedelolactone

Target ActivityIC50 in Breast Cancer Cells
Chymotrypsin-likeApproximately 12.78-27.8 µM
Trypsin-like> 50 µM
Caspase-like> 50 µM

Table 3: Selected Differentially Regulated Proteins Following Bortezomib Treatment in Multiple Myeloma Cells (Based on Quantitative Proteomics) [1][2]

Protein CategoryRegulationExamples
Stress ResponseUpregulatedHeat shock proteins (Hsp27, Hsp70, Hsp90)
Microtubule DynamicsIncreased PhosphorylationStathmin
GlycolysisDownregulatedVarious glycolytic enzymes
Cell Cycle ControlDownregulatedVarious cell cycle-related proteins

Table 4: Selected Proteomic Changes Induced by Carfilzomib (Based on Quantitative Ubiquitylome Analysis) [3]

Protein/ProcessRegulation
Global Protein UbiquitylationIncreased
Mortality factor 4-like 1 (MORF4L1) UbiquitylationDecreased

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human breast cancer cell lines such as MDA-MB-231, MDA-MB-468, and T47D are commonly used. For comparison with other proteasome inhibitors, multiple myeloma cell lines like U266 can be utilized.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere containing 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere before being treated with various concentrations of wedelolactone (e.g., 10–50 µM), bortezomib (e.g., 5–20 nM), or carfilzomib. A vehicle control, such as DMSO, is run in parallel for the same duration (e.g., 10–24 hours).

Immunoblotting for Specific Protein Detection
  • Cell Lysis: Post-treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Transfer: Equal amounts of protein (typically 20–40 µg) are resolved on an SDS-polyacrylamide gel (e.g., a 12% gel is suitable for detecting p21) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.[4]

  • Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline containing 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies targeting the proteins of interest (e.g., anti-p21, anti-p53, anti-ubiquitin) overnight at 4°C.

  • Secondary Antibody Incubation: Following washes with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

Proteasome Activity Assay
  • Lysate Preparation: Cells are lysed in a buffer that preserves proteasome activity.

  • Fluorogenic Assay: Cell lysates are incubated in a 96-well plate with a fluorogenic substrate specific to the proteasome activity being measured (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[5][6]

  • Fluorescence Measurement: The cleavage of the substrate and subsequent release of a fluorescent molecule (e.g., AMC) is monitored over time using a fluorescence microplate reader (e.g., excitation at 380 nm and emission at 460 nm).[7]

  • Data Analysis: The rate of increase in fluorescence corresponds to the level of proteasome activity. A known proteasome inhibitor, such as MG132, is typically used as a negative control.

Visualizing Signaling Pathways and Workflows

The Ubiquitin-Proteasome Pathway and its Inhibition by Wedelolactone

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway and Wedelolactone Inhibition cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Attachment of Ubiquitin Chain Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Wedelolactone Wedelolactone Wedelolactone->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by Wedelolactone.

General Workflow for Quantitative Proteomic Analysis

Proteomics_Workflow Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Cell_Culture Cell Culture Treatment Drug Treatment (e.g., Wedelolactone) Cell_Culture->Treatment Control Vehicle Control Cell_Culture->Control Lysis Cell Lysis and Protein Extraction Treatment->Lysis Control->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LC_MSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Digestion->LC_MSMS Protein_ID Protein Identification LC_MSMS->Protein_ID Quantification Quantitative Analysis Protein_ID->Quantification Bioinformatics Bioinformatic Analysis (Pathway and Functional Annotation) Quantification->Bioinformatics

Caption: A typical experimental workflow for quantitative proteomic analysis.

Conclusion and Future Perspectives

The available evidence indicates that wedelolactone functions as a proteasome inhibitor, leading to the accumulation of key proteins involved in cell cycle regulation and apoptosis. When compared to clinically approved proteasome inhibitors like bortezomib and carfilzomib, which have been shown to induce widespread changes in the cellular proteome, the full spectrum of wedelolactone's effects remains to be elucidated.

There is a clear need for comprehensive, quantitative proteomic studies on cells treated with Demethylwedelolactone sulfate (B86663) and wedelolactone. Such research would provide a deeper understanding of their mechanisms of action, identify novel protein targets, and facilitate a more direct comparison with other proteasome inhibitors. These future studies will be crucial in evaluating their potential as therapeutic agents.

References

Demethylwedelolactone Sulfate: A Comparative Analysis of its Potential as a Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of Demethylwedelolactone (B190455) sulfate (B86663) as a potential proteasome inhibitor. Due to a lack of direct experimental data on the proteasome inhibitory activity of Demethylwedelolactone sulfate, this document leverages available data on its parent compounds, Wedelolactone (B1682273) and Demethylwedelolactone, for a comparative assessment against established proteasome inhibitors. This guide aims to provide a valuable resource for researchers interested in the therapeutic potential of coumestan (B1194414) derivatives in oncology and other diseases where proteasome dysregulation is a key factor. A significant knowledge gap exists regarding the specific activity of this compound, highlighting a clear need for further investigation.

Introduction: The Proteasome as a Therapeutic Target

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins. It plays a pivotal role in maintaining protein homeostasis and regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic complex with three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Several proteasome inhibitors, such as Bortezomib and Carfilzomib, have been successfully translated into clinical practice for the treatment of hematological malignancies. However, the emergence of drug resistance and dose-limiting toxicities necessitates the discovery of novel proteasome inhibitors with improved efficacy and safety profiles. Natural products have historically been a rich source of therapeutic agents, and compounds like Wedelolactone, a coumestan isolated from Eclipta alba, have demonstrated proteasome inhibitory activity.[1] This guide focuses on the potential of a related compound, this compound, in this context.

Comparative Analysis of Proteasome Inhibitory Activity

Direct experimental data on the proteasome inhibitory activity of this compound is currently unavailable in the public domain. Therefore, this section presents a comparative analysis based on the known activities of Wedelolactone and Demethylwedelolactone against established proteasome inhibitors.

Quantitative Comparison of Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Wedelolactone and other proteasome inhibitors against the different catalytic activities of the proteasome.

CompoundChymotrypsin-like (CT-L) Activity IC50Trypsin-like (T-L) Activity IC50Caspase-like (C-L) Activity IC50Cell-based Proliferation IC50Source
Wedelolactone 6.13 µM (20S), 9.97 µM (26S)> 50 µM (20S/26S)> 50 µM (20S/26S)12.78 - 27.8 µM (Breast Cancer Cells)[1]
Demethylwedelolactone Not Reported3.0 µg/mL (~10 µM)Not ReportedNot Reported[2]
Bortezomib ~5-10 nM~300-600 nM~300-600 nM3 - 20 nM (Multiple Myeloma Cells)[3][4][5]
Carfilzomib 5.2 nM (20S), 21.8 nM (in cells)379 nM618 nM~40 nM (Multiple Myeloma Cells)[6][7]
MG132 100 - 850 nMNot specifically reportedNot specifically reported18.5 µM (Glioma Cells)[8][9][10]

Disclaimer: The IC50 values are highly dependent on the assay conditions, cell lines, and proteasome preparations used. Direct comparison across different studies should be made with caution. The IC50 for Demethylwedelolactone is for trypsin inhibition, not specifically the trypsin-like activity of the proteasome.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, the target of the inhibitors discussed.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Ub transfer Protein Target Protein E3->Protein Recognition Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation DUBs DUBs Proteasome->DUBs Deubiquitination Free_Ub Free Ubiquitin DUBs->Free_Ub

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for Validating a Proteasome Inhibitor

The following diagram outlines a typical experimental workflow to validate a compound as a proteasome inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-based Assays cluster_analysis Data Analysis Assay_20S 20S/26S Proteasome Activity Assay Fluorogenic Fluorogenic Substrate Cleavage Assay_20S->Fluorogenic Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50 IC50 Determination Fluorogenic->IC50 Cell_Culture Treat Cells with Test Compound Cell_Culture->Viability Western_Blot Western Blot for Ubiquitinated Proteins Cell_Culture->Western_Blot Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Viability->IC50 Mechanism Mechanism of Action Elucidation Western_Blot->Mechanism Apoptosis->Mechanism

Caption: A typical workflow for the validation of a proteasome inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize proteasome inhibitors.

In Vitro Proteasome Activity Assay

This assay measures the direct inhibitory effect of a compound on the catalytic activity of purified 20S or 26S proteasomes.

  • Materials:

    • Purified 20S or 26S proteasome

    • Fluorogenic substrates for each catalytic activity:

      • Chymotrypsin-like: Suc-LLVY-AMC

      • Trypsin-like: Boc-LRR-AMC

      • Caspase-like: Z-LLE-AMC

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP for 26S)

    • Test compound (this compound) and known inhibitors (e.g., MG132)

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

    • In a 96-well plate, add the purified proteasome to each well.

    • Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the specific fluorogenic substrate to each well.

    • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths specific for AMC, e.g., 380/460 nm).

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proteasome Activity Assay

This assay assesses the ability of a compound to inhibit proteasome activity within intact cells.

  • Materials:

    • Cancer cell line of interest (e.g., breast cancer cell lines MDA-MB-231, MDA-MB-468)

    • Cell culture medium and supplements

    • Test compound and control inhibitors

    • Cell-permeable fluorogenic proteasome substrate (e.g., Me4BodipyFL-Ahx3Leu3VS)

    • Lysis buffer

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or control inhibitor for a specific duration (e.g., 2-4 hours).

    • Add the cell-permeable fluorogenic substrate to the cells and incubate for the recommended time.

    • Wash the cells to remove excess substrate.

    • Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer, or visualize the fluorescence in intact cells using a fluorescence microscope.

    • Normalize the fluorescence signal to the total protein concentration of the lysate.

    • Calculate the IC50 value as described for the in vitro assay.

Western Blot for Ubiquitinated Proteins

This method is used to detect the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.

  • Materials:

    • Cancer cell line

    • Test compound and control inhibitors

    • Lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Primary antibody against ubiquitin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-ubiquitin antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • An increase in the high molecular weight smear of ubiquitinated proteins indicates proteasome inhibition.

Conclusion and Future Directions

The available evidence suggests that Wedelolactone, a close structural analog of this compound, acts as a proteasome inhibitor, primarily targeting the chymotrypsin-like activity.[1] Furthermore, Demethylwedelolactone has been shown to be a potent trypsin inhibitor.[2] While this suggests that this compound may also possess proteasome inhibitory properties, particularly against the trypsin-like activity, direct experimental validation is critically lacking.

To validate this compound as a proteasome inhibitor, future research should focus on:

  • Direct enzymatic assays: Performing in vitro proteasome activity assays with purified 20S and 26S proteasomes to determine the IC50 values for all three catalytic activities.

  • Cell-based assays: Evaluating the effect of this compound on proteasome activity in various cancer cell lines and correlating this with its anti-proliferative and pro-apoptotic effects.

  • Mechanism of action studies: Investigating the accumulation of ubiquitinated proteins and specific proteasome substrates in cells treated with this compound.

  • Structural studies: Conducting molecular docking and co-crystallization studies to understand the binding mode of this compound to the proteasome.

A thorough investigation into the proteasome inhibitory potential of this compound is warranted and could lead to the development of a novel class of therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Demethylwedelolactone Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Demethylwedelolactone (B190455) and wedelolactone (B1682273) are classified as harmful if swallowed (Acute toxicity - oral 4) and may cause an allergic skin reaction (Sensitization - skin 1).[3][4][5][6] Therefore, it is crucial to handle demethylwedelolactone sulfate (B86663) with care and to follow established protocols for hazardous waste disposal.

Immediate Safety and Handling

Before beginning any procedure that involves demethylwedelolactone sulfate, ensure that all personnel are familiar with the potential hazards and have access to the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Procedure

This procedure assumes that the this compound is in solid form or in a solution.

  • Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste.[7] Do not dispose of it in the regular trash or down the drain.[8][9]

  • Waste Segregation :

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible chemical reactions.[8]

    • Store in a designated container specifically for this waste.

  • Container Selection and Labeling :

    • Use a chemically compatible container with a secure, leak-proof lid.[10] The original container is often a suitable choice.[8]

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11] This area should be at or near the point of waste generation.[11]

    • Ensure the SAA is inspected weekly for any signs of leakage.[8]

  • Request for Disposal :

    • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8][11]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Demethylwedelolactone Sulfate Waste Generated B Is waste in a secure, compatible container? A->B C Transfer to a suitable waste container B->C No D Label container with 'Hazardous Waste' and chemical name B->D Yes C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is container full or ready for disposal? E->F G Contact Environmental Health & Safety (EHS) for pickup F->G Yes I Continue to monitor SAA weekly F->I No H End: Waste properly disposed G->H I->F

Disposal Workflow for this compound

Signaling Pathway for Safe Laboratory Practices

Adherence to a clear logical pathway for chemical handling is critical for laboratory safety. The following diagram outlines the logical flow from material acquisition to final disposal.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Acquire Demethylwedelolactone Sulfate and SDS/Safety Info B Review hazards and handling procedures A->B C Prepare appropriate PPE B->C D Conduct experiment following safe handling protocols C->D E Generate waste D->E F Segregate and containerize waste immediately E->F G Store waste in SAA F->G H Arrange for EHS disposal G->H

Logical Flow for Chemical Handling and Disposal

References

Essential Safety and Operational Guidance for Handling Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, particularly in the pharmaceutical field, ensuring safe handling of novel compounds like Demethylwedelolactone sulfate (B86663) is paramount. This document provides a detailed protocol for the safe use, storage, and disposal of Demethylwedelolactone sulfate, drawing from available safety data for its parent compound, Demethylwedelolactone, and general best practices for handling sulfated chemical compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Check glove manufacturer's chemical resistance guide.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with appropriate cartridges should be used if dust or aerosols are generated.To prevent inhalation of the compound, especially given the "harmful if swallowed" classification of the parent compound.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and regulatory compliance.

Step-by-Step Handling Protocol

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The recommended storage temperature for the parent compound is -20°C.[1]

    • If preparing stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[4]

  • Preparation and Handling :

    • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.

    • Avoid generating dust.

    • Use dedicated spatulas and weighing boats.

    • For preparing solutions, add the solid to the solvent slowly.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a labeled, sealed, and appropriate solvent waste container.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[3][5]

Quantitative Data Summary

The following table summarizes the known hazard classification for the parent compound, Demethylwedelolactone. This information should be used as a preliminary guide for handling this compound.

CompoundCAS NumberHazard ClassificationSignal WordHazard Statement
Demethylwedelolactone6468-55-9Acute Toxicity 4 (Oral)WarningH302: Harmful if swallowed

Data sourced from supplier safety information.[1][2]

Visual Workflow and Logical Relationships

To further clarify the handling process, the following diagrams illustrate the key workflows and relationships.

cluster_prep Preparation & Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Appropriately (-20°C) Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Compound Work_in_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Collect_Solid Collect Solid Waste Weigh->Collect_Solid Collect_Liquid Collect Liquid Waste Prepare_Solution->Collect_Liquid Label_Waste Label Waste Containers Collect_Solid->Label_Waste Collect_Liquid->Label_Waste Dispose Dispose via HazWaste Protocol Label_Waste->Dispose

Caption: Workflow for handling this compound.

cluster_ppe Personal Protective Equipment cluster_actions Safe Handling Actions cluster_outcome Desired Outcome Gloves Nitrile/Neoprene Gloves Safe_Handling Minimized Exposure & Safe Laboratory Environment Gloves->Safe_Handling Goggles Safety Goggles Goggles->Safe_Handling Coat Lab Coat Coat->Safe_Handling Respirator Respirator (if needed) Respirator->Safe_Handling Fume_Hood Use Fume Hood Fume_Hood->Safe_Handling Avoid_Dust Avoid Dust Generation Avoid_Dust->Safe_Handling Segregate_Waste Segregate Waste Segregate_Waste->Safe_Handling Proper_Storage Proper Storage Proper_Storage->Safe_Handling

Caption: Key elements for ensuring safe handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.